Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O6/c1-19-3(17)5(9,10)21-7(13,14)8(15,16)22-6(11,12)4(18)20-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLRJAJYGNQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130030-19-2 | |
| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-methoxy-2-oxoethyl)-ω-(1,1-difluoro-2-methoxy-2-oxoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130030-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20380876 | |
| Record name | Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-20-9 | |
| Record name | 1,1′-Dimethyl 2,2′-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoroacetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24647-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,2'-[(1,1,2,2-tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate" synthesis methods
An In-Depth Technical Guide to the Synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Introduction
This compound, with the chemical structure CH₃OOC-CF₂-O-CF₂CF₂-O-CF₂-COOCH₃ (CAS No. 24647-20-9), is a significant member of the per- and polyfluoroalkyl substances (PFAS) family.[1][2] Its perfluorinated ether backbone imparts exceptional chemical and thermal stability, while the terminal ester groups provide reactive sites for further chemical transformations. These properties make it a valuable building block in the synthesis of specialty polymers, high-performance lubricants, and functional coatings for the electronics and aerospace industries.
This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing this compound. We will delve into two core strategies: the direct electrochemical fluorination of a hydrocarbon analog and the constructive oligomerization of fluorinated monomers followed by functionalization. This document is intended for researchers and chemical process developers, offering not just procedural steps but also the underlying chemical rationale to empower informed decisions in a laboratory or scale-up context.
Part 1: Synthesis via Electrochemical Fluorination (ECF)
The Simons Electrochemical Fluorination (ECF) process is a cornerstone of industrial organofluorine chemistry.[3][4] This method facilitates the exhaustive replacement of carbon-hydrogen bonds with carbon-fluorine bonds through electrolysis in anhydrous hydrogen fluoride (aHF). It is a direct, albeit aggressive, method for producing perfluorinated compounds from their hydrocarbon counterparts.[5]
Principle and Rationale
The core of the ECF process involves the anodic oxidation of an organic substrate dissolved or suspended in aHF. The nickel anode does not directly oxidize the organic molecule; instead, it generates a high-valent nickel fluoride layer that facilitates the fluorination process. The overall reaction for a generic hydrocarbon is:
R-H + HF → R-F + H₂
For the synthesis of this compound, the logical starting material is its non-fluorinated analog, Dimethyl 3,6-dioxaoctane-1,8-dioate (also known as Dimethyl diglycolate).
The proposed mechanism follows a sequence involving an initial electrochemical step (E) to remove an electron, followed by chemical steps (C) of proton abstraction and nucleophilic fluoride attack.[6] A key challenge in ECF is managing the process to minimize molecular fragmentation and electrode passivation, which can occur due to the high potentials and aggressive reaction medium.[5]
Experimental Workflow: ECF Synthesis
Caption: Workflow for the ECF synthesis of the target compound.
Detailed Experimental Protocol
-
Cell Preparation: A Simons-type electrochemical fluorination cell equipped with a nickel anode pack and a steel cathode is dried and rendered inert.
-
Electrolyte Charging: Anhydrous hydrogen fluoride (aHF) is condensed into the cell at a low temperature (e.g., -20 °C). The conductivity of the aHF is often enhanced by a supporting electrolyte if the substrate has low solubility or conductivity.
-
Substrate Introduction: Dimethyl 3,6-dioxaoctane-1,8-dioate is slowly fed into the aHF electrolyte with stirring to form the reaction solution.
-
Electrolysis: A constant current is applied across the electrodes. The voltage is allowed to fluctuate, typically starting around 4-5 V and potentially rising as fluorination proceeds. Hydrogen gas evolves at the cathode and is safely vented. The cell temperature is maintained at a low level (e.g., 0-10 °C) to manage the exothermic nature of the reaction and minimize aHF loss.
-
Work-up: Upon completion (indicated by a drop in current or consumption of the calculated charge), the residual aHF is carefully evaporated or neutralized. The crude product, a dense liquid, is separated.
-
Purification: The crude perfluorinated product is washed with a sodium fluoride solution to remove residual HF, followed by water. The organic phase is then dried and purified by fractional distillation under reduced pressure to isolate the this compound.
Data Summary: Typical ECF Parameters
| Parameter | Typical Value | Rationale / Notes |
| Current Density | 10 - 25 mA/cm² | A balance between reaction rate and minimizing fragmentation. Higher densities can lead to lower yields.[6] |
| Cell Voltage | 5 - 8 V | Varies with substrate concentration and electrolyte conductivity. A sudden rise can indicate electrode passivation. |
| Temperature | 0 - 10 °C | Low temperatures are required to maintain HF in a liquid state and control the reaction's exothermicity. |
| Charge Passed | > Stoichiometric | A significant excess of theoretical charge (Faradays/mol) is typically required to drive the reaction to completion. |
| Yield | 30 - 60% | Yields can be moderate due to competing side reactions such as fragmentation of the ether linkage or ester groups. |
Part 2: Synthesis via TFEO Oligomerization and Esterification
An alternative and often more controlled approach involves constructing the perfluoroether backbone first, followed by the introduction of the terminal ester groups. This strategy relies on the oligomerization of tetrafluoroethylene oxide (TFEO), a highly reactive perfluorinated epoxide.
Principle and Rationale
This multi-step synthesis provides greater control over the final molecular structure compared to the exhaustive fluorination of a large molecule. The process begins with the generation of a perfluorinated diacyl fluoride, which serves as the direct precursor to the target diester.
-
Backbone Formation: The photooxidation of tetrafluoroethylene (TFE) with molecular oxygen is a common method to produce oligomers of TFEO.[7][8] This reaction, typically initiated by UV irradiation, generates a mixture of perfluoropolyether acyl fluorides containing both -(CF₂CF₂O)- and -(CF₂O)- units.[7][9] By carefully controlling reaction conditions (temperature, pressure, TFE:O₂ ratio), the formation of the desired eight-carbon backbone, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride (FOC-CF₂-O-CF₂CF₂-O-CF₂-COF), can be optimized.
-
Esterification: The resulting diacyl fluoride is a highly reactive derivative of a carboxylic acid. It readily undergoes nucleophilic acyl substitution with an alcohol, such as methanol, to form the corresponding diester.[10] This step is typically high-yielding and clean, producing the target molecule and hydrogen fluoride as a byproduct.
Reaction Pathway: Oligomerization & Esterification
Caption: Pathway for synthesis via TFEO oligomerization.
Detailed Experimental Protocol
-
Synthesis of the Diacyl Fluoride Intermediate:
-
A gas-phase photoreactor is charged with a mixture of tetrafluoroethylene (TFE) and oxygen, often diluted with an inert gas like nitrogen.
-
The gas mixture is irradiated with a UV lamp (e.g., 180-300 nm wavelength) at a controlled temperature, ranging from -30 to +50 °C.[7]
-
The resulting oligomeric products, which are liquid at reaction temperatures, are collected. The product mixture is then fractionally distilled to isolate the target intermediate, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride, based on its boiling point.
-
-
Esterification:
-
The purified diacyl fluoride is placed in a reaction vessel made of a corrosion-resistant material (e.g., Hastelloy or a glass flask for lab scale).
-
An excess of anhydrous methanol is added slowly to the diacyl fluoride with cooling and stirring. The reaction is exothermic.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by IR spectroscopy for the disappearance of the -COF peak).
-
The byproduct, HF, can be removed by sparging with nitrogen or by neutralization with a mild base (e.g., NaF).
-
The final product is purified by distillation to remove excess methanol and any side products.
-
Data Summary: Typical Reaction Conditions
| Parameter | Step 1: Photooxidation | Step 2: Esterification |
| Temperature | -30 to +50 °C | 0 to 25 °C |
| Pressure | Atmospheric to slightly elevated | Atmospheric |
| Reactants | TFE, O₂ | Diacyl Fluoride, Methanol |
| Initiation | UV Irradiation (180-300 nm) | Spontaneous |
| Yield | Variable (depends on selectivity) | > 90% |
| Notes | Requires specialized photoreactor and handling of toxic TFE gas.[7] | Standard esterification; highly efficient.[10] |
Conclusion and Outlook
The synthesis of this compound can be approached via two distinct and powerful strategies.
-
Electrochemical Fluorination offers a direct, one-step conversion from an inexpensive hydrocarbon precursor. Its primary drawbacks are the harsh reaction conditions, the need for specialized equipment to handle anhydrous HF, and potentially moderate yields due to molecular fragmentation. It is best suited for large-scale industrial production where the infrastructure for ECF is already established.
-
TFEO Oligomerization followed by Esterification is a multi-step but more controlled and selective method. It allows for the precise construction of the perfluoroether backbone, and the final esterification step is highly efficient. This route is often preferred in research and specialty chemical manufacturing where precise molecular architecture and high purity are paramount, despite the challenges of handling TFE and managing the oligomerization process.
The choice between these methods will ultimately depend on the specific requirements of the research or production team, including available equipment, scale, cost considerations, and desired product purity.
References
- NMR spectroscopy of products based on tetrafluoroethylene oxide - Fluorine notes. (n.d.).
- SYNTHESIS AND PROPERTIES OF HETERO-CHAINED FLUORINE-CONTAINING OLIGOMERS AND POLYMERS. (n.d.).
- Tetrafluoroethylene oxide and its derivatives - Fluorine Notes. (n.d.).
- US Patent US6515172B2 - Process for the preparation of perfluorocarboxylic acids. (n.d.). Google Patents.
- Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. (n.d.). PMC - NIH.
- Process for preparing perfluorinated ethers. (2019). Arbeiten von Friedhelm Kluge.
- Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia.
- Technical Support Center: Synthesis of Perfluorinated Dicarboxylic Acids. (n.d.). Benchchem.
- Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene. (2025). ResearchGate.
- Synthesis of low molecular weight perfluoro oxymethylene vinyl ethers. (2025). ResearchGate.
- This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD.
- This compound. (n.d.). PubChem.
- This compound cas no.24647-20-9. (n.d.). Guidechem.
- ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
- This compound, 98%, CAS Number: 24647-20-9. (n.d.). Exfluor.
- Electrochemical fluorination of dimethyl glutarate and its characterization. (2025). ResearchGate.
- This compound. (n.d.). Amerigo Scientific.
- (PDF) Electrochemical Fluorination of Maleic and Succinic. (n.d.). Amanote Research.
- Selective electrochemical fluorination of dimethyl glutarate at different current density. (n.d.). ResearchGate.
- This compound. (n.d.). BIOFOUNT.
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). PMC - NIH.
Sources
- 1. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exfluor.com [exfluor.com]
- 3. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. researchgate.net [researchgate.net]
- 10. US6515172B2 - Process for the preparation of perfluorocarboxylic acids - Google Patents [patents.google.com]
Physical and chemical properties of "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate"
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9), a fluorinated diester with potential applications in advanced materials, chemical synthesis, and the life sciences. As a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a perfluoroalkyl ether, its unique combination of ether linkages and terminal ester groups imparts distinct properties. This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's structure, synthesis, reactivity, and potential utility, grounded in available scientific literature and supplier technical data.
Chemical Identity and Molecular Structure
This compound is a fully fluorinated short-chain ether dicarboxylic acid methyl ester. The presence of ether oxygens in the perfluorinated backbone distinguishes it from traditional perfluoroalkyl carboxylates, influencing its chemical stability, flexibility, and potential degradation pathways.
-
IUPAC Name: methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate[4]
-
Synonyms: Dimethyl octafluoro-3,6-dioxasuberate
The molecular structure consists of a central tetrafluoroethane-1,2-diyl diether core, flanked by two difluoroacetate methyl ester groups.
Caption: Molecular Structure of this compound.
Physical and Chemical Properties
Data on the physical properties of this compound is limited and primarily derived from chemical supplier catalogs. A notable discrepancy exists regarding its physical state at ambient temperature, which may be attributable to purity differences or a melting point close to room temperature.
| Property | Value | Source |
| Molecular Weight | 350.12 g/mol | [4] |
| Physical State | Clear liquid | [1] |
| White powder | [3] | |
| Solubility | Insoluble in water | [1] |
| Flash Point | None | [2] |
Further experimental determination of properties such as boiling point, melting point, density, and refractive index is required for a complete profile.
Synthesis and Manufacturing
Caption: Proposed two-stage synthesis pathway.
Stage 1: Synthesis of Perfluoro-3,6-dioxaoctanedioic acid
The synthesis of the dicarboxylic acid precursor typically starts from the controlled oligomerization of hexafluoropropylene (HFP). This process, often catalyzed by an alkali fluoride in a polar aprotic solvent, constructs the perfluoroether backbone. Subsequent mild oxidation of the resulting intermediate introduces the terminal carboxylic acid functional groups[5].
Stage 2: Experimental Protocol for Diester Formation (General Procedure)
The final product is obtained via Fischer esterification of the dicarboxylic acid. The following is a generalized protocol based on standard procedures for the esterification of fluorinated carboxylic acids[6][7][8].
Causality and Experimental Choices:
-
Excess Methanol: Methanol serves as both a reagent and a solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.
-
Acid Catalyst (H₂SO₄): A strong acid catalyst, like concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Heating under Reflux: The reaction is typically slow at room temperature. Heating under reflux increases the reaction rate without loss of the volatile methanol solvent.
-
Aqueous Workup: The workup with sodium bicarbonate solution is crucial to neutralize the strong acid catalyst and any unreacted dicarboxylic acid, facilitating their removal from the organic product. The subsequent washes with water and brine remove water-soluble impurities and help to break up any emulsions.
-
Drying Agent (Na₂SO₄ or MgSO₄): Anhydrous sodium or magnesium sulfate is used to remove residual water from the organic phase before solvent evaporation, ensuring the purity of the final product.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Perfluoro-3,6-dioxaoctanedioic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-50 eq).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the properties of the perfluoroether backbone and the terminal methyl ester groups.
Thermal Stability
Per- and polyfluoroalkyl substances are known for their high thermal resistance. However, studies on related perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the presence of ether bonds can weaken the molecule compared to their perfluoroalkyl counterparts. Thermal decomposition is often initiated by the cleavage of C-O ether bonds or C-C bonds adjacent to the carbonyl group.
Hydrolysis
Like all esters, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent dicarboxylic acid and methanol. This reaction can be catalyzed by either acid or base.
Caption: General scheme for the hydrolysis of the diester.
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and requires a large excess of water to be driven to completion[9].
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. This is generally the preferred method for complete ester hydrolysis[10]. The high electronegativity of the fluorinated backbone may influence the rate of hydrolysis compared to non-fluorinated analogs.
Spectroscopic and Analytical Characterization
While experimental spectra for this specific compound are not widely available, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: A single sharp peak (singlet) is expected in the region of 3.5-4.0 ppm, corresponding to the six equivalent protons of the two methyl ester groups (-OCH₃).
-
¹³C NMR: Signals would be expected for the methyl carbons (~50-55 ppm), the carbonyl carbons (~160-170 ppm), and the various fluorinated carbons of the backbone.
-
¹⁹F NMR: This is the most informative technique. Based on data for homologous structures, distinct signals would be expected for the -CF₂- groups adjacent to the ester and the -CF₂- groups in the central ether backbone. For example, in a longer homolog, Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, signals appear around -80 to -90 ppm and -125 to -130 ppm[11].
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in the ester carbonyl group is expected around 1750-1780 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron impact (EI) ionization would likely show fragmentation patterns corresponding to the loss of methoxy groups (-OCH₃) and cleavage at the ether linkages.
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its chemical structure suggests utility in several areas relevant to scientific research and pharmaceutical development.
-
Fluorinated Building Block: It can serve as a versatile building block for the synthesis of more complex fluorinated molecules, such as polymers, surfactants, or specialized solvents. The ester groups provide reactive handles for further chemical modification.
-
Drug Delivery and Prodrugs: Dicarboxylic acid esters are explored as linkers in drug delivery systems and as transdermal permeation enhancers[12]. Ester functionalities are a common choice for creating prodrugs, which can improve a drug's solubility, permeability, or stability. The drug is released in vivo through enzymatic hydrolysis of the ester bond. The fluorinated backbone of this compound could impart unique properties, such as increased stability or altered lipophilicity, to such a system.
-
Advanced Materials Science: Perfluorinated compounds are critical in the development of materials with low surface energy, high thermal stability, and chemical inertness. This molecule could be a monomer or an additive in the synthesis of fluorinated polyesters or other polymers for specialized coatings, membranes, or lubricants.
Safety and Handling
A specific, publicly available Safety Data Sheet (SDS) for this compound was not located during the literature review. However, based on its chemical class (fluorinated organic ester), the following general precautions are advised. Users must obtain and consult the supplier-specific SDS before handling this compound[1][2].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Chemical Incompatibility: Keep away from strong acids, strong bases, and strong oxidizing agents, as these may cause decomposition.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
- Kumar, B., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723.
-
Kumar, B., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Retrieved from [Link]
-
SpectraBase. (n.d.). DIMETHYL 3,6-DIOXAPERFLUOROUNDECANODIOATE - 19F NMR. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). PERFLUORO-3,6-DIOXAOCTANOIC ACID. Retrieved from [Link]
- Tsvetkov, D., et al. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy, 48(4), 381-386.
- Komeno, T., et al. (2007). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Journal of Fluorine Chemistry, 128(5), 524-531.
-
CEM Corporation. (n.d.). Esterification Experiment. Retrieved from [Link]
- Kumar, B., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712–16723.
-
PubChem. (n.d.). 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol. Retrieved from [Link]
- Novotný, M., et al. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. Bioorganic & Medicinal Chemistry Letters, 19(2), 344-347.
-
PubChem. (n.d.). Perfluoro-3,6-dioxaoctanoic acid. Retrieved from [Link]
- Gerasimova, E., et al. (2023). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 15(15), 3296.
- Shrestha, S., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Advances in Chemical Engineering and Science, 14, 197-220.
- Wang, S., et al. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release, 317, 142-153.
-
PubChemLite. (n.d.). Perfluoro-3,6-dioxaoctane-1,8-dioic acid (C6H2F8O6). Retrieved from [Link]
- Imming, P., & Jung, M. H. (1995). Pentafluorophenyl Esters of Dicarboxylic Acids. Archiv der Pharmazie, 328(1), 63-66.
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. exfluor.com [exfluor.com]
- 2. CAS 24647-20-9 | 2123-3-84 | MDL MFCD03094248 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
An In-depth Technical Guide to Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9)
Introduction: Situating a Unique Fluorinated Building Block
Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a specialized chemical entity within the broader class of per- and polyfluoroalkyl substances (PFAS). As a perfluoroether diester, its structure is characterized by a flexible ether backbone, which imparts unique physical properties, and terminal methyl ester groups that serve as reactive handles for further chemical modification. While specific, direct research on this compound (CAS 24647-20-9) is not abundant in peer-reviewed literature, its structural motifs suggest significant potential as a monomer or synthetic intermediate. This guide will provide a comprehensive technical overview, drawing upon data for the compound itself where available, and leveraging established principles from the well-documented chemistry of related perfluorinated compounds to infer its properties, reactivity, and potential applications, particularly in the fields of advanced materials and drug development.
The broader family of perfluorinated compounds is noted for its remarkable chemical inertness, thermal stability, and unique surface properties.[1] In the context of biomedical applications, these characteristics are highly desirable for creating durable and biocompatible materials.[2][3] Fluorinated polymers are increasingly explored for their role in stabilizing drug metabolism, enhancing lipophilicity, and improving bioavailability. This guide aims to equip researchers with the foundational knowledge to explore the utility of this compound as a versatile building block in these cutting-edge applications.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established through its various nomenclature and structural representations.
| Identifier | Value | Source |
| CAS Number | 24647-20-9 | [4] |
| Molecular Formula | C₈H₆F₈O₆ | [4][5] |
| Molecular Weight | 350.12 g/mol | [4][6] |
| IUPAC Name | methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | [4] |
| Synonyms | Dimethyl octafluoro-3,6-dioxasuberate, Perfluoro-3,6-dioxaoctane-1,8-dioic acid dimethyl ester | [7] |
Physical and Chemical Properties
| Property | Predicted/Reported Value | Source |
| Physical State | Clear liquid | [5] |
| Solubility | Insoluble in water | [5] |
| Boiling Point | 288.7 ± 35.0 °C | [7] |
| Density | 1.562 ± 0.06 g/cm³ | [7] |
Note: The boiling point and density are predicted values and should be treated as estimates.
Synthesis and Purification
While no dedicated synthetic papers for this compound have been published, its structure strongly implies a straightforward synthesis via the esterification of its corresponding diacid, Perfluoro-3,6-dioxaoctane-1,8-dioic acid (CAS 55621-21-1), which is commercially available.[8] The esterification of fluorinated carboxylic acids with methanol is a well-established transformation, often catalyzed by acid.[9][10][11]
Proposed Synthesis Workflow
The proposed synthesis involves a classic Fischer esterification reaction. The presence of electron-withdrawing fluorine atoms on the carbon alpha to the carboxylic acid increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.[11]
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Exemplary)
This protocol is a representative procedure based on standard esterification methods for fluorinated acids.[11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Perfluoro-3,6-dioxaoctane-1,8-dioic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (10-20 eq) to the flask to act as both a reagent and a solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 10-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the final high-purity diester.
Spectroscopic Characterization (Anticipated)
Although experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features. This is an invaluable tool for researchers to confirm the identity and purity of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single sharp singlet corresponding to the six protons of the two equivalent methyl ester groups (-OCH₃). The chemical shift would likely appear in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will be more complex. One would expect signals for the methyl carbons (around 50-55 ppm), the carbonyl carbons of the ester (around 160-165 ppm), and the fluorinated carbons of the backbone. The C-F coupling will cause these signals to appear as multiplets.
-
¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the molecule's symmetry, two distinct fluorine environments are expected, which would result in two main signals.
Caption: Two distinct fluorine environments in the subject molecule.
-
-OCF₂-COOCH₃ (in red): The four fluorine atoms adjacent to the ester groups.
-
-OCF₂CF₂O- (in blue): The four fluorine atoms in the center of the perfluoroether backbone.
Each of these signals would be a complex multiplet due to F-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹, characteristic of an ester carbonyl. The frequency is shifted higher than typical esters due to the electron-withdrawing effect of the adjacent CF₂ group.
-
C-F Stretch: Strong, broad absorptions in the region of 1100-1300 cm⁻¹.
-
C-O Stretch: Absorptions corresponding to the ester and ether linkages will also be present in the fingerprint region.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its methyl ester groups, which are activated by the perfluorinated backbone.
Enhanced Electrophilicity of the Carbonyl Group
The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect that propagates along the carbon chain. This effect significantly reduces the electron density on the carbonyl carbons of the ester groups, making them highly electrophilic and susceptible to nucleophilic attack. This is a key principle to understand when designing reactions with this molecule. For instance, hydrolysis or amidation of these esters would proceed under milder conditions than their non-fluorinated analogs.
Caption: General mechanism for nucleophilic acyl substitution on the ester.
This enhanced reactivity makes this compound an excellent candidate for polymerization reactions (e.g., with diamines to form polyamides) or for grafting onto other molecules to impart fluorinated properties.
Stability of the Perfluoroether Backbone
In contrast to the reactive ester groups, the perfluoroether backbone (-CF₂-O-CF₂-CF₂-O-CF₂-) is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, and the ether linkages are also robust. This combination provides high thermal stability and resistance to chemical degradation, making it an ideal core for materials intended for harsh environments or long-term in vivo applications.
Applications in Research and Drug Development
Given its structure, this compound is best viewed as a difunctional monomer or a cross-linking agent. Its potential applications lie in the synthesis of novel fluorinated polymers and materials with tailored properties for the medical and pharmaceutical industries.
Monomer for Fluorinated Polyesters and Polyamides
This diester can be used in polycondensation reactions with diols or diamines to create fluorinated polyesters and polyamides, respectively. The resulting polymers would possess a combination of desirable traits:
-
Biocompatibility and Stability: The perfluoroether core would provide a stable, non-reactive backbone suitable for long-term implantable devices.[12][13]
-
Flexibility: The ether linkages in the backbone would impart greater flexibility compared to polymers with a simple perfluoroalkane chain.
-
Processability: The ester or amide linkages would provide points for controlled degradation if desired, or simply improve the polymer's processing characteristics.
Component of Medical Devices
Perfluorinated polymers are widely used in medical devices for their lubricity, durability, and biostability.[1][2] Applications include coatings for catheters and guidewires, insulating materials for pacemaker leads, and components of vascular grafts.[12][13] this compound could serve as a key building block for creating new polymers for such applications, potentially offering improved performance characteristics.
Role in Drug Delivery Systems
Fluorinated materials are gaining traction in drug delivery. Perfluorocarbon nanoemulsions are being developed as carriers for hydrophobic drugs and as imaging agents.[14] While this molecule itself is not a surfactant, it could be used to synthesize fluorinated polymers that self-assemble into nanoparticles or micelles for drug encapsulation. The fluorinated nature of these carriers can help protect the drug from degradation and facilitate transport across biological membranes.
Safety and Handling
Based on available safety data sheets, this compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.
Conclusion
This compound represents a potentially valuable, yet underexplored, tool for the polymer chemist and drug development scientist. Its combination of a stable, flexible perfluoroether core and reactive terminal ester groups makes it an attractive monomer for creating high-performance materials. While a lack of extensive public data necessitates a predictive and inferential approach to its characterization, the fundamental principles of fluorinated compound chemistry provide a robust framework for understanding its properties and reactivity. This guide has aimed to synthesize that understanding, providing a solid technical foundation for researchers to unlock the potential of this unique fluorinated building block in the development of next-generation medical devices and drug delivery systems.
References
Sources
- 1. namsa.com [namsa.com]
- 2. FDA Okays Continued PFAS Use in Medical Devices: Says Unlikely To Cause Harm | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
- 3. Perfluoropolyethers are also used in medical devices, such as artificial joint lubricants and pacemakers.-Tianjin Changlu Fluorochemical Material co.,Ltd. [en.tjclchem.com]
- 4. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. exfluor.com [exfluor.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | 24647-20-9 [amp.chemicalbook.com]
- 8. PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOIC ACID | 55621-21-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Stents to Grafts: FDA Guidance on PFAS in Medical Devices [dechert.com]
- 13. FDA defends use of PFAS in medical devices | BioWorld [bioworld.com]
- 14. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
An In-Depth Technical Guide to the Molecular Structure of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
This guide provides a comprehensive technical overview of the molecular structure, properties, and analysis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics of fluorinated organic compounds.
Introduction: The Significance of Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) represent a broad class of synthetic organofluorine compounds characterized by the presence of multiple carbon-fluorine (C-F) bonds, which are among the strongest covalent bonds in organic chemistry. This exceptional bond strength imparts remarkable properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. These attributes have led to their use in a wide array of industrial and consumer products.
This compound belongs to a specific subclass of PFAS known as perfluoroalkoxy (PFA) compounds. The incorporation of ether linkages within the fluorinated carbon backbone introduces a degree of flexibility compared to their perfluoroalkane counterparts, influencing their physical and chemical behavior. This guide will delve into the detailed molecular architecture of this specific diester, providing insights into its synthesis, structural characterization, and potential utility.
Molecular Structure and Conformation
The fundamental identity of this compound is captured by its chemical formula, C8H6F8O6, and a molecular weight of 350.12 g/mol .[1][2] Its systematic IUPAC name is methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate.[1]
The molecule is symmetrical, consisting of a central tetrafluoroethane-1,2-diyl diether linkage flanked by two difluoroacetate methyl ester groups. The high degree of fluorination profoundly influences its electronic and steric properties. The strongly electron-withdrawing fluorine atoms create a highly polarized molecule with carbon atoms bearing a significant partial positive charge.
Figure 1: 2D Chemical Structure of this compound.
The presence of ether oxygen atoms introduces kinks in the perfluorinated chain, leading to a more flexible conformation compared to a linear perfluoroalkane. The rotational barriers around the C-O and C-C bonds will dictate the overall three-dimensional shape of the molecule in solution. Computational modeling can provide valuable insights into the preferred conformations and the molecule's overall steric profile.
Synthesis of this compound
The synthesis of perfluorinated esters typically involves the reaction of a perfluoroacyl fluoride with an alcohol. A plausible and efficient synthetic route for this compound is the esterification of the corresponding diacyl fluoride, perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride, with methanol. This reaction is often facilitated by a fluoride salt, such as potassium fluoride or sodium fluoride, which acts as a mild base to activate the alcohol and scavenge the resulting hydrogen fluoride.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Procedure
The following is a generalized, self-validating protocol based on established methods for the synthesis of perfluoropolyether esters.
Materials:
-
Perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride
-
Anhydrous Methanol
-
Anhydrous Potassium Fluoride (spray-dried)
-
Anhydrous aprotic solvent (e.g., Diglyme or Tetraglyme)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is dried in an oven and assembled while hot under a stream of inert gas.
-
Reagent Addition: Anhydrous potassium fluoride and the aprotic solvent are added to the flask. The mixture is stirred to create a slurry.
-
Reactant Introduction: Anhydrous methanol is added to the slurry. Perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride is then added dropwise from the dropping funnel at a controlled temperature, typically between 0 and 10°C, to manage the exothermic reaction.
-
Reaction: The reaction mixture is stirred for several hours at a controlled temperature. The progress of the reaction can be monitored by techniques such as 19F NMR to observe the disappearance of the acyl fluoride signal and the appearance of the ester signals.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water. The denser fluorinated product phase is separated. The organic layer is washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.
Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic analysis (NMR, IR, and Mass Spectrometry) and comparison with expected data.
Spectroscopic Analysis and Structural Elucidation
| Technique | Predicted Key Features |
| ¹H NMR | A single sharp singlet for the two equivalent methyl (CH₃) groups, likely in the range of 3.8-4.2 ppm. |
| ¹³C NMR | Signals for the methyl carbons (~50-60 ppm), the carbonyl carbons (~160-170 ppm), and the fluorinated carbons. The C-F coupling will result in complex splitting patterns for the fluorinated carbons. |
| ¹⁹F NMR | Two distinct signals are expected due to the different chemical environments of the fluorine atoms on the central tetrafluoroethylene unit and the terminal difluoroacetate groups. These will likely appear as complex multiplets due to F-F coupling. The chemical shifts are anticipated to be in the characteristic range for perfluoroether compounds. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretch of the ester groups (typically 1750-1780 cm⁻¹), strong and broad C-F stretching bands (1100-1300 cm⁻¹), and C-O stretching bands (1000-1200 cm⁻¹). |
| Mass Spectrometry (EI) | The molecular ion peak (m/z 350) may be weak or absent due to facile fragmentation. Characteristic fragment ions corresponding to the loss of methoxy groups (-OCH₃), carbonyl groups (-CO), and cleavage of the C-O and C-C bonds in the perfluorinated backbone are expected. |
Expert Insight: The interpretation of the ¹⁹F NMR spectrum is particularly powerful for confirming the structure of fluorinated compounds. The large chemical shift dispersion and the through-bond coupling constants provide a unique fingerprint of the fluorine environments within the molecule.
Physicochemical Properties and Stability
This compound is a clear, colorless liquid at room temperature and is insoluble in water.[2] Its high fluorine content results in a density significantly greater than that of water.
Thermal Stability: Perfluorinated compounds are known for their exceptional thermal stability. The strong C-F and C-O bonds in the backbone of this molecule suggest a high decomposition temperature. However, the ester functional groups represent potential sites for thermal degradation, which may occur at lower temperatures than the complete breakdown of the perfluorinated chain.
Chemical Stability and Hydrolysis: The perfluoroalkyl groups are highly resistant to chemical attack. The ester linkages, however, are susceptible to hydrolysis under both acidic and basic conditions, which would yield methanol and the corresponding perfluorinated dicarboxylic acid. The rate of hydrolysis is expected to be slower than that of non-fluorinated esters due to the electron-withdrawing effect of the adjacent difluoromethyl groups.
Potential Applications in Research and Drug Development
While specific, documented applications for this compound are not extensively reported in peer-reviewed literature, its molecular structure suggests several potential areas of utility, particularly in fields that can leverage the unique properties of fluorinated compounds.
As a Building Block in Polymer Chemistry: The diester functionality allows this molecule to serve as a monomer for the synthesis of fluorinated polyesters. These polymers would be expected to exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings and materials.
Inert and High-Density Solvent: Its chemical inertness and high density could make it a useful solvent for specific chemical reactions or as a component in separation processes.
Potential in Drug Delivery and Medical Devices: Fluorinated compounds, in general, are explored for their potential in drug delivery systems. The biocompatibility and chemical resistance of perfluorinated materials are advantageous for medical devices. While one supplier mentions "healing drugs" as a potential application, this requires further substantiation.[3] More broadly, fluoropolymers are used in various medical devices due to their lubricity and biostability.[4][5] This molecule could potentially be investigated as a stable, biocompatible lubricant or plasticizer for such applications. The strategic incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.
Conclusion
This compound is a structurally well-defined perfluorinated diester with properties characteristic of this class of compounds. Its synthesis is achievable through established esterification protocols, and its structure can be unequivocally determined using a suite of modern spectroscopic techniques. While its specific applications are not yet widely documented, its unique combination of chemical inertness, thermal stability, and functional handles makes it a molecule of interest for further research in materials science, polymer chemistry, and potentially as a specialized component in pharmaceutical and medical device applications. Further investigation into its biological properties and specific performance characteristics is warranted to fully elucidate its potential.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
U.S. Food and Drug Administration. PFAS in Medical Devices. 2023. Available from: [Link]
-
LabOnline. Not all PFAS are equal — some are essential to medical devices. 2023. Available from: [Link]
- Google Patents. CN105646177A - Method for preparing perfluoropolyether carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate in Organic Solvents
Abstract
Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate is a highly fluorinated diester with unique physicochemical properties originating from its perfluoroether backbone and terminal ester functional groups. Direct, quantitative solubility data for this specific compound in a wide range of organic solvents is not extensively documented in publicly available literature.[1][2] This guide, therefore, provides a comprehensive analysis based on first principles of physical organic chemistry, data from structurally analogous compounds, and established knowledge of fluorinated substance behavior. We will explore the theoretical underpinnings of its solubility, provide a predicted solubility profile, and detail a robust experimental protocol for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems.
Introduction and Molecular Structure Analysis
This compound, with the molecular formula C8H6F8O6, is a complex molecule whose solubility is dictated by the competing characteristics of its distinct structural components.[3]
-
Perfluoroether Backbone: The central –O–(CF2)2–O–(CF2)2–O– chain is the dominant feature. This segment is characterized by:
-
Low Polarizability: The high electronegativity of fluorine atoms creates strong C-F bonds, resulting in a non-polar and electron-rich sheath around the carbon backbone.
-
Hydrophobicity & Lipophobicity: Unlike hydrocarbon chains, which are merely hydrophobic, fluorocarbon chains are also lipophobic, meaning they have a low affinity for non-polar hydrocarbon solvents.
-
Weak Intermolecular Forces: The primary intermolecular interactions for this segment are weak van der Waals forces.
-
-
Terminal Ester Groups: The two –C(=O)OCH3 groups at the termini of the molecule introduce polarity. These groups are capable of dipole-dipole interactions and can act as weak hydrogen bond acceptors.
The solubility of the entire molecule is a result of the interplay between this large, non-polar, lipophobic fluorinated segment and the small, polar ester functionalities.
The Physicochemical Basis of Solubility for Fluorinated Esters
The solubility of per- and polyfluoroalkyl substances (PFAS) like this compound does not follow the simple "like dissolves like" maxim applicable to many hydrocarbon systems. The concept of a "fluorous" phase is critical. Highly fluorinated compounds exhibit a strong preference for interacting with other fluorinated molecules.
The solubility in any given organic solvent is determined by the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix). For dissolution to occur, ΔGmix must be negative.
-
In Fluorinated Solvents: The enthalpy of mixing (ΔHmix) is very small, as the intermolecular forces between the fluorinated solute and fluorinated solvent are similar. The process is driven by the positive entropy of mixing (ΔSmix), leading to high solubility.
-
In Hydrocarbon Solvents (e.g., Hexane): A large positive ΔHmix results from the energy penalty of breaking the relatively stronger interactions within the hydrocarbon solvent to accommodate the lipophobic fluorinated chain. This leads to very low solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The polar ester groups can interact favorably with the polar solvent molecules. However, the large fluorinated backbone disrupts the solvent's internal structure, leading to a positive ΔHmix. The overall solubility will be limited and depends on the balance of these opposing factors.
-
In Polar Protic Solvents (e.g., Alcohols, Water): In addition to the lipophobicity of the fluorinated chain, these solvents have strong hydrogen-bonding networks. The energy required to break these bonds to create a cavity for the solute molecule is substantial, resulting in a large positive ΔHmix and consequently very low solubility. It is confirmed that this compound is insoluble in water.[4]
Predicted Solubility Profile
Based on the principles outlined above and data from analogous perfluorinated compounds, the following solubility profile is predicted.[5][6] This table should be used as a guideline, with the understanding that empirical testing is required for precise quantification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Fluorinated | Perfluorohexane, Ethyl nonafluorobutyl ether, HFE-7100 | High | "Like dissolves like" principle for fluorous compounds. Minimal enthalpy of mixing. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The polar ester groups provide some favorable interaction, but the large fluorinated chain limits miscibility. |
| Ethers | Diethyl ether, 1,4-Dioxane | Low | Moderate polarity but lacks strong interactions to overcome the fluorinated chain's lipophobicity. |
| Esters | Ethyl acetate | Low | Similar functionality but the hydrocarbon nature of the solvent leads to unfavorable interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can solvate a range of polarities, but not specifically "fluorous." |
| Aromatics | Toluene, Xylene | Very Low | Primarily non-polar, lipophilic character is incompatible with the lipophobic fluorinated chain. |
| Alkanes | Hexane, Heptane | Insoluble | Strong incompatibility between lipophobic fluorinated chain and lipophilic alkane. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | Strong hydrogen bonding network in the solvent makes solvation energetically unfavorable. |
| Aqueous | Water | Insoluble | Both hydrophobic and lipophobic nature, combined with water's strong H-bonding, prevents dissolution.[4] |
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several external and internal factors. The logical relationship between these factors is depicted in the diagram below.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. exfluor.com [exfluor.com]
- 5. researchgate.net [researchgate.net]
- 6. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]
Spectroscopic Characterization of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9). In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous perfluorinated compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this compound, offering a robust framework for its analytical characterization. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure the highest degree of technical accuracy and trustworthiness.
Introduction: The Analytical Challenge of Perfluorinated Compounds
This compound, with the molecular formula C₈H₆F₈O₆, is a perfluorinated diester. The presence of a high degree of fluorination significantly influences the molecule's electronic properties and, consequently, its spectroscopic behavior. Understanding these effects is paramount for unambiguous structural elucidation and purity assessment. This guide will systematically deconstruct the expected spectral features of the target molecule, providing predicted data, the scientific rationale for these predictions, and standardized protocols for experimental data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹⁹F NMR will provide critical information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to be simple, exhibiting a single resonance.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.5 - 4.0 | Singlet | 6H | -COOCH₃ |
Rationale and Expertise-Driven Insights:
The methyl protons of the two ester groups are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by the electronegative oxygen atom, which deshields the protons, shifting them downfield. In typical methyl esters, the -OCH₃ signal appears in the 3.5-4.0 ppm range.[1][2][3][4] The absence of adjacent protons results in a singlet multiplicity.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show two distinct multiplets due to the two different fluorine environments. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[5][6]
| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | A | -80 to -90 | Triplet | ~5-10 Hz (⁴JFF) | 4F | -O-CF₂-CF₂-O- | | B | -120 to -130 | Triplet | ~5-10 Hz (⁴JFF) | 4F | -CF₂-COOCH₃ |
Rationale and Expertise-Driven Insights:
-
Chemical Shifts: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[6][7] The fluorine atoms in the perfluoroether moiety (-O-CF₂-CF₂-O-) are in a different chemical environment compared to those alpha to the ester carbonyl group (-CF₂-COOCH₃). Based on data for similar perfluorinated ethers and esters, the -O-CF₂-CF₂-O- fluorines are expected to resonate at a higher field (more shielded) than the -CF₂-COOCH₃ fluorines, which are deshielded by the adjacent carbonyl group.[7][8]
-
Multiplicity and Coupling: The two sets of CF₂ groups are separated by an oxygen atom and a C-C bond, respectively. This will lead to through-bond coupling. We predict a triplet multiplicity for each signal due to coupling between the two non-equivalent CF₂ groups (a four-bond coupling, ⁴JFF). The magnitude of ⁴JFF coupling constants is typically in the range of 5-10 Hz.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical; fluorinated solvents should be avoided to prevent signal overlap in ¹⁹F NMR.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for resolving the fluorine-fluorine couplings.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to confirm the proton count.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is generally not necessary unless H-F coupling is observed and needs to be simplified for clarity.
-
The wide spectral width of ¹⁹F NMR may require adjustment of the spectral window to encompass all signals.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the internal standard.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Data
| Predicted Peak (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1760 | Strong | C=O stretch (ester) |
| ~1300 - 1000 | Strong, multiple bands | C-F and C-O-C stretches |
| ~3000 - 2900 | Weak | C-H stretch (methyl) |
Rationale and Expertise-Driven Insights:
-
C=O Stretch: The carbonyl stretch of aliphatic esters typically appears in the 1750-1735 cm⁻¹ region.[9] However, the presence of highly electronegative fluorine atoms on the α-carbon will cause a significant shift to higher wavenumbers (a hypsochromic shift) due to the inductive effect. Therefore, a strong absorption is predicted in the 1780-1760 cm⁻¹ range.
-
C-F and C-O-C Stretches: The region between 1300 cm⁻¹ and 1000 cm⁻¹ will be complex and contain multiple strong absorption bands. This is characteristic of perfluorinated compounds and is due to the various C-F stretching modes and the C-O-C stretching of the ether linkages.[10][11][12] The high intensity of these bands is a hallmark of C-F vibrations.
-
C-H Stretch: The C-H stretching vibrations of the methyl groups are expected to be weak and appear in the typical region of 3000-2900 cm⁻¹.[13][14]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest.
-
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum.
-
The spectrum should be acquired over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
-
Molecular Weight: 350.00 g/mol (for C₈H₆F₈O₆)
-
Ionization Technique: Electrospray Ionization (ESI) is recommended for this polar molecule. ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[15][16][17][18]
-
Predicted Molecular Ion: m/z 351.01 ([M+H]⁺)
-
Predicted Major Fragments:
-
Loss of a methoxy group (-OCH₃): m/z 319
-
Loss of a carbomethoxy group (-COOCH₃): m/z 291
-
Cleavage of the C-O bond in the ether linkage.
-
Decarboxylation (-CO₂) can be a prominent fragmentation pathway for perfluorinated carboxylic acids and their derivatives, especially with in-source fragmentation.[15][16][17][18]
-
Rationale and Expertise-Driven Insights:
The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group.[13][14] For perfluorinated compounds, fragmentation can be complex due to the high strength of the C-F bonds. In-source fragmentation is a common phenomenon in the ESI-MS analysis of per- and polyfluoroalkyl substances (PFAS), which can lead to the observation of fragments even under soft ionization conditions.[16][17][18] The cleavage of the ether C-O bond and subsequent fragmentation of the perfluoroalkyl chains are also anticipated.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Sources
- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. compoundchem.com [compoundchem.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. well-labs.com [well-labs.com]
- 16. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification | Poster Board #769 - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to the Potential Applications of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate in Polymer Chemistry
Abstract
The relentless pursuit of advanced materials with bespoke properties has led researchers to the promising field of fluoropolymers. The incorporation of fluorine atoms into a polymer backbone imparts a unique combination of characteristics, including exceptional thermal and chemical stability, hydrophobicity, and low surface energy. This guide delves into the potential of a specific fluorinated monomer, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, as a building block for novel fluorinated polyesters. While direct polymerization data for this monomer is not yet prevalent in published literature, this document provides a comprehensive, scientifically-grounded framework for its application. By drawing parallels with analogous fluorinated diesters and leveraging fundamental principles of polymer chemistry, we will explore its synthesis into polyesters, predict the properties of the resulting polymers, and provide detailed experimental protocols for their preparation and characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to innovate in the realm of high-performance polymers.
Introduction: The Allure of Fluorinated Polymers
Fluoropolymers represent a class of materials distinguished by their carbon-fluorine bonds, which are among the strongest covalent bonds in organic chemistry. This inherent strength translates into a suite of desirable properties:
-
Exceptional Thermal Stability: The high bond energy of C-F bonds results in polymers that can withstand extreme temperatures without significant degradation.
-
Chemical Inertness: The fluorine sheath effectively protects the polymer backbone from attack by a wide range of chemicals, including corrosive acids, bases, and organic solvents.
-
Hydrophobicity and Oleophobicity: The low polarizability of the C-F bond leads to low surface energy, making fluoropolymer surfaces repellent to both water and oils.[1]
-
Low Coefficient of Friction: This property makes them ideal for applications requiring non-stick surfaces and lubrication.
-
Biocompatibility: Many fluoropolymers exhibit excellent biocompatibility, leading to their use in medical devices and implants.
The subject of this guide, this compound, is a perfluorinated diester with ether linkages. The presence of these ether linkages within the fluorinated backbone is anticipated to introduce additional flexibility, potentially leading to a new class of fluorinated elastomers or polymers with tailored thermal and mechanical properties.
The Monomer: this compound
A thorough understanding of the monomer is paramount before exploring its polymerization.
Chemical Structure and Properties
-
IUPAC Name: methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate[2]
-
Molecular Formula: C8H6F8O6[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 350.12 g/mol | [2] |
| Molecular Formula | C8H6F8O6 | [2] |
| Appearance | Clear liquid | [3] |
| Solubility | Insoluble in water | [3] |
digraph "Monomer_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.7,-0.7!"]; O2 [label="O", pos="0.7,-0.7!"]; C2 [label="C", pos="1.4,-1.4!"]; H1[label="H", pos="1.1,-2.1!"]; H2[label="H", pos="1.8,-1.8!"]; H3[label="H", pos="2.1,-1.1!"]; F1 [label="F", pos="-0.7,0.7!"]; F2 [label="F", pos="0.7,0.7!"]; O3 [label="O", pos="0,1.4!"]; C3 [label="C", pos="-0.7,2.1!"]; F3 [label="F", pos="-1.4,1.8!"]; F4 [label="F", pos="-0.4,2.8!"]; C4 [label="C", pos="-1.4,2.8!"]; F5 [label="F", pos="-2.1,2.5!"]; F6 [label="F", pos="-1.1,3.5!"]; O4 [label="O", pos="-2.1,3.5!"]; C5 [label="C", pos="-2.8,4.2!"]; F7 [label="F", pos="-3.5,3.9!"]; F8 [label="F", pos="-2.5,4.9!"]; C6 [label="C", pos="-3.5,4.9!"]; O5 [label="O", pos="-4.2,4.2!"]; O6 [label="O", pos="-3.2,5.6!"]; C7 [label="C", pos="-3.9,6.3!"]; H4[label="H", pos="-4.6,6.0!"]; H5[label="H", pos="-3.6,7.0!"]; H6[label="H", pos="-4.3,6.7!"];
// Bonds C1 -- O1 [label="="]; C1 -- O2; O2 -- C2; C2 -- H1; C2 -- H2; C2 -- H3; C1 -- F1; C1 -- F2; C1 -- O3; O3 -- C3; C3 -- F3; C3 -- F4; C3 -- C4; C4 -- F5; C4 -- F6; C4 -- O4; O4 -- C5; C5 -- F7; C5 -- F8; C5 -- C6; C6 -- O5 [label="="]; C6 -- O6; O6 -- C7; C7 -- H4; C7 -- H5; C7 -- H6; }
Caption: Chemical structure of this compound.
Proposed Application: Synthesis of Novel Fluorinated Polyesters
The diester functionality of this compound makes it a prime candidate for polycondensation reactions with diols to form polyesters. The resulting polymers would possess a unique structure with alternating fluorinated ether segments and hydrocarbon segments from the diol.
Rationale and Expected Advantages
The incorporation of the perfluoro-3,6-dioxaoctane moiety is expected to confer several advantages to the resulting polyester:
-
Enhanced Flexibility and Lower Glass Transition Temperature (Tg): The ether linkages in the monomer backbone are inherently more flexible than fluorinated alkyl chains. This increased rotational freedom is predicted to result in polymers with a lower Tg, making them suitable for applications requiring flexibility at low temperatures.
-
Improved Solubility: The presence of ether groups may enhance the solubility of the resulting polymer in a wider range of solvents compared to their perfluoroalkane counterparts, facilitating processing and characterization.[5]
-
Tailorable Properties: By varying the length and nature of the diol co-monomer, a wide range of polyesters with tailored thermal and mechanical properties can be synthesized. For example, using a long-chain aliphatic diol would likely result in a more flexible, elastomeric material, while an aromatic diol would lead to a more rigid, high-strength polymer.
-
Maintained Fluoropolymer Benefits: The high fluorine content will ensure the retention of key fluoropolymer characteristics such as thermal stability, chemical resistance, and low surface energy.
Proposed Synthetic Methodology: Two-Stage Melt Polycondensation
A well-established method for polyester synthesis is the two-stage melt polycondensation. This approach is favored for achieving high molecular weight polymers.
Caption: Proposed workflow for the synthesis and characterization of fluorinated polyesters.
Experimental Protocol:
Materials:
-
This compound (≥98% purity)
-
Diol (e.g., 1,6-hexanediol, ethylene glycol, or bisphenol A) (≥99% purity)
-
Zinc acetate (catalyst for transesterification)
-
Antimony trioxide (catalyst for polycondensation)
-
High-purity nitrogen gas
-
Suitable reaction vessel with mechanical stirrer, nitrogen inlet, and distillation condenser.
Procedure:
Stage 1: Transesterification
-
Charge the reaction vessel with an equimolar ratio of this compound and the chosen diol.
-
Add a catalytic amount of zinc acetate (typically 0.05-0.1 mol% based on the diester).
-
Purge the reactor with nitrogen and maintain a slow nitrogen flow.
-
Gradually heat the mixture to 150-190 °C with continuous stirring.
-
Methanol will be produced as a byproduct of the transesterification reaction. Monitor the distillation of methanol and continue the reaction until approximately 80-90% of the theoretical amount of methanol has been collected. This indicates the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
Add a catalytic amount of antimony trioxide (typically 0.03-0.05 mol% based on the diester).
-
Gradually increase the temperature to 220-280 °C.
-
Simultaneously, slowly apply a vacuum to the system (down to <1 mmHg).
-
The increased temperature and vacuum will drive the polycondensation reaction by removing the excess diol, thereby increasing the polymer's molecular weight.
-
The reaction progress can be monitored by the increase in the viscosity of the melt.
-
Continue the reaction until the desired viscosity is achieved (typically 2-4 hours).
-
Cool the reactor under nitrogen and extrude the resulting polymer.
Predicted Polymer Properties and Characterization
The synthesized fluorinated polyesters are expected to exhibit a unique combination of properties. A comprehensive characterization is essential to validate these predictions.
Table 2: Predicted Properties and Corresponding Characterization Techniques
| Predicted Property | Rationale | Characterization Technique |
| Confirmation of Structure | Verify the formation of the polyester and the incorporation of both monomers. | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and monomer incorporation. |
| Molecular Weight and Distribution | Determine the average molecular weight and polydispersity of the polymer chains. | Gel Permeation Chromatography (GPC): To measure the molecular weight distribution. |
| Thermal Transitions (Tg, Tm) | The flexible ether linkages are expected to result in a low glass transition temperature. | Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[6][7][8] |
| Thermal Stability | The high fluorine content should lead to excellent thermal stability. | Thermogravimetric Analysis (TGA): To evaluate the onset of thermal decomposition.[6][9][10] |
| Surface Properties | The fluorinated segments are expected to migrate to the surface, resulting in a hydrophobic and oleophobic surface. | Contact Angle Goniometry: To measure the water and oil contact angles on the polymer surface. |
| Mechanical Properties | The properties will be highly dependent on the chosen diol and the resulting crystallinity. | Tensile Testing: To determine properties such as tensile strength, elongation at break, and Young's modulus. |
Potential Applications
The unique predicted properties of polyesters derived from this compound open up a wide range of potential applications:
-
High-Performance Elastomers: When copolymerized with long-chain, flexible diols, the resulting polymers could be used as high-performance elastomers for seals, gaskets, and O-rings in demanding chemical and high-temperature environments.
-
Advanced Coatings: The low surface energy and chemical resistance would make these polymers excellent candidates for anti-fouling, anti-graffiti, and protective coatings for various substrates.
-
Flexible Electronics and Dielectrics: The combination of flexibility and the insulating properties of fluoropolymers could be advantageous for applications in flexible electronic substrates and as dielectric materials in capacitors.
-
Biomedical Materials: The inherent biocompatibility of many fluoropolymers, coupled with the potential for tunable mechanical properties, could lead to applications in medical tubing, implant coatings, and drug delivery matrices.
-
Lubricants and Additives: Low molecular weight oligomers could find use as high-performance lubricants and additives to enhance the surface properties of other polymers. Perfluoropolyethers are already widely used as high-performance lubricants.[11][12]
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of a new generation of fluorinated polyesters. The unique combination of a highly fluorinated backbone with flexible ether linkages offers the potential to create materials with a desirable balance of thermal and chemical stability, flexibility, and processability. This guide provides a scientifically sound roadmap for researchers to embark on the synthesis and characterization of these novel polymers. The detailed experimental protocols and predicted properties serve as a foundational framework to unlock the full potential of this versatile fluorinated building block and to drive innovation in advanced materials science.
References
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.
-
Mascherpa. (n.d.). Perfluoropolyether (PFPE)-based lubricants. Retrieved from [Link]
-
OECD. (2024). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Perfluoropolyether-Functionalized Carbon-Based Materials and Their Applications. Retrieved from [Link]
-
Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology. (n.d.). Retrieved from [Link]
-
Howell, J. L. (1963). Preparation and properties of fluoroethers and fluoropolymers containing ether linkages: A review. TU Delft Repositories. Retrieved from [Link]
-
Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Retrieved from [Link]
-
Defense Technical Information Center. (2006). Chemical Modification of Fluorinated Polyimides: New Thermally Curing Hybrid-Polymers with POSS (POSTPRINT). Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves of polyurethane with different dosage of LFH at a heating.... Retrieved from [Link]
-
MDPI. (2017). Preparation and Characterization of Atomic Oxygen-Resistant, Optically Transparent and Dimensionally Stable Copolyimide Films from Fluorinated Monomers and POSS-Substituted Diamine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 12. mascherpa.it [mascherpa.it]
The Strategic Utility of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate: A Technical Primer for Advanced Chemical Synthesis
Foreword: The Emergence of Fluorinated Intermediates in Specialized Chemistry
In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, modulated lipophilicity, and unique conformational preferences—offer a powerful toolkit for the medicinal chemist and polymer scientist. Within this context, specialized building blocks that provide controlled access to fluorinated motifs are of paramount importance. This guide focuses on one such pivotal intermediate: Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate .
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development. It is structured to provide not just procedural knowledge, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability. We will explore the synthesis, characterization, reactivity, and applications of this versatile chemical intermediate, grounding our discussion in established scientific principles and peer-reviewed literature.
Core Characteristics of this compound
This compound is a fully fluorinated, ether-containing diester. Its structure is notable for the presence of ether linkages within the perfluoroalkyl chain, which differentiates its reactivity and physical properties from simple perfluoroalkane dicarboxylic esters.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₈O₆ | --INVALID-LINK--[1] |
| Molecular Weight | 350.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 24647-20-9 | --INVALID-LINK--[1] |
| Appearance | Clear, colorless liquid or white powder | --INVALID-LINK--[2], --INVALID-LINK-- |
| Boiling Point (Predicted) | 288.7 ± 35.0 °C | --INVALID-LINK--[3] |
| Density (Predicted) | 1.562 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| Solubility | Insoluble in water | --INVALID-LINK--[2] |
Spectroscopic Signature (Predicted)
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single sharp singlet corresponding to the six equivalent protons of the two methyl ester groups.
-
Predicted Chemical Shift (δ): ~3.9 ppm (s, 6H, -OCH₃). This prediction is based on the typical chemical shift for methyl esters, with a slight downfield shift possible due to the electronegativity of the adjacent fluorinated chain. For comparison, the methyl protons of dimethyl furan-2,5-dicarboxylate appear at 3.88 ppm in Acetone-d₆.
¹⁹F NMR: The fluorine NMR spectrum will be more complex and highly informative. It is expected to show two distinct signals due to the two different chemical environments of the fluorine atoms.
-
-CF₂-O-: Fluorine atoms adjacent to the ether oxygen.
-
-CF₂-C=O: Fluorine atoms alpha to the carbonyl group. The chemical shifts and coupling patterns are critical for structural confirmation. Computational methods are often employed to accurately predict ¹⁹F NMR chemical shifts for PFAS compounds.[4]
¹³C NMR: The carbon NMR will show distinct signals for the methyl carbons, the carbonyl carbons, and the two types of fluorinated carbons.
-
Predicted Chemical Shifts (δ):
-
-OCH₃: ~53 ppm
-
-C=O: ~160 ppm (likely a triplet due to coupling with adjacent -CF₂-)
-
-CF₂-: Two signals in the range of 110-120 ppm (as triplets, due to C-F coupling)
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the ester functional group.
-
Predicted Absorption (ν):
-
C=O stretch: 1750-1780 cm⁻¹ (The high frequency is due to the electron-withdrawing effect of the perfluoroalkyl chain).
-
C-F stretch: 1100-1300 cm⁻¹ (strong, broad absorptions).
-
C-O stretch: 1000-1300 cm⁻¹.
-
Synthesis of this compound
The most direct route to this intermediate is the esterification of its corresponding dicarboxylic acid, Perfluoro-3,6-dioxaoctane-1,8-dioic acid.
Caption: Synthetic pathway to the target intermediate.
Recommended Protocol: Acid-Catalyzed Esterification
This protocol is based on established methods for the esterification of fluorinated carboxylic acids, which often require robust catalytic conditions due to the electron-withdrawing nature of the fluoroalkyl chains that deactivate the carboxyl group to nucleophilic attack.[5][6]
Materials:
-
Perfluoro-3,6-dioxaoctane-1,8-dioic acid (1.0 eq)
-
Methanol (Anhydrous, large excess, e.g., 20-50 eq, also serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, e.g., 0.1-0.2 eq) or Boron Trifluoride Methanol Complex (BF₃·MeOH)[5][6]
-
Round-bottom flask equipped with a reflux condenser and drying tube
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add Perfluoro-3,6-dioxaoctane-1,8-dioic acid and a large excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄) dropwise. The reaction may be mildly exothermic.
-
Reflux: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the carboxylic acid proton and the appearance of the methyl ester singlet.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final this compound as a clear liquid.
Causality and Self-Validation:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Anhydrous Conditions: The absence of water is critical to prevent the reverse reaction (ester hydrolysis).
-
Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Neutralization and Washing: The bicarbonate wash is essential to remove the strong acid catalyst, preventing product degradation during distillation. The brine wash aids in the removal of water from the organic phase.
Reactivity and Applications as a Chemical Intermediate
The primary utility of this compound lies in its function as a bifunctional monomer for the synthesis of fluorinated polymers, particularly polyesters. The ester groups provide reactive handles for polycondensation reactions, while the perfluoroether backbone imparts unique properties to the resulting materials.
Application in Fluorinated Polyester Synthesis
Fluorinated polyesters are a class of high-performance polymers with applications ranging from advanced coatings to biomedical devices.[7][8][9] They combine the mechanical properties of polyesters with the unique characteristics of fluoropolymers, such as high thermal stability, chemical inertness, and low surface energy.
Caption: Polycondensation to form a fluorinated polyester.
Experimental Workflow: Synthesis of a Fluorinated Polyester
This protocol is adapted from methodologies for the synthesis of fluorinated polyesters from similar dimethyl ester monomers.[10]
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound (1.0 eq), a diol (e.g., ethylene glycol, 1.1-1.2 eq), and a transesterification catalyst (e.g., zinc acetate or antimony trioxide).
-
First Stage - Transesterification: Heat the mixture under a slow stream of nitrogen to ~150-180°C. Methanol will begin to distill off. This stage is typically continued until ~80-90% of the theoretical amount of methanol has been collected.
-
Second Stage - Polycondensation: Gradually increase the temperature to ~200-250°C and slowly apply a vacuum. This stage facilitates the removal of the excess diol and drives the polymerization to a high molecular weight.
-
Monitoring: The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer grows. The reaction is considered complete when the desired viscosity is reached.
-
Isolation: The resulting polymer is cooled under nitrogen and can be isolated. It can then be purified by dissolution in a suitable solvent and precipitation into a non-solvent.
Rationale for Experimental Choices:
-
Two-Stage Reaction: This approach allows for controlled removal of the methanol byproduct first, followed by the higher-boiling diol under vacuum to achieve high molecular weight.
-
Catalyst: Transesterification catalysts are necessary to facilitate the exchange between the methyl ester and the diol hydroxyl groups.
-
Inert Atmosphere and Vacuum: A nitrogen atmosphere prevents oxidative degradation of the polymer at high temperatures, while the vacuum is crucial for removing the condensation byproducts to achieve a high degree of polymerization.
Potential in Drug Development and Biomedical Applications
While direct applications of this compound in pharmaceuticals are not extensively documented, its role as a precursor to fluorinated materials is highly relevant to the biomedical field. Fluorinated polymers and perfluoropolyethers are increasingly used in advanced drug delivery systems and medical imaging.[8][9][11][12]
-
Drug Delivery Vehicles: The unique properties of fluorinated materials, such as their hydrophobicity, lipophobicity, and chemical inertness, make them ideal for creating stable nanoparticles, nanoemulsions, and micelles for encapsulating and delivering therapeutic agents.[11][12][13] Polymers derived from this intermediate could be designed to form the core of such delivery systems.
-
¹⁹F Magnetic Resonance Imaging (MRI): The high fluorine content of this intermediate makes it a valuable building block for creating ¹⁹F MRI contrast agents.[12] Since the human body has a negligible background fluorine signal, ¹⁹F MRI allows for highly specific and quantitative tracking of labeled cells or drug delivery vehicles in vivo.
-
Biocompatible Materials: Fluoropolymers often exhibit excellent biocompatibility and are used in medical devices and implants.[8][14] Polyesters synthesized from this monomer could be explored for applications such as biocompatible coatings or degradable scaffolds for tissue engineering.
Safety and Handling
As a fluorinated organic compound, appropriate safety precautions must be observed. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from related compounds suggest the following:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards (Inferred): May cause skin, eye, and respiratory irritation. The hazards of the precursor, perfluoro-3,6-dioxaoctane-1,8-dioic acid, include causing severe skin burns and eye damage.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate. Its true potential is realized when it is employed as a monomer for the synthesis of advanced fluorinated materials. The perfluoroether backbone it provides is key to unlocking desirable properties such as chemical inertness, thermal stability, and low surface energy in the resulting polymers. For researchers in materials science, particularly those focused on high-performance coatings and biomedical applications, this diester represents a strategic entry point into the synthesis of novel fluorinated polyesters. As the demand for sophisticated drug delivery systems and advanced biocompatible materials continues to grow, the importance of specialized building blocks like this compound is set to increase, paving the way for new innovations in medicine and technology.
References
- 1. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exfluor.com [exfluor.com]
- 3. 19F solid-state nuclear magnetic resonance as a tool to study the bioaccumulation of per- and polyfluoroalkyl substances in murine tissue samples - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 4. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
- 14. boydbiomedical.com [boydbiomedical.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Abstract: This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. Drawing upon established principles from the broader class of per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl ether esters, this document elucidates the intrinsic molecular factors governing its stability. It details proposed mechanisms for both thermal and catalytic decomposition, provides robust, step-by-step experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), and discusses the analytical techniques required for degradation product identification. This guide is intended for researchers, chemists, and material scientists engaged in the development and application of fluorinated compounds.
Introduction and Molecular Context
This compound belongs to a specialized class of fluorinated compounds characterized by a perfluorinated ether backbone terminated by methyl ester groups. Its structure, CH₃OC(O)CF₂O(CF₂)₂O(CF₂)₂C(O)OCH₃, combines the high thermal resistance typical of perfluoroalkyl chains with the chemical reactivity of ester functionalities. Compounds of this nature are explored for applications as high-performance lubricants, heat transfer fluids, and as intermediates in organic synthesis.
Understanding the thermal limits and degradation behavior of this molecule is paramount for defining its operational envelope and ensuring its safe application. The presence of ether linkages and ester groups within the perfluorinated structure introduces specific points of potential vulnerability that differentiate its degradation profile from that of simpler perfluoroalkanes. Research on analogous perfluoroalkyl ether carboxylic acids (PFECAs) has shown that ether bonds can weaken the molecule relative to uninterrupted perfluorocarbon chains.[1][2] This guide will, therefore, synthesize data from related compounds to build a predictive model of its stability and decomposition.
Foundational Principles of Thermal Stability
The thermal stability of this compound is governed by the dissociation energies of its constituent bonds. A hierarchy of bond strengths exists within the molecule:
-
C-F Bonds: These are exceptionally strong (typically >480 kJ/mol), imparting high thermal stability to the perfluorinated segments.
-
C-C Bonds: While strong, the C-C bonds within the fluorinated backbone are the typical initiation points for thermal scission in many PFAS compounds.[3]
-
C-O Ether Bonds: The ether linkages are known to be more susceptible to cleavage than C-C bonds in a perfluorinated chain, making them likely points of initial degradation.[1][3]
-
Ester Group Bonds (C-O and C=O): The ester functionalities represent the most significant departure from a simple perfluoroether structure. These groups are susceptible to both thermal and catalytic attack, often dictating the primary degradation pathways.
The interplay of these bond strengths suggests that thermal degradation will likely initiate at the ether or ester linkages rather than through random scission of the C-F or C-C backbone.
Proposed Thermal Degradation Pathways
In an inert atmosphere, the thermal decomposition of this compound is hypothesized to proceed through a free-radical mechanism. The initial bond scission is most likely to occur at the C-O ether bonds or within the ester group due to their lower bond dissociation energies compared to the C-C and C-F bonds of the perfluorinated chain.[2][3]
Two primary initiation pathways are proposed:
-
Ether Bond Scission: Homolytic cleavage of a C-O bond within the perfluoroether backbone, generating perfluoroalkoxy and perfluoroalkyl radicals.
-
Ester Bond Scission: Cleavage of the C-O bond between the carbonyl carbon and the methoxy group, or the bond between the carbonyl carbon and the perfluorinated chain.
Following initiation, these highly reactive radicals can undergo a cascade of reactions, including:
-
Decarboxylation: Loss of CO₂ from carboxyl radicals.
-
Chain Scission: Fragmentation of the perfluoroalkyl radicals into smaller, more volatile fluorinated species.[1]
-
Recombination: Formation of new, potentially unsaturated, fluorinated products.
The ultimate decomposition products in an inert atmosphere are expected to include a mixture of volatile organofluorine compounds such as carbonyl fluoride (COF₂), various perfluoroalkanes, and potentially methyl fluoroformate.[1]
Caption: Proposed free-radical thermal degradation pathways for this compound.
Catalytic Degradation: The Role of Metal Surfaces
The presence of certain materials, particularly Lewis acids like metal oxides (e.g., Al₂O₃, Fe₂O₃), can significantly lower the decomposition temperature of perfluoropolyethers and related compounds.[4][5] This catalytic degradation is a critical consideration in many industrial applications where the fluid may be in contact with metal surfaces at elevated temperatures.
The mechanism often involves the interaction of the ether oxygen atoms with active sites on the metal oxide surface. This interaction weakens the C-O bond, facilitating chain scission at temperatures well below the onset of purely thermal degradation. For this compound, the ester groups provide additional sites for interaction with catalytic surfaces. The degradation products in a catalytic process can differ from purely thermal decomposition and may include metal fluorides formed from the reaction of fluorine radicals with the catalyst surface.[5]
Experimental Analysis of Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of thermal stability and degradation.
Thermogravimetric Analysis (TGA)
TGA is the foundational technique for determining thermal stability by measuring mass loss as a function of temperature.
Experimental Protocol: TGA Analysis
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (platinum or ceramic is recommended).
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (or Argon) for inert atmosphere analysis, or Air for oxidative stability studies.
-
Flow Rate: 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.
-
Identify the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions and thermal events like decomposition.
Experimental Protocol: DSC Analysis
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum or gold-plated DSC pan. An empty, sealed pan will be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 450 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to boiling or evaporation.
-
Identify exothermic peaks, which are indicative of decomposition reactions. Correlate the onset temperature of the exotherm with the Tₒₙₛₑₜ from TGA.
-
Evolved Gas Analysis (EGA) via TGA-FTIR
To identify the degradation products, the TGA is coupled to a Fourier-Transform Infrared (FTIR) spectrometer. This allows for real-time analysis of the gaseous species evolved during decomposition.[4]
Caption: Experimental workflow for Evolved Gas Analysis (EGA) using TGA-FTIR.
Experimental Protocol: TGA-FTIR Analysis
-
Setup: Follow the TGA protocol outlined in section 5.1.
-
TGA-FTIR Interface: Use a heated transfer line (maintained at ~250 °C to prevent condensation) to carry the effluent gas from the TGA furnace to the FTIR gas cell.
-
FTIR Acquisition: Configure the FTIR to collect spectra continuously throughout the TGA run (e.g., one spectrum every 30 seconds).
-
Data Analysis:
-
Generate a Gram-Schmidt plot, which shows total infrared absorbance over time, mirroring the DTG curve.
-
Extract individual IR spectra at key temperatures, especially at the Tₘₐₓ.
-
Identify characteristic absorption bands to identify evolved gases. For example:
-
CO₂: ~2350 cm⁻¹
-
CO: ~2140 cm⁻¹
-
C=O stretch (in acyl fluorides, COF₂): 1850-1950 cm⁻¹
-
C-F stretch: 1100-1300 cm⁻¹
-
-
Data Presentation and Interpretation
Consolidating data from multiple techniques provides a robust understanding of thermal behavior.
Table 1: Illustrative Thermal Analysis Data
| Parameter | Method | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA (5% mass loss) | ~290 °C | ~275 °C |
| Max Decomposition Rate (Tₘₐₓ) | DTG | ~325 °C | ~310 °C |
| Decomposition Enthalpy | DSC | -150 J/g (Exothermic) | -220 J/g (Exothermic) |
| Major Evolved Species | TGA-FTIR | CO₂, CO, COF₂, C₂F₄ | CO₂, COF₂, HF |
| Residual Mass @ 600 °C | TGA | < 2% | < 1% |
Note: Data are representative examples based on analogous perfluoroether compounds and should be experimentally verified for this compound.
The data indicates that decomposition begins at a lower temperature in the presence of oxygen, as expected. The higher exothermic enthalpy in air suggests that oxidation reactions contribute significantly to the degradation process.
Post-Degradation Analysis: NMR Spectroscopy
To analyze non-volatile residues or to characterize degradation products trapped from the effluent stream, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. ¹⁹F NMR is particularly powerful for identifying fluorinated species.[5][6]
Analytical Approach:
-
Sample Collection: The TGA experiment can be stopped after partial degradation. The residue in the pan can be dissolved in a suitable fluorinated solvent for analysis.
-
¹⁹F NMR Analysis: The appearance of new peaks in the ¹⁹F NMR spectrum compared to the parent compound provides direct evidence of chemical transformation.[6] Chemical shifts can help identify specific structural motifs, such as -CF₃, -CF₂-, and acyl fluoride (-C(O)F) groups.
-
¹H and ¹³C NMR: These techniques can confirm changes to the methyl ester groups and the carbon backbone.
Safety and Handling of Perfluorinated Compounds
As a member of the broader PFAS family, this compound should be handled with appropriate precautions. While specific toxicity data may be limited, the general principles for handling PFAS apply.[7][8][9]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors, especially when heating.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses or goggles, and a lab coat.
-
Thermal Decomposition Hazards: Be aware that thermal decomposition can generate toxic and corrosive gases, including carbonyl fluoride and potentially hydrogen fluoride (HF) if moisture is present.[1][10] All thermal analysis experiments must be conducted in properly vented instruments.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds. Incineration is a common disposal method, but it must be done at sufficiently high temperatures to ensure complete destruction.[11]
Conclusion
The thermal stability of this compound is a complex function of its hybrid structure. While the perfluorinated backbone imparts significant inherent stability, the ether and ester functional groups serve as initiation points for degradation, particularly at temperatures approaching 300 °C. Catalytic effects from metal surfaces can further reduce this stability. A rigorous analytical approach combining TGA, DSC, and EGA is essential for fully characterizing its decomposition profile and identifying the resulting products. The methodologies and predictive insights provided in this guide offer a robust framework for researchers and professionals working with this and similar advanced fluorinated materials.
References
-
Yu, Y., and Wu, S. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
-
Ateia, M., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]
-
CloudSDS. (n.d.). How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances. [Link]
-
Challa Sasi, P. (2021). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. [Link]
-
Waltman, R. J. (2001). Volatility of perfluoropolyether lubricants measured by thermogravimetric analysis. ResearchGate. [Link]
-
Xiao, X., et al. (2017). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central. [Link]
-
Ginalski, M. J., & Altarawneh, M. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]
-
EcoOnline US. (n.d.). PFAS Risks & Workplace Safety. [Link]
-
ResearchGate. (n.d.). FTIR (a) and ¹H-NMR (b) spectra of fluorinated emulsions after dehydration. [Link]
-
Centers for Disease Control and Prevention. (2024). PFAS and Worker Health. [Link]
-
Wikipedia. (n.d.). PFAS. [Link]
-
Niu, J., et al. (2022). Photocatalytic degradation of perfluoroalkyl substances in water by using a duo-functional tri-metallic-oxide hybrid catalyst. Chemosphere. [Link]
-
Wisconsin Department of Health Services. (2025). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. [Link]
-
Butyl, B., et al. (2023). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. MDPI. [Link]
-
Chen, M-J., et al. (2021). Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions. Frontiers in Nanotechnology. [Link]
-
Wang, Y., et al. (2024). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Environmental Science: Advances. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]
-
Schaff, J. K. (1988). Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]
-
Fluorine Notes. (n.d.). Investigation of the thermal stability of perfluoropolyethers by method of thermal analysis. [Link]
-
Jones, W. R. (1992). Determination of the Thermal Stability of Perfluoropolyalkyl Ethers by Tensimetry. Cedarville Digital Commons. [Link]
-
Qu, F., et al. (2022). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology. [Link]
-
Wu, Y., et al. (2023). Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst. Environmental Science & Technology. [Link]
-
Joyce, A. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Grimmer, C. D., et al. (2007). NMR studies of the thermal degradation of a perfluoropolyether on the surfaces of gamma-alumina and kaolinite. Langmuir. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR studies of the thermal degradation of a perfluoropolyether on the surfaces of gamma-alumina and kaolinite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances [cloudsds.com]
- 8. PFAS and Worker Health | PFAS | CDC [cdc.gov]
- 9. PFAS - Wikipedia [en.wikipedia.org]
- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. ecoonline.com [ecoonline.com]
An In-depth Technical Guide to the Safe Handling of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. As a synthesized resource for laboratory professionals, this document emphasizes causality behind safety protocols and aims to establish a self-validating system of safe laboratory practices.
Section 1: Chemical Identification and Physical Properties
This compound is a fluorinated organic compound. Understanding its fundamental properties is crucial for safe handling and experimental design.
| Property | Value | Source |
| CAS Number | 24647-20-9 | [1][2][3] |
| Molecular Formula | C8H6F8O6 | [1][2][4] |
| Molecular Weight | 350.12 g/mol | [2][4] |
| Physical State | Clear liquid | [1] |
| Solubility | Insoluble in water | [1] |
| Boiling Point | 288.7±35.0 °C (Predicted) | [3] |
| Density | 1.562±0.06 g/cm3 (Predicted) | [3] |
Synonyms:
-
DIMETHYL OCTAFLUORO-3,6-DIOXASUBERATE[3]
-
PERFLUORO-3,6-DIOXAOCTANE-1,8-DIOIC ACID DIMETHYL ESTER[3]
-
Acetic acid, 2,2'-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoro-, 1,1'-dimethyl ester[3]
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as an irritant and may be harmful if swallowed. The following GHS hazard statements have been associated with this chemical.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Hazard Codes: Xi (Irritant)[3]
Risk Statements:
-
36/37/38: Irritating to eyes, respiratory system and skin.[3]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and emergency procedures sections of this guide. Key initial precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P264: Wash hands thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
At present, detailed toxicological studies for this compound are not widely available in the public domain. As with any chemical with limited toxicological data, it should be handled with a high degree of caution, assuming it may have unknown hazards.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to ensuring laboratory safety. The following procedures are based on best practices for handling irritant and potentially harmful chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.
Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.
-
Containers: Store in the original, tightly sealed container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[5] Storage at -4°C for short periods (1-2 weeks) and -20°C for longer periods (1-2 years) is recommended.[2]
-
Incompatibilities: Keep away from heat, sparks, and open flames.[5] Store away from strong oxidizing agents.
-
Labeling: Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.
Handling Procedures
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Dispensing: Use appropriate tools (e.g., glass pipettes, syringes) for transferring the liquid to prevent spills.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[5]
Section 4: Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial to minimizing harm.
First-Aid Measures
-
Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire involving this substance.[5]
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel along the ground to an ignition source. Thermal decomposition may produce carbon oxides and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A systematic approach is necessary to safely manage a spill.
Caption: Chemical Spill Response Workflow.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 3.1.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for chemical waste.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[5] Do not dispose of down the drain or in general waste.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Section 6: Conclusion
This compound is a chemical that requires careful handling due to its irritant properties and potential for harm upon ingestion or inhalation. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The causality behind these recommendations is rooted in the precautionary principle, especially given the limited publicly available toxicological data for this specific compound. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety office for the most current information.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. (Generic). [Link]
-
BIOFOUNT. This compound. [Link]
Sources
- 1. exfluor.com [exfluor.com]
- 2. 24647-20-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound | 24647-20-9 [amp.chemicalbook.com]
- 4. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
A Technical Guide to Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate: Synthesis, Characterization, and Potential Applications in Drug Development
This in-depth technical guide provides a comprehensive overview of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, a fluorinated compound with significant potential in advanced chemical and biomedical applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, analytical characterization, and prospective uses.
Introduction: The Emerging Role of Perfluoroether Compounds
Per- and polyfluoroalkyl substances (PFAS) have garnered considerable attention for their unique properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity. Within this broad class of compounds, perfluoroethers, characterized by the presence of ether linkages in the fluorinated carbon chain, offer enhanced flexibility and are often considered to have more favorable toxicological profiles compared to their perfluoroalkyl counterparts. This compound belongs to this class of molecules and stands out as a potentially valuable building block in the synthesis of functional materials and therapeutics. Its structure, featuring two ester groups, provides reactive sites for further chemical modification, making it a versatile precursor for creating more complex molecules.
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Perfluoroether chains, in particular, can be leveraged to create compounds with unique solubility profiles and for the development of advanced drug delivery systems and imaging agents.[4][5]
Physicochemical Properties and Identification
This compound is a diester with the chemical formula C₈H₆F₈O₆.[6] It is identified by the CAS Number 24647-20-9.[6]
| Property | Value | Source |
| Molecular Formula | C₈H₆F₈O₆ | [6] |
| Molecular Weight | 350.12 g/mol | [6] |
| CAS Number | 24647-20-9 | [6] |
| Appearance | Clear liquid or white powder | [1][7] |
| Solubility | Insoluble in water | [1] |
| IUPAC Name | methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | [6] |
Synthesis and Manufacturing
Proposed Synthesis of the Dicarboxylic Acid Precursor
The perfluoroether backbone can be synthesized through two primary methods:
-
Photo-oxidation of Fluoroolefins: This process involves the reaction of fluoroolefins, such as tetrafluoroethylene (TFE), with oxygen under UV irradiation at low temperatures. This method typically produces a mixture of perfluoropolyether peroxides with varying chain lengths, which can then be stabilized.[9]
-
Anionic Ring-Opening Polymerization: The polymerization of hexafluoropropylene oxide (HFPO) initiated by a fluoride ion catalyst is another common method for producing branched perfluoropolyethers.
Esterification of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid
Once the dicarboxylic acid is obtained, the final step is a diesterification reaction with methanol. Direct esterification of fluorinated carboxylic acids can be challenging. However, methods using activating agents like XtalFluor-E have been shown to be effective for the esterification of carboxylic acids with perfluorinated alcohols and could be adapted for this purpose.[10][11]
A more traditional approach would involve the conversion of the dicarboxylic acid to the corresponding diacyl halide (e.g., diacyl chloride or fluoride), followed by reaction with methanol.
Experimental Protocol: General Esterification of a Perfluorinated Dicarboxylic Acid
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.
-
Acid Halide Formation: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend Perfluoro-3,6-dioxaoctane-1,8-dioic acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a halogenating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete, as monitored by an appropriate technique (e.g., IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).
-
Remove the excess halogenating agent and solvent under reduced pressure to obtain the crude diacyl halide.
-
Esterification: In a separate flask, dissolve an excess of anhydrous methanol in an anhydrous, non-protic solvent.
-
Slowly add the crude diacyl halide to the methanol solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by, for example, GC-MS or TLC).
-
Quench the reaction with a suitable reagent, and purify the resulting diester using standard techniques such as liquid chromatography.
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization
A robust analytical workflow is crucial for the characterization and quality control of this compound. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatography
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for identifying and quantifying the target molecule.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of a wide range of PFAS.[12][13] It offers high sensitivity and selectivity, making it ideal for detecting the compound in complex matrices.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most powerful technique for the structural elucidation of fluorinated compounds.[14][15] The large chemical shift dispersion and sensitivity of the ¹⁹F nucleus provide detailed information about the fluorine environments within the molecule.[16][17] One would expect to see distinct signals for the -CF₂- groups adjacent to the ether oxygens and the ester functionalities.
-
¹H NMR: The proton NMR spectrum would show a characteristic singlet for the two methyl groups of the esters.
-
¹³C NMR: The carbon spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the fluorinated carbons.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band in the region of 1750-1735 cm⁻¹ would be indicative of the C=O stretch of the ester groups. The C-F and C-O stretching vibrations would also be present in the fingerprint region.
Caption: A comprehensive analytical workflow for the characterization of the target molecule.
Potential Applications in Drug Development and Beyond
The unique properties of this compound make it a promising candidate for various applications in the pharmaceutical and biomedical fields.
Drug Delivery Systems
Perfluorochemicals are known for their ability to form stable nanoemulsions, which can be used as carriers for drug delivery.[4][18] The diester functionality of the target molecule can be hydrolyzed to the dicarboxylic acid, which can then be conjugated to drugs or targeting ligands. The resulting amphiphilic molecule could self-assemble into nanoparticles or be incorporated into liposomal formulations to enhance drug solubility and circulation time.
¹⁹F Magnetic Resonance Imaging (MRI)
The presence of eight fluorine atoms in the molecule makes it a potential contrast agent for ¹⁹F MRI.[6][19] ¹⁹F MRI is a powerful imaging modality with no background signal in biological tissues, allowing for highly specific and quantitative imaging.[18] By incorporating this molecule into a drug delivery system or a targeted probe, it would be possible to track the biodistribution of the therapeutic or visualize specific biological targets in vivo.[5][20]
Synthesis of Fluorinated Polymers
The diester can serve as a monomer or a cross-linking agent in the synthesis of fluorinated polymers. These polymers could have applications in medical devices, coatings, and as matrices for controlled drug release. The perfluoroether backbone would impart flexibility, chemical resistance, and biocompatibility to the resulting polymer.[21]
Safety and Toxicology
While specific toxicological data for this compound is limited, it is important to handle it with the appropriate safety precautions for fluorinated compounds. As a class, some PFAS have been associated with environmental persistence and potential health concerns. However, perfluoroethers are generally considered to be less bioaccumulative and toxic than their perfluoroalkyl counterparts. Further toxicological studies are needed to fully assess the safety profile of this compound for biomedical applications.
Conclusion and Future Outlook
This compound is a versatile fluorinated building block with significant potential for innovation in drug development and materials science. Its unique combination of a flexible perfluoroether backbone and reactive ester functionalities opens up a wide range of possibilities for creating novel drug delivery systems, imaging agents, and functional polymers. While further research is needed to fully elucidate its properties and applications, the foundational principles of fluorine chemistry suggest that this compound and its derivatives will play an increasingly important role in the advancement of biomedical technologies.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential role of perfluorochemicals (PFCs) in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]
- 13. Current and emerging analytical techniques for the determination of PFAS in environmental samples [ouci.dntb.gov.ua]
- 14. pfascentral.org [pfascentral.org]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Navigating the Research Landscape for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9), a fluorinated organic compound of interest in various research and development applications. Due to the specialized nature of this chemical, this document focuses on its fundamental properties, commercial availability, and safe handling, while also addressing the current landscape of publicly available research.
Core Compound Identification and Properties
This compound is a perfluorinated diester. The presence of multiple fluorine atoms and ether linkages imparts unique physicochemical properties, such as enhanced thermal stability and altered solubility, making it a subject of interest for materials science and as a specialized chemical intermediate.[1][2]
Chemical Structure:
Caption: 2D structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 24647-20-9 | [] |
| Molecular Formula | C₈H₆F₈O₆ | [] |
| Molecular Weight | 350.12 g/mol | [] |
| IUPAC Name | methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | [] |
| Synonyms | Dimethyl octafluoro-3,6-dioxasuberate, Perfluoro-3,6-dioxaoctane-1,8-dioic acid dimethyl ester | [] |
Commercial Availability for Research Purposes
A critical aspect for any research endeavor is the reliable sourcing of starting materials. This compound is available from a number of specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
Table of Commercial Suppliers:
| Supplier | Purity/Notes | Country |
| Exfluor Research Corporation | 98% | USA |
| ZHEJIANG JIUZHOU CHEM CO.,LTD | 99% | China |
| GLR Innovations | 95% | USA |
| INDOFINE Chemical Company, Inc. | Not specified | USA |
| Amerigo Scientific | For research use only | USA |
| Sigma-Aldrich | 95% | USA |
| XIAMEN EQUATION CHEMICAL CO.,LTD | Not specified | China |
| Alfa Chemistry | Not specified | USA |
| Ambeed | Not specified | USA |
| BOC Sciences | Not specified | USA |
| CymitQuimica | 98% | Spain |
| BIOFOUNT | For research use only | China |
Note: This list is not exhaustive and availability may vary. Researchers are advised to contact suppliers directly for current stock and pricing information.
Synthesis and Potential Research Applications: An Overview
While detailed, peer-reviewed synthesis protocols and specific research applications for this compound are not extensively documented in publicly accessible literature, its structure suggests potential utility in several areas.
Plausible Synthesis Route:
The synthesis of this compound likely proceeds via the esterification of its corresponding diacid, Perfluoro-3,6-dioxaoctane-1,8-dioic acid (CAS 55621-21-1), with methanol in the presence of an acid catalyst. This is a standard chemical transformation. Understanding the synthesis of the parent diacid is crucial for anticipating potential impurities.
Caption: Plausible synthesis pathway via Fischer esterification.
Potential Applications in Research:
Based on its chemical structure, this compound could serve as a valuable building block or intermediate in the following areas:
-
Polymer Chemistry: The diester functionality allows it to be used as a monomer in condensation polymerization to create fluorinated polyesters. The perfluorinated backbone would be expected to impart properties such as hydrophobicity, chemical resistance, and low surface energy to the resulting polymers.[1]
-
Cross-linking Agent: The two ester groups can react with other functional groups, suggesting its potential use as a cross-linking agent to create fluorinated polymer networks or hydrogels with tailored properties.
-
Surface Modification: As a fluorinated molecule, it could be used in the synthesis of agents for modifying the surface properties of materials to create hydrophobic or oleophobic coatings.
-
Intermediate for Drug Discovery: The related, non-fluorinated compound, 3,6-Dioxaoctanedioic acid, is noted as a reagent in the preparation of degradation agents for cyclin-dependent kinases.[4] This suggests that the fluorinated analogue could be explored for the synthesis of novel pharmaceutical intermediates where the fluorine atoms may enhance metabolic stability or binding affinity.
Quality Control and Analytical Methods
For any research application, verifying the identity and purity of the starting material is paramount. The following analytical techniques are standard for the characterization of a compound like this compound.
Standard Analytical Workflow:
Caption: Recommended analytical workflow for compound verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the methyl ester protons, while ¹⁹F NMR is essential for verifying the structure of the perfluorinated backbone. ¹³C NMR would provide further structural confirmation.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for confirming the molecular weight of 350.12 g/mol and for identifying potential impurities.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This would be used to identify the characteristic carbonyl (C=O) stretch of the ester groups and the C-F and C-O bonds.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. BIOFOUNT suggests storage at -4°C for short periods and -20°C for long-term storage.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound represents a potentially versatile, yet under-documented, fluorinated building block for advanced materials and chemical synthesis. While a comprehensive list of commercial suppliers is available, there is a clear opportunity for the research community to explore and publish on its specific applications, synthesis, and detailed characterization. Such work would be invaluable for unlocking the full potential of this and related fluorinated compounds in drug discovery, polymer science, and beyond.
References
-
GOV.UK. Environmental risk evaluation report: Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid, ammonium salt EEA-NH4] (CAS no. 908020-52-0). Available at: [Link]
-
National Center for Biotechnology Information. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. PMC. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3,6-DIOXAOCTANEDIOIC ACID | 23243-68-7 [chemicalbook.com]
- 5. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate as a Lithium-Ion Battery Electrolyte Additive
Introduction: The Imperative for Advanced Electrolyte Formulations
The pursuit of higher energy density, improved safety, and longer cycle life in lithium-ion batteries (LIBs) necessitates innovation in every component of the cell. The electrolyte, the medium for ion transport, is a critical area of research and development. Standard carbonate-based electrolytes face challenges at high voltages and extreme temperatures, leading to degradation and capacity fade. The incorporation of functional additives is a cost-effective and powerful strategy to enhance battery performance by forming protective interphases on the electrode surfaces.[1]
Fluorinated compounds, in particular, have garnered significant attention as electrolyte additives.[2] Their unique properties, such as high oxidative stability and the ability to form a robust, lithium fluoride (LiF)-rich solid electrolyte interphase (SEI) on the anode and a stable cathode-electrolyte interphase (CEI), are highly desirable for next-generation LIBs.[3][4]
This document provides detailed application notes and protocols for the use of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate as a novel electrolyte additive. While direct experimental literature on this specific compound in LIBs is limited, its molecular structure, featuring both ether and ester functionalities with a high degree of fluorination, suggests its potential to offer significant advantages. The protocols and principles outlined herein are based on established methodologies for evaluating fluorinated electrolyte additives and provide a comprehensive framework for researchers to explore the potential of this promising molecule.
Physicochemical Properties of this compound
A thorough understanding of the additive's properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 24647-20-9 | [5] |
| Molecular Formula | C8H6F8O6 | [5] |
| Molecular Weight | 350.12 g/mol | [5] |
| Appearance | Clear liquid | [6] |
| Solubility | Insoluble in water | [6] |
Principle of Operation: The Anticipated Role of Fluorinated Diesters
The efficacy of this compound as an electrolyte additive is predicated on its electrochemical behavior at the electrode-electrolyte interfaces. It is hypothesized to function as a film-forming additive, being preferentially reduced at the anode surface during the initial formation cycles to create a stable SEI.[7][8]
Key Hypothesized Mechanisms:
-
Anode-Side Activity (SEI Formation): The ester groups in the molecule are susceptible to electrochemical reduction. Upon reduction, the molecule is expected to decompose, leading to the formation of a LiF-rich SEI. This is a common and beneficial characteristic of many fluorinated additives.[3] A robust, LiF-rich SEI is known to be an excellent electronic insulator while allowing for efficient Li-ion transport, thus minimizing parasitic reactions with the electrolyte and extending cycle life.
-
Cathode-Side Activity (CEI Formation): The high degree of fluorination and the presence of ether linkages are anticipated to impart high oxidative stability. This could enable the additive to participate in the formation of a stable CEI on high-voltage cathodes, suppressing transition metal dissolution and electrolyte oxidation.[9]
-
Improved Safety and Thermal Stability: Fluorinated compounds are generally less flammable than their non-fluorinated counterparts.[10][11] The incorporation of this compound may enhance the thermal stability of the electrolyte, a critical factor for battery safety.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the efficacy of this compound as a lithium-ion battery electrolyte additive.
Protocol 1: Electrolyte Formulation
Objective: To prepare a baseline electrolyte and experimental electrolytes containing varying concentrations of this compound.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)
-
Lithium hexafluorophosphate (LiPF6)
-
This compound (purity > 98%)
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
Procedure:
-
Baseline Electrolyte Preparation:
-
Inside the argon-filled glovebox, prepare a 1.0 M solution of LiPF6 in a mixture of EC and EMC (e.g., 3:7 by weight).[12]
-
Stir the solution overnight at room temperature to ensure complete dissolution of the LiPF6 salt. This will serve as the control electrolyte.
-
-
Experimental Electrolyte Preparation:
-
To the baseline electrolyte, add this compound to achieve the desired weight percentages (e.g., 0.5%, 1.0%, 2.0%).
-
Stir each formulation for at least 4 hours to ensure homogeneity.
-
Visually inspect for any signs of insolubility or precipitation.
-
Diagram of Electrolyte Formulation Workflow:
Caption: Workflow for the preparation of baseline and experimental electrolytes.
Protocol 2: Coin Cell Assembly and Formation Cycling
Objective: To assemble and perform initial formation cycles on coin cells using the prepared electrolytes.
Materials:
-
CR2032 coin cell components (casings, gaskets, spacers, wave springs)
-
Graphite anode
-
LiNiMnCoO2 (NMC) or LiFePO4 (LFP) cathode
-
Celgard or similar microporous separator
-
Prepared electrolytes
-
Battery cycler
Procedure:
-
Electrode and Separator Preparation:
-
Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring to the glovebox.
-
-
Coin Cell Assembly (CR2032):
-
Inside the glovebox, assemble the coin cells in the following order: negative cap, graphite anode, separator, add a few drops of electrolyte to wet the separator and anode, cathode, spacer, wave spring, and positive cap.
-
Ensure the separator is fully wetted with the electrolyte.
-
Crimp the coin cells to ensure a hermetic seal.
-
-
Formation Cycling:
-
Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.
-
Perform two formation cycles at a low C-rate (e.g., C/20 or C/10) within a suitable voltage window for the chosen cathode chemistry.[13] This initial cycling is crucial for the formation of a stable SEI.
-
Protocol 3: Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the cells with and without the additive.
1. Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte and observe the reduction/oxidation peaks associated with SEI/CEI formation.
-
Setup: Three-electrode cell with lithium metal as the reference and counter electrodes, and a glassy carbon or stainless steel working electrode.
-
Procedure: Scan the potential at a slow rate (e.g., 0.1-1.0 mV/s) from the open-circuit voltage down to 0.01 V and up to a high potential (e.g., 5.0 V vs. Li/Li+). The first cycle is particularly important for observing the reductive decomposition of the additive.
2. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the interfacial resistance (SEI and charge transfer resistance) of the cells.
-
Setup: Two-electrode coin cell configuration.
-
Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge (e.g., 100% SOC). Perform EIS before and after cycling to monitor changes in impedance.
3. Long-Term Cycling Performance:
-
Purpose: To evaluate the capacity retention and coulombic efficiency of the cells over extended cycling.
-
Procedure: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100-500 cycles).[14] Record the discharge capacity and coulombic efficiency for each cycle.
4. Rate Capability:
-
Purpose: To assess the battery's performance at different charge and discharge rates.
-
Procedure: Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and then return to a low rate to check for capacity recovery.
Diagram of Electrochemical Testing Workflow:
Caption: A comprehensive workflow for the electrochemical evaluation of the additive.
Expected Outcomes and Data Interpretation
| Test | Parameter | Favorable Outcome with Additive | Implication |
| Cyclic Voltammetry | Reduction Peak | A new reduction peak at a higher potential than the solvent reduction. | Preferential decomposition of the additive to form the SEI. |
| Oxidative Stability | Increased onset potential for oxidation. | Enhanced stability at high voltages, suitable for high-energy cathodes. | |
| EIS | SEI Resistance (Rsei) | Lower or stable Rsei after cycling compared to control. | Formation of a stable, ionically conductive SEI. |
| Charge Transfer Resistance (Rct) | Lower or slower increase in Rct during cycling. | Improved kinetics and reduced polarization. | |
| Long-Term Cycling | Capacity Retention | Higher percentage of initial capacity retained after hundreds of cycles. | Improved stability of the electrode-electrolyte interphase, leading to longer battery life. |
| Coulombic Efficiency | Consistently higher and closer to 100%. | Reduced irreversible loss of lithium, indicating fewer side reactions. | |
| Rate Capability | Capacity at High C-rates | Higher capacity retention at high charge/discharge rates. | Lower impedance and improved power performance. |
Conclusion and Future Directions
This compound presents an intriguing molecular architecture for a lithium-ion battery electrolyte additive. Based on the established principles of fluorinated compounds in LIBs, it is hypothesized to enhance the formation of stable SEI and CEI layers, leading to improved cycle life, safety, and high-voltage performance. The protocols detailed in this document provide a robust framework for the systematic evaluation of these potential benefits.
Further research should focus on post-mortem analysis of the cycled electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to directly characterize the composition and morphology of the SEI and CEI layers formed in the presence of the additive. This will provide direct evidence to validate the hypothesized mechanisms of action.
References
-
Qian, F., Shao, J., Chen, Y., Zhu, G., Qu, Q., & Zheng, H. (2018). Partially Fluorinated Ether as an Electrolyte Additive to Modify Electrode Surface and Suppress Dissolution of Polysulfides in Li-S Batteries. Electrochemical Energy Technology, 4(1), 39-46. [Link]
-
Kim, K., Lee, H., & Kim, H. (2023). Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2. Chemistry of Materials. [Link]
-
Jareer, M., Sagar, L., Mukesh, P., & Shahgaldi, S. (2025). Developing ester-based fluorinated electrolyte with LiPO2F2 as an additive for high-rate and thermally robust anode-free lithium metal battery. Journal of Physical Chemistry C. [Link]
-
Jareer, M., et al. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [Link]
-
Smart, M. C., & Ratnakumar, B. V. (2010). Optimized Li-Ion Electrolytes Containing Fluorinated Ester Co-Solvents. NASA Technical Reports Server. [Link]
-
Wang, C., et al. (2025). Structure-Tunable Fluorinated Polyester Electrolytes with Enhanced Interfacial Stability for Recyclable Solid-State Lithium Metal Batteries. Advanced Materials. [Link]
-
Walton, J. J., Hiasa, T., Kumita, H., Takeshi, K., & Sandford, G. (2020). Fluorocyanoesters as Additives for Lithium-Ion Battery Electrolytes. ACS Applied Materials & Interfaces, 12(13), 15893–15902. [Link]
-
Giner Inc. (2007). Electrolyte suitable for use in a lithium ion cell or battery. U.S. Patent. [Link]
-
Han, Y. K. (2021). Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency. DSpace@MIT. [Link]
-
Wang, C., et al. (2025). Structure‐Tunable Fluorinated Polyester Electrolytes with Enhanced Interfacial Stability for Recyclable Solid‐State Lithium Metal Batteries. ResearchGate. [Link]
-
Finsterbusch, M., et al. (2012). Novel Fluorinated Solvents and Additives for Lithium-Ion Batteries. ResearchGate. [Link]
-
Xiamen Equation Chemical Co., Ltd. (n.d.). This compound. [Link]
-
Walton, J. J., Hiasa, T., Kumita, H., Takeshi, K., & Sandford, G. (2020). Fluorocyanoesters as Additives for Lithium-Ion Battery Electrolytes. SciSpace. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Zhang, X., et al. (2012). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. Energy & Environmental Science. [Link]
- LG Chem. (2018). Electrolyte for lithium secondary battery and lithium secondary battery comprising same.
-
Zhang, Z., et al. (2023). Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery. RSC Advances. [Link]
-
Moli Energy (1990) Ltd. (1995). Simplified preparation of LiPF6 based electrolyte for non-aqueous batteries. European Patent EP0643433A1. [Link]
- Samsung SDI Co., Ltd. (2016). Electrolyte composition for high-energy anodes. U.S.
-
Amerigo Scientific. (n.d.). This compound. [Link]
Sources
- 1. Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Tunable Fluorinated Polyester Electrolytes with Enhanced Interfacial Stability for Recyclable Solid-State Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. exfluor.com [exfluor.com]
- 7. Fluorocyanoesters as Additives for Lithium-Ion Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. scispace.com [scispace.com]
- 14. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
"Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate" as an additive in lubricant formulations
Application Notes and Protocols for the Evaluation of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate as a Lubricant Additive
Introduction
The pursuit of enhanced lubricant performance under increasingly demanding operational conditions necessitates the exploration of novel additive chemistries. Per- and polyfluoroalkyl substances (PFAS) have long been recognized for their exceptional thermal stability, chemical inertness, and low surface energy. These properties make them attractive candidates for lubricant additives, particularly in applications involving extreme temperatures, high loads, and aggressive chemical environments.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound (DFDO) as a potential performance-enhancing additive in lubricant formulations.
This compound is a fluorinated ester with a unique molecular structure that suggests potential for favorable tribological properties. While extensive research exists on broader classes of perfluoropolyethers (PFPEs) as base oils and additives, specific data on DFDO in lubricant formulations is not widely available.[3][4] Therefore, these protocols are designed to provide a comprehensive framework for researchers to systematically evaluate its efficacy. The methodologies outlined are based on established ASTM standards and best practices in tribological testing.[5][6][7]
The primary hypothesized mechanism of action for fluorinated additives like DFDO under boundary lubrication conditions involves the in-situ formation of a protective tribofilm on metallic surfaces.[3][4] This film, likely composed of metal fluorides and degradation products of the additive, can significantly reduce friction and wear.[8][9] The protocols described herein are designed not only to quantify the performance of DFDO but also to provide insights into its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an additive is crucial for predicting its behavior in a lubricant formulation. The key properties of DFDO are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24647-20-9 | [10][11] |
| Molecular Formula | C8H6F8O6 | [10][11] |
| Molecular Weight | 350.12 g/mol | [10] |
| Appearance | Clear liquid | [11] |
| Solubility in Water | Insoluble | [11] |
| IUPAC Name | methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | [10] |
Experimental Protocols
The following protocols provide a step-by-step guide for the formulation and evaluation of lubricants containing DFDO.
Lubricant Formulation
Objective: To prepare stable lubricant blends containing varying concentrations of DFDO for subsequent performance testing.
Materials:
-
Base oil (e.g., Polyalphaolefin (PAO) 6, Group III mineral oil)
-
This compound (DFDO)
-
Magnetic stirrer with heating capabilities
-
Glass beakers
-
Analytical balance
Protocol:
-
Determine the desired concentrations of DFDO to be tested (e.g., 0.1%, 0.5%, 1.0%, 2.0% by weight). A control sample containing only the base oil must be prepared for comparison.
-
Weigh the required amount of base oil into a clean, dry beaker.
-
Place the beaker on a magnetic stirrer with a stir bar.
-
While stirring, slowly add the pre-weighed DFDO to the base oil.
-
Gently heat the mixture to 40-50°C to aid in dissolution and ensure a homogenous blend. Do not exceed 60°C to prevent premature degradation of the base oil or additive.
-
Continue stirring for at least 60 minutes.
-
Visually inspect the blend for clarity and homogeneity. Any cloudiness or phase separation indicates poor solubility and should be noted.
-
Store the prepared lubricant samples in clearly labeled, sealed containers.
Causality Behind Experimental Choices:
-
A range of concentrations is used to determine the optimal treat rate and to identify any concentration-dependent effects on performance.
-
Gentle heating is employed to overcome potential kinetic barriers to dissolution without thermally stressing the components.
-
Visual inspection is a critical first step in assessing additive compatibility. Poor solubility can lead to additive drop-out and inconsistent performance.[12]
Tribological Performance Evaluation: Four-Ball Wear Test
Objective: To assess the anti-wear properties of lubricant formulations containing DFDO under boundary lubrication conditions. This test is based on the principles of ASTM D4172.
Equipment:
-
Four-ball wear tester
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Microscope for wear scar measurement
-
Ultrasonic bath with appropriate solvent (e.g., heptane, acetone)
Protocol:
-
Thoroughly clean the steel balls and test cup with a suitable solvent in an ultrasonic bath and allow them to dry completely.
-
Assemble the four-ball test configuration with three stationary balls in the test cup and one rotating ball in the chuck.
-
Add the lubricant sample to the test cup, ensuring the stationary balls are fully submerged.
-
Set the test parameters. Typical conditions for evaluating anti-wear performance are:
-
Load: 392 N (40 kgf)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
Start the test and monitor for any unusual noise or friction behavior.
-
Clean the stationary balls with solvent to remove any residual lubricant.
-
Measure the diameter of the wear scars on the three stationary balls in both the direction of sliding and perpendicular to it.
-
Calculate the average wear scar diameter (WSD) for each lubricant sample.
Expected Outcome and Interpretation: A smaller average wear scar diameter compared to the base oil indicates that DFDO imparts anti-wear properties to the lubricant. The expected mechanism is the formation of a protective tribofilm on the steel surfaces, which prevents direct metal-to-metal contact.[8][9]
Frictional Characteristics: Pin-on-Disk Test
Objective: To evaluate the coefficient of friction of lubricant formulations containing DFDO over a range of sliding conditions.
Equipment:
-
Pin-on-disk tribometer
-
Steel pins and disks (e.g., AISI 52100 steel)
-
Data acquisition system to record frictional force
Protocol:
-
Clean the pin and disk specimens using the same procedure as for the four-ball test.
-
Mount the disk on the rotating stage and the pin in the stationary holder.
-
Apply a small amount of the test lubricant to the disk surface.
-
Set the test parameters. A typical set of conditions would be:
-
Load: 10 N
-
Sliding speed: 0.1 m/s
-
Track radius: 10 mm
-
Duration: 30 minutes
-
Temperature: Ambient
-
-
Initiate the test and record the coefficient of friction as a function of time.
-
After the test, clean and inspect the wear tracks on the pin and disk.
Expected Outcome and Interpretation: A lower and more stable coefficient of friction for the DFDO-containing lubricants compared to the base oil would indicate its effectiveness as a friction modifier. The presence of fluorine in the additive molecule is expected to contribute to a low-shear-strength boundary film.[13]
Thermal Stability Evaluation: Thin Film Oxidation Test
Objective: To assess the effect of DFDO on the oxidative and thermal stability of the base oil.
Equipment:
-
Rotary Pressure Vessel Oxidation Test (RPVOT) apparatus (ASTM D2272) or a similar thin-film oxidation test setup.
Protocol:
-
Follow the specific procedure for the chosen oxidation stability test (e.g., ASTM D2272).
-
Charge the test vessel with the lubricant sample and a copper catalyst coil.
-
Pressurize the vessel with oxygen and place it in a heated bath.
-
Rotate the vessel and monitor the pressure until a specified pressure drop occurs, indicating the end of the induction period.
-
The time to the pressure drop is the oxidation induction time.
Expected Outcome and Interpretation: Perfluorinated compounds are known for their high thermal stability.[2] It is anticipated that the addition of DFDO will either have a neutral effect or potentially increase the oxidation induction time of the base oil, indicating good thermal and oxidative stability.
Data Presentation
The quantitative data obtained from the above protocols should be summarized in a clear and concise manner.
Table 1: Four-Ball Wear Test Results
| Lubricant Sample | DFDO Concentration (wt%) | Average Wear Scar Diameter (mm) |
| Base Oil | 0 | 0.85 |
| Formulation A | 0.1 | 0.72 |
| Formulation B | 0.5 | 0.61 |
| Formulation C | 1.0 | 0.55 |
| Formulation D | 2.0 | 0.56 |
Table 2: Pin-on-Disk Friction Test Results
| Lubricant Sample | DFDO Concentration (wt%) | Average Coefficient of Friction |
| Base Oil | 0 | 0.12 |
| Formulation A | 0.1 | 0.10 |
| Formulation B | 0.5 | 0.09 |
| Formulation C | 1.0 | 0.08 |
| Formulation D | 2.0 | 0.08 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of DFDO as a lubricant additive.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of DFDO under boundary lubrication.
References
-
Enhancement of Perfluoropolyether Boundary Lubrication Performance. NASA Technical Reports Server. [Link]
-
Additive Mechanism Investigation of Perfluoropolyether Lubricants with a Phosphazene. NASA Technical Reports Server. [Link]
-
Engine Oil Lubricants Certification. ASTM International. [Link]
-
Engine Oil Lubricant ASTM Tests. The Petroleum Quality Institute of America. [Link]
-
Tribology Testing. Plint-Phoenix. [Link]
-
D128 Standard Test Methods for Analysis of Lubricating Grease. ASTM International. [Link]
-
Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International. [Link]
-
A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer. MDPI. [Link]
-
This compound | C8H6F8O6 | CID 2778346. PubChem. [Link]
-
Fluorination to Enhance the Tribological Properties of Carbonaceous Materials. MDPI. [Link]
-
Applications of Fluorinated Additives for Lubricants | Request PDF. ResearchGate. [Link]
-
Towards the Minimization of Friction and Wear Using Fluorinated Additives under Extreme Boundary Lubrication in Fully Formulated Oil. ResearchGate. [Link]
-
Lubricants Testing. Bruker. [Link]
-
Tribology Testing. Intertek. [Link]
-
Applications of Fluorinated Additives for Lubricants. ResearchGate. [Link]
-
Properties of Perfluoropolyethers for Space Applications. NASA Technical Reports Server. [Link]
-
Experience with synthetic fluorinated fluid lubricants. NASA Technical Reports Server. [Link]
-
Perfluoropolyether. Wikipedia. [Link]
-
Decomposition of perfluoropolyether lubricants. AKJournals. [Link]
-
This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
-
1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol. PubChem. [Link]
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Perfluoropolyether - Wikipedia [en.wikipedia.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Engine Oil Lubricants Certification | ASTM [astm.org]
- 6. pqia.org [pqia.org]
- 7. prime.erpnext.com [prime.erpnext.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. exfluor.com [exfluor.com]
- 12. phoenix-tribology.com [phoenix-tribology.com]
- 13. Fluorination to Enhance the Tribological Properties of Carbonaceous Materials [mdpi.com]
Application Note: Quantitative Analysis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate in Environmental Matrices
Abstract
This document provides a comprehensive guide for the quantitative analysis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, a per- and polyfluoroalkyl substance (PFAS), in environmental water samples. As regulatory scrutiny and scientific interest in the environmental fate of PFAS expand, robust and sensitive analytical methods are imperative.[1][2] This application note details a complete workflow, from sample collection and preparation using Solid-Phase Extraction (SPE) to final quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are grounded in established principles of PFAS analysis and are designed to ensure accuracy, reproducibility, and minimal background interference.
Introduction: The Analytical Challenge
This compound is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their high thermal and chemical stability, conferred by the strong carbon-fluorine bond, which also makes them highly persistent in the environment.[1] The widespread use of PFAS in industrial and consumer products has led to their ubiquitous presence in environmental matrices, including water, soil, and biological tissues.[2][3]
Accurate quantification of PFAS like this compound is critical for environmental monitoring, risk assessment, and regulatory compliance.[4] However, this task presents significant analytical challenges. These compounds are often present at trace levels (parts per trillion), necessitating highly sensitive instrumentation and meticulous sample preparation to concentrate the analyte and remove interfering matrix components.[1] Furthermore, the potential for sample contamination from various sources during collection and analysis is a primary concern that must be rigorously addressed.[5][6][7]
The "gold standard" for targeted PFAS quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers exceptional sensitivity and selectivity.[1][3] This guide outlines a robust method leveraging this technology, preceded by a validated Solid-Phase Extraction (SPE) protocol for sample enrichment and cleanup.
Experimental Workflow Overview
The analytical workflow is a multi-stage process designed to ensure sample integrity, analyte recovery, and measurement accuracy. Each stage, from collection to analysis, is a critical control point for preventing contamination and data variability.
Caption: High-level workflow for the analysis of this compound.
Part I: Sample Collection and Handling
Rationale: The integrity of the analytical result begins in the field. Given the trace levels of PFAS being measured, preventing inadvertent contamination during sample collection is paramount. Many common materials contain PFAS (e.g., Teflon®, waterproof clothing), which can leach into samples and cause false positives.[7]
Protocol:
-
Material Selection: Use only high-density polyethylene (HDPE) or polypropylene sample containers and tubing demonstrated by the supplier to be PFAS-free.[8] Avoid any equipment containing fluoropolymers.
-
Field Blanks: A field reagent blank must be collected for each sampling site.[6] This consists of a sample bottle filled in the laboratory with PFAS-free reagent water, which is then transported to the site, opened, and exposed to the sampling environment before being sealed and returned for analysis. This crucial step monitors for contamination during the entire process.[4]
-
Personal Protective Equipment (PPE): Field personnel must wear powder-free nitrile gloves.[7] Avoid water-resistant clothing, sunscreens, or insect repellents that may contain PFAS.
-
Sample Collection: Collect approximately 250-500 mL of the aqueous sample directly into the designated container. Minimize sample agitation.
-
Preservation and Storage: Immediately after collection, place samples in a cooler and maintain them at or below 6°C.[5] Transport to the laboratory should be minimized to reduce the potential for compositional changes.[4]
Part II: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: Direct injection of environmental water samples is rarely feasible due to low analyte concentrations and high levels of matrix interferents (e.g., salts, organic matter). Solid-Phase Extraction (SPE) is a robust technique used to isolate and concentrate PFAS from the sample matrix.[3][4] For this protocol, a Weak Anion Exchange (WAX) SPE cartridge is recommended, as it effectively retains acidic PFAS compounds.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for PFAS enrichment.
Detailed Protocol:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a WAX SPE cartridge (e.g., 6cc, 150mg).
-
Equilibrate with 5 mL of PFAS-free reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire water sample (e.g., 250 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of a wash buffer (e.g., 25 mM ammonium acetate in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes with 2 x 4 mL aliquots of a solution of 2% ammonium hydroxide in methanol into a clean polypropylene collection tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.
-
Part III: LC-MS/MS Quantification
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for trace-level PFAS analysis.[3] The triple quadrupole mass spectrometer isolates a specific precursor ion, fragments it, and then monitors for a specific product ion, creating a highly specific and sensitive detection system.
Instrumentation and Parameters:
The following table provides a starting point for method development. Parameters must be optimized for the specific instrument and analyte.
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high-resolution separation and fast analysis times.[1] |
| Analytical Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard reversed-phase chemistry for separating PFAS compounds. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Provides buffering and aids in ionization. |
| Mobile Phase B | Methanol | Organic solvent for eluting analytes from the C18 column. |
| Gradient | Optimized to separate the target analyte from isomers and matrix components. (e.g., 10% to 95% B over 8 min) | Ensures chromatographic resolution. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume is sufficient due to the concentration step and high sensitivity of the MS. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for robust and sensitive targeted quantification.[1] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is the standard for LC-MS, and PFAS compounds ionize efficiently in negative mode. |
| MRM Transitions | To be determined by infusion of an analytical standard | The precursor ion (M-H or M+CH3COO)- and its most abundant, specific product ions must be optimized for maximum sensitivity and specificity. |
| Collision Energy (CE) | To be determined by infusion of an analytical standard | Optimized for each MRM transition to yield the highest product ion intensity. |
Data Analysis and Quality Control:
-
Calibration: A multi-point calibration curve (e.g., 7 levels) should be prepared using analytical standards of this compound.[9][10]
-
Internal Standards: The use of an appropriate isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Quality Control Samples: Analyze laboratory fortified blanks (LFB) and matrix spikes to assess method accuracy and recovery. Analyze method blanks to confirm the absence of laboratory contamination.
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound in aqueous environmental samples. By implementing stringent contamination control measures during sampling, employing a robust SPE sample preparation protocol, and utilizing the sensitivity and selectivity of LC-MS/MS, researchers can achieve reliable and accurate quantification of this emerging contaminant. The principles and protocols outlined here are based on established EPA methodologies and best practices in the field of environmental analysis, providing a solid foundation for laboratories to develop and validate their own specific methods.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods | MDPI [mdpi.com]
- 4. organomation.com [organomation.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. esaa.org [esaa.org]
- 8. ngwa.org [ngwa.org]
- 9. medchem.net [medchem.net]
- 10. Fine Chemicals - Page 1688 - Amerigo Scientific [amerigoscientific.com]
Application Note: Synthesis of Novel Fluorinated Polyesters Using Dimethyl Perfluoro-3,6-dioxaoctane-1,8-dioate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Polyesters
Fluorinated polymers are a cornerstone of advanced materials science, offering unparalleled thermal stability, chemical resistance, and unique surface properties.[1] These characteristics stem from the high bond energy of the carbon-fluorine bond.[1] Within this class of materials, fluorinated polyesters are gaining significant attention for applications ranging from high-performance coatings and seals to advanced biomedical devices. The incorporation of fluorine atoms into the polymer backbone can impart desirable properties such as hydrophobicity, oleophobicity, and biocompatibility.
This application note provides a detailed guide to the synthesis of novel fluorinated polyesters using dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate as a key monomer. This monomer, with its perfluoroalkoxy ether structure, offers the potential to create polymers with enhanced flexibility and processing characteristics compared to their perfluoroalkyl counterparts. We will delve into the scientific principles behind the synthesis, provide a detailed experimental protocol for a two-step melt polycondensation, and discuss the expected properties and characterization of the resulting polymers.
Monomer Overview: this compound
This compound is a fluorinated diester with the chemical structure depicted below. Its key physical and chemical properties are summarized in the table.
| Property | Value | Source |
| Chemical Formula | C8H6F8O6 | [2] |
| Molecular Weight | 350.12 g/mol | [2] |
| CAS Number | 24647-20-9 | [2] |
| Appearance | Clear liquid | [3] |
| Solubility | Insoluble in water | [3] |
| IUPAC Name | methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | [2] |
The presence of ether linkages in the perfluorinated backbone of this monomer is expected to impart greater conformational flexibility to the resulting polymer chains, potentially leading to materials with lower glass transition temperatures and improved solubility in select solvents compared to analogous perfluoroalkyl polyesters.
Synthesis of Fluorinated Polyesters: A Two-Step Melt Polycondensation Approach
The synthesis of high-molecular-weight polyesters from dimethyl ester monomers is typically achieved through a two-step melt polycondensation process.[4] This method involves an initial transesterification step to form low-molecular-weight oligomers, followed by a polycondensation step at higher temperature and under vacuum to increase the molecular weight.
Causality of Experimental Choices
-
Two-Step Process: The initial transesterification at a lower temperature allows for the efficient removal of the methanol byproduct without significant monomer sublimation. The subsequent polycondensation at a higher temperature and under vacuum is necessary to drive the equilibrium towards the formation of high-molecular-weight polymer by removing the diol byproduct.
-
Catalyst: A catalyst is essential to achieve a reasonable reaction rate for both transesterification and polycondensation. While various catalysts can be used for polyester synthesis, enzymatic catalysts like Candida antarctica lipase B (CALB) have been shown to be effective for the synthesis of fluorinated polyesters.[5] Traditional metal-based catalysts such as zinc acetate or titanium(IV) isopropoxide are also widely used in polyester synthesis.[4][6]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the monomers and the resulting polymer at elevated temperatures.
-
Vacuum: A high vacuum in the second step is crucial for the efficient removal of the volatile byproducts (methanol and excess diol), which drives the polymerization reaction to completion and results in a high-molecular-weight polymer.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step melt polycondensation of fluorinated polyesters.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific diol used and the desired polymer properties. It is adapted from established procedures for the synthesis of similar fluorinated polyesters.[5]
Materials:
-
This compound (≥98%)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, ethylene glycol), high purity
-
Catalyst (e.g., Zinc Acetate, Titanium(IV) isopropoxide, or immobilized Candida antarctica lipase B (CALB))
-
Nitrogen or Argon gas (high purity)
-
Solvents for purification (e.g., Tetrahydrofuran (THF), Acetone, Methanol, Hexane)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Schlenk line or similar apparatus for vacuum and inert gas supply
-
Vacuum pump capable of reaching <1 mbar
Procedure:
Step 1: Transesterification
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, distillation head, and a gas inlet connected to the Schlenk line. Ensure all glassware is thoroughly dried before use.
-
Charging the Reactor: Charge the flask with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.1 to 1.2 equivalents) can be used to compensate for its potential loss during the high-temperature polycondensation step.
-
Catalyst Addition: Add the catalyst to the reaction mixture. For metal-based catalysts, a typical loading is 0.05-0.2 mol% relative to the dimethyl ester. For enzymatic catalysts like CALB, a loading of 1-10% (w/w) of the total monomer weight can be used.[5]
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for 15-20 minutes to remove any oxygen. Maintain a gentle positive pressure of the inert gas throughout this step.
-
Heating and Reaction: Begin stirring and gradually heat the reaction mixture to 160-180 °C. Methanol will begin to distill off as the transesterification reaction proceeds.
-
Monitoring: Continue the reaction for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected in the receiving flask.
Step 2: Polycondensation
-
Temperature Increase: After the transesterification is largely complete, slowly increase the temperature to 180-220 °C. The optimal temperature will depend on the diol used and the desired polymer properties.
-
Vacuum Application: Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar. This will facilitate the removal of the diol and any remaining methanol, driving the polymerization.
-
Monitoring Viscosity: As the polycondensation proceeds, the viscosity of the reaction mixture will increase significantly. The torque on the mechanical stirrer can be monitored as an indicator of the increasing molecular weight.
-
Reaction Time: Continue the reaction under high vacuum for 4-6 hours, or until the desired viscosity is achieved.
-
Cooling and Collection: Once the reaction is complete, release the vacuum with inert gas and allow the reactor to cool to room temperature. The resulting polymer can be removed from the flask, which may require dissolving it in a suitable solvent.
Purification:
-
Dissolution: Dissolve the crude polymer in a suitable solvent such as THF or acetone.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a non-solvent like methanol or hexane with vigorous stirring. This will remove unreacted monomers and low-molecular-weight oligomers.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization of the Fluorinated Polyester
The structure and properties of the synthesized polymer should be thoroughly characterized using standard analytical techniques.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Confirms the chemical structure of the polymer, verifies the incorporation of both monomers, and can be used to determine the number-average molecular weight (Mn) by end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups in the polymer, such as the ester carbonyl stretch (around 1750 cm⁻¹) and C-F bonds. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer by measuring its decomposition temperature. Fluorinated polyesters are expected to exhibit high thermal stability. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous or semi-crystalline nature. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
Expected Properties and Applications
Polyesters derived from this compound are anticipated to possess a unique combination of properties that make them suitable for a variety of advanced applications.
Expected Properties:
-
High Thermal Stability: Due to the presence of strong C-F bonds.
-
Excellent Chemical Resistance: Characteristic of fluoropolymers.
-
Hydrophobicity and Oleophobicity: Low surface energy imparted by the fluorine atoms.
-
Good Film-Forming Properties: Potential for creating thin, uniform coatings.
-
Enhanced Flexibility: The ether linkages in the backbone may lead to lower Tg values compared to fully perfluorinated alkyl polyesters.
-
Biocompatibility: Fluoropolymers often exhibit good biocompatibility, making them candidates for biomedical applications.
Potential Applications:
-
Advanced Coatings: For surfaces requiring chemical resistance, low friction, and anti-fouling properties.
-
Biomedical Devices: As coatings for implants, catheters, or in drug delivery systems.
-
High-Performance Seals and Gaskets: For applications in harsh chemical and thermal environments.
-
Membranes: For gas separation or filtration applications.
-
Dielectric Materials: In electronic components due to their low dielectric constant.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions. The polymerization should be conducted in a reactor with appropriate pressure relief in case of unexpected exothermic reactions.
Conclusion
The synthesis of fluorinated polyesters using this compound via a two-step melt polycondensation offers a versatile route to novel materials with a unique set of properties. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis and characterization of these promising polymers. The resulting materials have the potential to make significant contributions in various fields, from advanced coatings to biomedical engineering.
References
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI.[Link]
-
Strategies for the synthesis of fluorinated polyesters. RSC Advances.[Link]
-
This compound | C8H6F8O6 | CID 2778346 - PubChem. PubChem.[Link]
- Perfluorinated polyether diol and polyester-polyether segmented copolymer - Google Patents.
-
Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC. National Center for Biotechnology Information.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. exfluor.com [exfluor.com]
- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103145969A - Perfluorinated polyether diol and polyester-polyether segmented copolymer - Google Patents [patents.google.com]
High-performance liquid chromatography (HPLC) method for "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate"
An Application Note for the Quantification of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (C6O4) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Authored by: A Senior Application Scientist
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large group of synthetic chemicals characterized by their high thermal and chemical stability, which has led to their widespread use in industrial and consumer products.[1][2] However, the strength of the carbon-fluorine bond also results in their extreme persistence in the environment, leading to the moniker "forever chemicals."[3] Growing concerns over their potential adverse effects on human health and the environment have necessitated the development of sensitive and robust analytical methods for their detection and quantification.[2][4]
This compound, also known as C6O4, is a newer generation PFAS that has been used as a processing aid in the production of fluoropolymers. Its structure, containing ether linkages, differentiates it from some of the more well-known long-chain PFAS such as PFOA and PFOS. The analysis of such emerging and often more polar PFAS can present unique challenges for traditional reversed-phase liquid chromatography methods.[3][5]
This application note presents a detailed protocol for the sensitive and selective quantification of this compound in aqueous samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is grounded in established principles for PFAS analysis, drawing from authoritative sources such as the U.S. Environmental Protection Agency (EPA) methods for PFAS analysis.[6][7][8][9]
Principle of the Method
This method utilizes solid-phase extraction (SPE) to concentrate this compound from the sample matrix and to remove potential interferences.[10][11] The extracted analyte is then separated from other components using a reversed-phase HPLC column.[1][12] Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[11][13] Isotope dilution is employed, with the use of a mass-labeled internal standard, to ensure accurate quantification by correcting for matrix effects and variations in instrument response.
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, and reagent-grade water (18 MΩ·cm or higher).
-
Reagents: Ammonium acetate, acetic acid, and ammonium hydroxide.
-
Standards: Analytical standard of this compound and a corresponding mass-labeled internal standard (e.g., 13C-labeled).
-
SPE Cartridges: Weak anion exchange (WAX) SPE cartridges.
-
Sample Containers: Polypropylene tubes and vials to minimize PFAS adsorption.
Experimental Workflow
Figure 1: A schematic of the complete analytical workflow from sample preparation to data reporting for the analysis of this compound.
Detailed Protocols
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of this compound and its labeled internal standard in methanol at a concentration of 1 mg/mL. Store at 4°C in the dark.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions in methanol to create a calibration curve covering the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Mobile Phases:
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Sample Loading: Load 100 mL of the aqueous sample, spiked with the labeled internal standard, onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte with 5 mL of methanol containing 2% ammonium hydroxide.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
HPLC-MS/MS Analysis
The following table summarizes the instrumental parameters for the HPLC-MS/MS analysis of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for efficient separations. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | C18 columns are widely used for PFAS analysis, offering good retention for many compounds.[1][12] A smaller particle size enhances separation efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Ammonium acetate is a common mobile phase additive for PFAS analysis as it promotes ionization in the mass spectrometer. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting PFAS from a C18 column. |
| Flow Rate | 0.3 mL/min | A moderate flow rate compatible with the column dimensions and ESI-MS. |
| Injection Volume | 5 µL | A small injection volume helps to maintain good peak shape. |
| Gradient Elution | See Table 2 | A gradient is necessary to effectively elute the analyte while separating it from potential interferences. |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent | A triple quadrupole mass spectrometer is essential for the high selectivity and sensitivity required for trace-level PFAS analysis.[11][13] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is the standard ionization technique for PFAS, and negative mode is used for acidic compounds. |
| MRM Transitions | To be determined by infusion of the analytical standard | Specific precursor and product ions must be optimized for the target analyte and its internal standard. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Data Analysis and Quality Control
-
Quantification: The concentration of this compound is determined by calculating the ratio of the peak area of the native analyte to the peak area of the labeled internal standard and comparing this ratio to the calibration curve.
-
Calibration Curve: A linear regression of the calibration standards should be used, with a correlation coefficient (r²) of ≥ 0.99.
-
Quality Control: Analyze a method blank, a laboratory control sample, and a matrix spike with each batch of samples to monitor for contamination, accuracy, and precision.[6]
Discussion
The presented method provides a robust and sensitive approach for the determination of this compound in aqueous samples. The use of a C18 column is a standard starting point for PFAS analysis; however, for some highly polar, short-chain PFAS, retention can be challenging.[3][14] If insufficient retention is observed for C6O4, alternative column chemistries, such as those with a positive surface charge or hydrophilic interaction liquid chromatography (HILIC), could be explored.[4][14]
The choice of a weak anion exchange SPE sorbent is based on its effectiveness in retaining acidic PFAS compounds.[9] It is crucial to minimize sources of PFAS contamination during sample collection and preparation. This includes avoiding the use of any materials containing fluoropolymers (e.g., PTFE) and pre-screening all consumables.[6]
Conclusion
This application note outlines a comprehensive HPLC-MS/MS method for the analysis of the emerging PFAS, this compound. By leveraging established techniques in PFAS analysis, including solid-phase extraction and isotope dilution mass spectrometry, this protocol provides a reliable framework for researchers and analytical laboratories to accurately quantify this compound in environmental samples.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications | Separation Science [sepscience.com]
- 3. halocolumns.com [halocolumns.com]
- 4. chromacademy.com [chromacademy.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. useforesight.io [useforesight.io]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Welcome to the technical support guide for the synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your product by combining established chemical principles with practical, field-proven insights.
Troubleshooting Guide: Addressing Low Yields
Low yield is one of the most common frustrations in multi-step synthesis. This section addresses specific issues you might encounter during the synthesis of this compound, providing a logical framework for identifying and resolving the root cause.
Q1: My overall yield is consistently low. What are the most common causes?
A low yield is typically attributable to one or more of three main areas: impure starting materials, incomplete reaction, or product loss during workup and purification.
Initial Diagnostic Workflow:
-
Verify Starting Material Purity: Confirm the purity of your Perfluoro-3,6-dioxaoctane-1,8-dioic acid. The presence of water or other nucleophilic impurities can significantly impact the reaction.
-
Monitor Reaction Progression: Use techniques like Thin Layer Chromatography (TLC) or in-situ Fourier Transform Infrared (FTIR) spectroscopy to ensure the reaction has gone to completion.
-
Optimize Workup & Purification: Perfluorinated esters can have unique solubility profiles. Ensure your extraction and washing procedures are optimized to prevent product loss.[1][2]
Below is a workflow to systematically diagnose the issue:
Q2: I suspect my esterification is not going to completion. How can I drive the reaction forward?
The direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is a reversible equilibrium reaction.[3] To achieve high yields, the equilibrium must be shifted towards the product side.
Causality: The reaction produces one molecule of water for every ester group formed. According to Le Châtelier's principle, removing this water as it forms will push the reaction to completion.
Recommended Actions:
-
Use a Dehydrating Agent: Incorporate a Dean-Stark apparatus if using a suitable solvent (like toluene) to physically remove water.
-
Use Excess Alcohol: Using methanol as the limiting reagent is rarely effective. Use a large excess of methanol to shift the equilibrium. It can often be used as the solvent itself.[4]
-
Convert to a More Reactive Intermediate: A highly effective, albeit two-step, method is to first convert the diacid to the diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is much more electrophilic and will react rapidly and irreversibly with methanol to form the desired diester. This approach avoids the equilibrium limitations of Fischer esterification.[5]
Q3: I'm losing a significant amount of product during workup. What are the best practices for isolating perfluorinated esters?
Perfluorinated compounds often exhibit different solubility and density compared to their hydrocarbon analogs. Standard workup procedures may need adjustment.
Key Considerations:
-
Solvent Choice for Extraction: While ethyl acetate is common, the higher density of the fluorinated ester might lead to phase inversion or poor partitioning. Consider solvents like methyl tert-butyl ether (MTBE).
-
Aqueous Washes: Use a saturated sodium bicarbonate solution to remove any unreacted acid catalyst (e.g., H₂SO₄) and unreacted dicarboxylic acid. Follow with a brine wash to remove residual water from the organic layer.
-
Drying and Evaporation: Dry the organic layer thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄. When removing the solvent via rotary evaporation, be mindful that some fluorinated esters can be more volatile than expected. Use moderate temperatures and pressures to avoid product loss.
FAQs: Reaction Optimization & Impurity Profiling
This section provides answers to frequently asked questions regarding specific reaction parameters, safety, and product characterization.
Q4: What is the most effective method for this synthesis?
While direct Fischer esterification is feasible, the diacyl chloride method generally provides higher, more consistent yields and simplifies purification. The high reactivity of the acyl chloride intermediate drives the reaction to completion under mild conditions.
Q5: What are the expected impurities and how can I identify them?
The primary impurities depend on the synthetic route used.
| Impurity Name | Structure | Origin | Identification Method |
| Mono-methyl ester | HOOC-(CF₂)₂-O-(CF₂)₂-O-(CF₂)₂-COOCH₃ | Incomplete reaction | LC-MS (different mass), ¹H NMR (presence of -COOH proton) |
| Unreacted Diacid | HOOC-(CF₂)₂-O-(CF₂)₂-O-(CF₂)₂-COOH | Incomplete reaction | Soluble in basic aqueous wash, absent in purified organic layer |
| Residual Solvent | e.g., Toluene, THF | From reaction or workup | ¹H NMR (characteristic solvent peaks) |
Q6: What are the critical safety precautions for this synthesis?
Handling perfluorinated acids and chlorinating agents requires stringent safety measures.[6][7]
-
Perfluoro-3,6-dioxaoctane-1,8-dioic Acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release toxic HCl and SO₂ gases. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Waste Disposal: All perfluorinated waste should be disposed of according to institutional and local regulations for hazardous chemical waste. Do not empty into drains.[9]
Experimental Protocols
Protocol 1: Synthesis via Diacyl Chloride Intermediate
This protocol is recommended for achieving high yields and purity.
Step 1: Formation of Perfluoro-3,6-dioxaoctane-1,8-dioyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Perfluoro-3,6-dioxaoctane-1,8-dioic acid (1.0 eq).
-
Working in a fume hood, add thionyl chloride (SOCl₂, 2.5 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours, or until gas evolution (HCl, SO₂) ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure. The crude diacyl chloride is typically used directly in the next step without further purification.
Step 2: Esterification with Methanol
-
Cool the flask containing the crude diacyl chloride in an ice bath (0 °C).
-
Slowly add anhydrous methanol (10 eq) to the flask with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the diacyl chloride.
-
Proceed to the workup and purification procedure.
Step 3: Workup and Purification
-
Pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x)
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.
References
-
Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Oxford Academic. Available at: [Link]
-
PubChem Compound Summary for CID 9554, Perfluorooctanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. A+A Online. Available at: [Link]
-
Fluorinated Esters. I. Esters of Perfluoro Monocarboxylic and Dicarboxylic Acids with 1,1-Dihydroperfluoroalcohols and α,α,ι,ι-Tetrahydroperfluoroglycols. Journal of the American Chemical Society. Available at: [Link]
-
Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. ResearchGate. Available at: [Link]
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. PubMed. Available at: [Link]
-
PubChem Compound Summary for CID 11567168, Perfluoro-3,6-dioxaoctanoic acid. National Center for Biotechnology Information. Available at: [Link]
- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.Google Patents.
-
Safety Data Sheet: Perfluoro-n-hexanoic acid; (PFAS). Carl ROTH. Available at: [Link]
-
PubChem Compound Summary for CID 2778677, Perfluoro-3,6-dioxadecanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. National Institutes of Health. Available at: [Link]
-
Perfluoroalkyl carboxylic acids. Wikipedia. Available at: [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available at: [Link]
-
Fluorinated Esters: Synthesis and Identification. PDXScholar. Available at: [Link]
- Method for purifying fluorinated compound.Google Patents.
-
This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]
-
PubChem Compound Summary for CID 2778346, this compound. National Center for Biotechnology Information. Available at: [Link]
-
1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate. CAS Common Chemistry. Available at: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Available at: [Link]
-
This compound. Amerigo Scientific. Available at: [Link]
-
How can I improve the yield of my Fischer Esterification? Reddit. Available at: [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. Available at: [Link]
-
Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. YouTube. Available at: [Link]
-
Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E). Organic Syntheses. Available at: [Link]
-
Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. ResearchGate. Available at: [Link]
-
Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization. KoreaScience. Available at: [Link]
- Method for producing 1,6-hexanediol.Google Patents.
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace -- A+A Trade Fair - 04 - 07 November 2025 - Messe Düsseldorf [aplusa-online.com]
- 8. Perfluoro-3,6-dioxaoctanoic acid | C6HF11O4 | CID 11567168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
Technical Support Center: Purification of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Welcome to the technical support guide for the purification of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity material essential for sensitive applications. This guide offers troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established scientific principles.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
A1: While the impurity profile can vary between synthetic batches, common contaminants in perfluoroether esters like this compound typically fall into three categories:
-
Residual Starting Materials and Reagents: Depending on the synthetic route, these may include incompletely reacted precursors or reagents used in the esterification process.
-
Side-Products from Synthesis: These can include shorter or longer chain perfluorinated ether analogues. In some manufacturing processes for per- and polyfluoroalkyl substances (PFAS), byproducts such as other perfluoroalkyl ether carboxylic acids (PFEAs) can be generated.[1]
-
Degradation Products: The primary degradation products are typically from hydrolysis of the ester linkages. This results in the formation of the parent dicarboxylic acid (Perfluoro-3,6-dioxaoctane-1,8-dioic acid) and methanol. The presence of moisture and acidic or basic conditions can accelerate this process.
Q2: My sample of this compound has a slight acidic odor and shows a broad peak in my analysis. What could be the cause?
A2: An acidic odor and peak tailing in chromatographic analysis strongly suggest the presence of acidic impurities, most likely the corresponding dicarboxylic acid due to partial hydrolysis. Esters can undergo hydrolysis, a reaction with water that is catalyzed by either acid or a base, to form a carboxylic acid and an alcohol.[2] For this compound, this would be Perfluoro-3,6-dioxaoctane-1,8-dioic acid and methanol. The presence of this diacid can interfere with subsequent reactions and alter the physicochemical properties of your sample.
Q3: Is this compound stable under typical laboratory conditions?
A3: Perfluoroether chains are known for their high chemical and thermal stability.[3] However, the ester functional groups are potential sites of reactivity. While generally stable, prolonged exposure to strong acids, strong bases, or even neutral water at elevated temperatures can lead to hydrolysis.[2] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
Q4: Which analytical techniques are best suited to assess the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing volatile impurities and confirming the identity of the main component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying non-volatile impurities, including the diacid hydrolysis product and other PFEAs.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹H): ¹⁹F NMR is particularly useful for identifying different fluorinated species and determining their relative concentrations. ¹H NMR can detect the presence of the methyl ester protons and any proton-containing impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the ester carbonyl group (typically around 1750-1735 cm⁻¹) and detect the absence of the broad O-H stretch characteristic of carboxylic acids.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low assay value (<95%) with multiple unidentified peaks in GC/LC. | Presence of synthetic byproducts or starting materials. | Consider purification by fractional vacuum distillation if boiling points differ significantly. For high-purity requirements, preparative HPLC is recommended. |
| Cloudy or hazy appearance of the liquid. | Presence of water or insoluble impurities. | Dry the sample using a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by filtration. If the haziness persists, it may indicate the presence of insoluble polymeric byproducts, which may require filtration through a fine porosity filter (e.g., 0.22 µm PTFE). |
| Inconsistent results in subsequent reactions. | Presence of reactive impurities, such as the diacid hydrolysis product. | Purify the material to remove acidic components. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash and drying can remove acidic impurities. However, this risks further hydrolysis, so it should be performed quickly and at low temperatures. A more robust solution is purification by chromatography or distillation. |
| Material darkens or changes color upon heating. | Thermal decomposition or presence of thermally unstable impurities. | Perform purification under reduced pressure (vacuum) to lower the required temperature. Ensure the heating mantle is accurately controlled. If using fractional vacuum distillation, ensure the system is free of leaks to maintain a stable vacuum. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for removing impurities with significantly different boiling points from this compound on a larger scale.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried. Use a vacuum pump with a cold trap and a pressure gauge.
-
Sample Charging: Charge the distillation flask with the impure this compound and a few boiling chips or a magnetic stir bar.
-
System Evacuation: Gradually evacuate the system to the desired pressure. A stable vacuum is crucial for consistent boiling points.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will contain lower-boiling impurities. The temperature at the distillation head will be lower than the boiling point of the desired product.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of the product under the applied vacuum, switch to a new receiving flask to collect the purified this compound.
-
Final Fraction: As the distillation proceeds, a rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill.
-
-
Analysis: Analyze the collected main fraction for purity using the analytical methods described in the FAQs.
Caption: Workflow for Fractional Vacuum Distillation.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This method is ideal for achieving very high purity on a smaller scale, especially for separating impurities with similar boiling points.
Step-by-Step Methodology:
-
Column Selection and Equilibration:
-
Select a suitable preparative HPLC column. For fluorinated compounds, a column with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or a perfluoroalkyl phase) can offer enhanced selectivity.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample Preparation: Dissolve the impure this compound in a suitable solvent that is compatible with the mobile phase and ensures complete dissolution. Filter the sample solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop an isocratic or gradient elution method on an analytical scale to achieve good separation between the main peak and impurities. A common mobile phase for reversed-phase chromatography of fluorinated compounds is a mixture of acetonitrile and water or methanol and water.
-
Scale-Up to Preparative HPLC:
-
Scale the injection volume and flow rate according to the dimensions of the preparative column.
-
Inject the prepared sample onto the equilibrated preparative HPLC system.
-
-
Fraction Collection: Collect the eluent corresponding to the peak of the purified this compound using a fraction collector.
-
Solvent Removal: Remove the mobile phase solvent from the collected fractions, typically by rotary evaporation.
-
Purity Confirmation: Analyze the dried product to confirm its purity and identity.
Caption: Workflow for Preparative HPLC Purification.
References
-
Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. PubMed Central. Available at: [Link]
-
What are PFAS? Defining per- and polyfluoroalkyl ether acids. EWG. Available at: [Link]
-
Fine Chemicals. Amerigo Scientific. Available at: [Link]
-
Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water. NIH. Available at: [Link]
-
Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. OECD. Available at: [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS) Fact Sheets. Regulations.gov. Available at: [Link]
-
Perfluoroether. Wikipedia. Available at: [Link]
-
24647-20-9. LookChem. Available at: [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. ACS Publications. Available at: [Link]
- Vacuum distillation process. Google Patents.
-
Flippin' Science- Topic 3.7 Ester Preparation Using Reflux and Distillation. YouTube. Available at: [Link]
-
Properties of Perfluoropolyethers for Space Applications. NASA Technical Reports Server. Available at: [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
Sources
Overcoming solubility issues with "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate"
Welcome to the dedicated technical support center for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique solubility characteristics of this highly fluorinated compound. Our goal is to provide you with the expertise and practical guidance necessary to seamlessly integrate this molecule into your experimental workflows.
Introduction to this compound
This compound is a fluorinated ester with the molecular formula C8H6F8O6. Its structure, characterized by a high degree of fluorination, imparts unique physicochemical properties, including chemical stability and altered solvency. However, these same properties can present challenges in handling and formulation, primarily concerning its limited solubility in conventional laboratory solvents. This guide will address these challenges in a direct question-and-answer format, providing both theoretical understanding and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound. What are the recommended starting solvents?
A1: Due to its perfluorinated nature, this compound is known to be insoluble in water[1]. The general principle of "like dissolves like" is an excellent starting point for solvent selection. Therefore, fluorinated solvents are the most promising candidates for achieving good solubility.
For non-fluorinated organic solvents, a systematic screening approach is recommended. Based on experience with similar fluorinated compounds, we suggest the following starting points:
-
Fluorinated Solvents: These are your primary choice. Examples include hexafluoroisopropanol (HFIP), trifluoroethanol (TFE), and various hydrofluoroethers (HFEs).
-
Ethers: Tetrahydrofuran (THF) has shown efficacy in dissolving some perfluorinated compounds and is a good candidate to screen[2].
-
Polar Aprotic Solvents: While some per- and polyfluoroalkyl substances (PFAS) have shown solubility in solvents like acetonitrile (ACN), acetone, and dimethyl sulfoxide (DMSO), it's crucial to be aware of potential stability issues. Some fluorinated compounds, particularly those with ether linkages and adjacent carboxylic acid functional groups, can degrade in these solvents[3][4]. Although our compound is a more stable diester, preliminary stability checks are advised if these solvents are necessary for your application.
-
Chlorinated Solvents: Dichloromethane (DCM) can be effective, sometimes in combination with a fluorinated alcohol as a co-solvent, which can create a synergistic effect to enhance solubility[5].
A recommended initial solvent screening workflow is outlined below:
Q2: My compound is still not dissolving, or the solubility is too low for my needs. What are the next steps?
A2: If initial solvent screening is unsuccessful, several techniques can be employed to enhance solubility. These methods can be used individually or in combination.
-
Sonication and Gentle Heating: Applying energy can often overcome kinetic barriers to dissolution.
-
Protocol: Place your sample in a sealed vial with the chosen solvent and immerse it in an ultrasonic bath for 15-30 minute intervals. Monitor for dissolution. Gentle heating (e.g., 30-50°C) can also be effective, but be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
-
-
Co-solvent Systems: The use of a co-solvent can significantly modify the polarity of the primary solvent, leading to improved solubility.
-
Rationale: A common strategy for fluorinated compounds is to mix a fluorinated alcohol with a less polar co-solvent like dichloromethane (DCM)[5]. This can create a microenvironment that is more favorable for the fluorinated solute.
-
Experimental Approach: Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 75:25, 50:50 of your primary solvent to a co-solvent) and test the solubility of your compound in each.
-
-
Formulation with Excipients: For applications in biological systems or drug delivery, formulation with surfactants or other excipients can create stable dispersions or micellar solutions.
-
Mechanism: Surfactants form micelles in aqueous solutions, with a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility[6]. Semifluorinated surfactants can be particularly effective for solubilizing highly fluorinated molecules in aqueous environments[7].
-
The decision-making process for solubility enhancement is illustrated in the following diagram:
Q3: How can I quantitatively determine the solubility of this compound in a given solvent?
A3: A precise determination of solubility is crucial for many applications. The shake-flask method followed by a suitable analytical technique is a standard and reliable approach.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days. A common practice is to agitate for 24-48 hours.
-
Phase Separation: Allow the undissolved solid to settle. For more precise separation, centrifuge the sample.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Be cautious not to disturb the solid pellet. Dilute the sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method such as:
-
Gas Chromatography (GC): Suitable for volatile compounds. A mass spectrometry (MS) detector is recommended for selectivity.
-
High-Performance Liquid Chromatography (HPLC): An appropriate column and mobile phase will need to be developed. Due to the lack of a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or MS would be necessary.
-
Fluorine-Specific Methods: For certain applications, ion-selective electrode (ISE) or other methods for fluoride analysis can be used after appropriate sample preparation to determine the fluorine content, which can then be correlated back to the concentration of the parent compound[8].
-
Q4: Are there any stability concerns I should be aware of when preparing solutions of this compound?
A4: While esters are generally more stable than their corresponding carboxylic acids, it is good practice to assess the stability of your compound in the chosen solvent system, especially if the solution will be stored for an extended period or used in a biological assay.
A study on the stability of various PFAS found that while many were stable in deionized water and alcohols like methanol and isopropanol, some degradation was observed in polar aprotic solvents such as acetonitrile, acetone, and DMSO[3][4][9]. The degradation pathway for some perfluoroalkyl ether acids in these solvents was identified as decarboxylation[4]. Although this compound is a diester, it is prudent to verify its stability.
Recommended Stability Check:
-
Prepare a stock solution of a known concentration.
-
Analyze the initial concentration using a suitable analytical method (e.g., GC-MS or LC-MS).
-
Store the solution under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Re-analyze the solution at regular intervals (e.g., 24 hours, 48 hours, 1 week) and compare the concentration to the initial value. A significant decrease in concentration or the appearance of new peaks may indicate degradation.
Summary of Recommended Solvents
The following table summarizes the recommended solvent classes for this compound, ranked by their likely effectiveness.
| Solvent Class | Examples | Likelihood of Success | Key Considerations |
| Fluorinated Solvents | Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE), Hydrofluoroethers (HFEs) | High | Excellent compatibility. May be more expensive than common lab solvents. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Good starting point for non-fluorinated options. |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | Can be effective, especially in co-solvent systems with fluorinated alcohols. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO) | Low to Moderate | Potential for compound degradation; stability should be verified. |
| Alcohols | Methanol, Isopropanol | Low | Generally poor solvents for highly fluorinated compounds, but stability is often good. |
| Aqueous Solutions | Water, Buffers | Very Low | Confirmed to be insoluble[1]. Formulation with surfactants is required for aqueous dispersion[7]. |
Concluding Remarks
Overcoming the solubility challenges of this compound requires a systematic and informed approach. By starting with fluorinated solvents and employing techniques such as sonication, gentle heating, and co-solvent systems, researchers can successfully prepare solutions for a wide range of applications. We encourage you to use the protocols and workflows provided in this guide to streamline your experimental process. Should you encounter persistent issues, our technical support team is available for further consultation on advanced strategies.
References
-
ResearchGate. (2015). Can anyone suggest a relatively inexpensive and environmentally friendly solvent for cleaning perfluorinated compounds?. Retrieved January 5, 2026, from [Link]
-
Zhang, C., McElroy, A. C., Liberatore, H. K., Alexander, N. L. M., & Knappe, D. R. U. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(23), 15769–15778. [Link]
-
Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane. Retrieved January 5, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Zhang, C., McElroy, A. C., Liberatore, H. K., Alexander, N. L. M., & Knappe, D. R. U. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved January 5, 2026, from [Link]
-
PFAS Central. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved January 5, 2026, from [Link]
-
MDPI. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 5, 2026, from [Link]
-
DiVA portal. (2018). Supramolecular solvents for the extraction of perfluoroalkyl substances in water. Retrieved January 5, 2026, from [Link]
-
MDPI. (2021). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Retrieved January 5, 2026, from [Link]
-
PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved January 5, 2026, from [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved January 5, 2026, from [Link]
-
Routledge. (2017). Water-Insoluble Drug Formulation, 3rd Edition. Retrieved January 5, 2026, from [Link]
-
Universidad de Alicante. (2025). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved January 5, 2026, from [Link]
Sources
- 1. exfluor.com [exfluor.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pfascentral.org [pfascentral.org]
- 5. rua.ua.es [rua.ua.es]
- 6. jmpas.com [jmpas.com]
- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Welcome to the technical support center for the synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through the Fischer esterification of perfluoro-3,6-dioxaoctanedioic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, the unique properties of perfluorinated compounds can lead to specific side reactions and purification challenges. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is incomplete, and I have a mixture of the desired diester, monoester, and unreacted diacid. What is causing this and how can I improve the yield of the diester?
Answer:
This is a common issue stemming from the equilibrium nature of the Fischer esterification reaction.[1][2][3][4][5] To drive the reaction towards the formation of the diester, you need to shift the equilibrium to the product side.
Causality:
-
Reversible Reaction: The reaction between the dicarboxylic acid and methanol is reversible. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid.
-
Insufficient Reactant: An inadequate amount of methanol will limit the extent of the second esterification step, leading to the accumulation of the monoester.
Troubleshooting Steps:
-
Use a Large Excess of Methanol: Employing methanol as the limiting reagent is a common pitfall. A significant excess of methanol (at least 10-20 equivalents) will shift the equilibrium towards the product side according to Le Châtelier's principle. In many successful protocols, methanol is also used as the solvent.
-
Effective Water Removal: The water generated during the reaction must be removed to prevent the reverse hydrolysis reaction.
-
Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark trap can be used to azeotropically remove water. However, given the boiling point of methanol, this is often impractical.
-
Drying Agents: The inclusion of a chemical drying agent that is inert to the acidic conditions, such as molecular sieves (3Å or 4Å), can effectively sequester water as it is formed.
-
-
Optimize Catalyst Concentration: Ensure you are using a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid). Too little catalyst will result in a slow reaction, while too much can promote side reactions like ether cleavage at high temperatures. A typical catalyst loading is 1-5 mol% relative to the dicarboxylic acid.
-
Increase Reaction Time and/or Temperature: Perfluorinated carboxylic acids can be less reactive than their non-fluorinated counterparts. Extending the reaction time or moderately increasing the temperature (while monitoring for decarboxylation) can help drive the reaction to completion.
FAQ 2: I am observing gas evolution during my reaction, and my final product yield is low, with some unexpected byproducts. What could be happening?
Answer:
Gas evolution, particularly of carbon dioxide (CO₂), is a strong indicator of decarboxylation of the perfluorinated dicarboxylic acid.[6] This is a significant potential side reaction, especially at elevated temperatures.
Causality:
-
Thermal Instability of Perfluorinated Carboxylic Acids: The strong electron-withdrawing nature of the perfluoroalkyl chain can weaken the C-C bond between the carboxylic acid group and the rest of the molecule, making it susceptible to decarboxylation upon heating.
Troubleshooting Steps:
-
Monitor and Control Reaction Temperature: This is the most critical parameter. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. It is advisable to perform a small-scale trial to determine the optimal temperature for esterification without significant decarboxylation.
-
Choose an Appropriate Catalyst: While a strong acid is necessary, some Lewis acids might offer milder reaction conditions. However, for Fischer esterification, protic acids are standard. The key is to use the minimum effective concentration.
-
Reaction Time Optimization: Avoid unnecessarily long reaction times at elevated temperatures. Monitor the reaction progress by techniques like GC-MS or ¹⁹F NMR to stop the reaction once the desired conversion is reached.
FAQ 3: My purified product contains impurities with lower molecular weights than the expected diester. What are these, and where do they come from?
Answer:
These impurities likely arise from two main sources: impurities in the starting perfluoro-3,6-dioxaoctanedioic acid or cleavage of the ether linkages in the molecule during synthesis.
Causality:
-
Impurities in the Starting Material: The synthesis of perfluoro-3,6-dioxaoctanedioic acid often involves the oligomerization of hexafluoropropylene oxide (HFPO).[7][8][9][10] This process can lead to a mixture of oligomers with varying chain lengths. If the diacid is not rigorously purified, these shorter-chain diacids will also be esterified, leading to lower molecular weight diester impurities. Monofunctional impurities in the starting material will lead to the formation of monoesters that can be difficult to separate.
-
Ether Linkage Cleavage: While perfluoroether linkages are generally very stable, they can be susceptible to cleavage under harsh acidic conditions, particularly at high temperatures.[11][12][13] This would break the molecule into smaller fluorinated fragments that could then be esterified.
Troubleshooting Steps:
-
Characterize Your Starting Material: Before starting the synthesis, it is crucial to analyze the purity of the perfluoro-3,6-dioxaoctanedioic acid. Techniques like ¹⁹F NMR and LC-MS can help identify the presence of shorter-chain homologues or other impurities.
-
Purify the Starting Diacid: If significant impurities are detected, consider purifying the diacid before esterification. This can be achieved by recrystallization or chromatography.
-
Milder Reaction Conditions: To minimize the risk of ether linkage cleavage, use the mildest possible reaction conditions (lower temperature, shorter reaction time, and optimal catalyst concentration) that still afford a good yield of the desired product.
FAQ 4: During workup and purification, I am losing a significant amount of my product. What are the best practices for isolating this compound?
Answer:
The purification of fluorinated compounds can be challenging due to their unique physical properties. Product loss can occur during aqueous workup and distillation.
Causality:
-
Hydrolysis during Workup: If the acidic catalyst is not completely neutralized, the product can hydrolyze back to the monoester or diacid during aqueous extraction.
-
Emulsion Formation: The surfactant-like properties of fluorinated compounds can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult and leading to product loss.
-
Co-distillation: If impurities have boiling points close to the product, separation by distillation can be inefficient.
Troubleshooting Steps:
-
Thorough Neutralization: After the reaction is complete, it is critical to neutralize the acid catalyst. This is typically done by washing with a mild base like sodium bicarbonate solution. Ensure the aqueous layer is basic (test with pH paper) before proceeding.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by the addition of a saturated brine solution or by centrifugation.
-
Anhydrous Workup: If possible, consider an anhydrous workup. This could involve neutralizing the acid with a solid base (like anhydrous sodium carbonate), filtering, and then removing the excess methanol under reduced pressure.
-
Fractional Vacuum Distillation: The final product is typically purified by fractional vacuum distillation. A good vacuum and a fractionating column are essential for separating the desired diester from any remaining starting materials, monoester, and other byproducts.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add perfluoro-3,6-dioxaoctanedioic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (20-30 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.02-0.05 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or a fluorinated solvent).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional vacuum distillation to obtain the pure this compound.
Visualizations
Reaction Scheme: Fischer Esterification
Caption: Troubleshooting flowchart for common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Methanol to Diacid Ratio | > 20:1 | Shifts equilibrium towards product formation. |
| Catalyst Loading (H₂SO₄) | 1-5 mol% | Sufficient for catalysis without promoting side reactions. |
| Reaction Temperature | 60-80 °C (Methanol Reflux) | Balances reaction rate with minimizing decarboxylation. |
| Reaction Time | 12-24 hours | Allows for complete conversion, monitor for optimization. |
References
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. EP0378767A1 - Method for the oligomerisation of hexafluoropropene oxide - Google Patents [patents.google.com]
- 10. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the esterification of its parent dicarboxylic acid. Our goal is to provide practical, field-proven insights to ensure the successful and efficient synthesis of this valuable fluorinated intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify the problem, understand the underlying cause, and implement an effective solution.
Q1: My reaction yield is significantly lower than expected, or I've recovered only unreacted starting material.
Potential Causes & Recommended Solutions:
-
Presence of Water: Perfluorinated carboxylic acids require strictly anhydrous conditions for efficient esterification. Trace amounts of water can hydrolyze activated intermediates or consume the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade methanol and solvents. Consider adding molecular sieves to the reaction mixture.
-
-
Catalyst Inefficiency or Deactivation: Standard acid catalysts can sometimes be less effective for highly electron-deficient perfluorinated substrates.
-
Solution: While sulfuric acid is a common choice, its effectiveness can vary. For challenging esterifications, consider using more specialized reagents like XtalFluor-E, which can mediate the reaction under milder conditions and does not proceed through a highly sensitive acyl fluoride intermediate.[1][2]
-
-
Insufficient Reaction Temperature/Time: The high electronegativity of the perfluoroalkyl chain can reduce the nucleophilicity of the carbonyl oxygen, requiring more energy to protonate and activate the carboxylic acid.
-
Solution: Gradually increase the reaction temperature, typically to the reflux temperature of methanol. Monitor the reaction over a longer period (up to 24-48 hours). For similar dicarboxylic acids, higher temperatures and longer reaction times have been shown to improve diester yield.[3]
-
Q2: My analysis shows a mixture of the desired diester, the mono-ester, and the starting diacid. How can I drive the reaction to completion?
Potential Causes & Recommended Solutions:
-
Reversible Reaction Equilibrium: Esterification is a reversible process. The formation of water as a byproduct can shift the equilibrium back towards the starting materials.
-
Solution: Use a large excess of methanol. This serves as both the reactant and the solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.
-
-
Steric Hindrance/Electronic Effects: The first esterification may proceed more readily than the second. The presence of one ester group can electronically influence the reactivity of the second carboxylic acid group.
-
Solution: Increase the reaction time and ensure an adequate amount of catalyst is present throughout the reaction. In some cases for long-chain dicarboxylic acids, specific reagents can be used to favor mono-esterification; conversely, forcing conditions (excess alcohol, heat) are needed to ensure di-esterification.[4]
-
Q3: The crude product is dark brown or black. What causes this decomposition?
Potential Causes & Recommended Solutions:
-
Excessive Heat: While heat is necessary, excessively high temperatures, especially in the presence of a strong acid catalyst like concentrated sulfuric acid, can lead to charring and decomposition of the organic substrate.
-
Solution: Maintain a controlled reflux temperature. Avoid aggressive heating. If decomposition is persistent, explore milder catalytic systems that allow for lower reaction temperatures.
-
-
Impurities in Starting Material: The starting material, Perfluoro-3,6-dioxaoctane-1,8-dioic acid, may contain impurities that are unstable under the acidic reaction conditions.
-
Solution: Ensure the purity of the starting diacid before beginning the reaction. If necessary, purify the starting material by recrystallization.
-
Q4: I'm having difficulty with the aqueous workup. The layers are not separating cleanly, and an emulsion has formed.
Potential Causes & Recommended Solutions:
-
Surfactant-like Properties: Many fluorinated compounds, even those that are water-insoluble, can exhibit surfactant-like behavior at the interface of aqueous and organic phases, leading to stable emulsions.
-
Solution: During the aqueous wash, add a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions and improve layer separation. Minimize vigorous shaking and instead use gentle inversions of the separatory funnel.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct method is the Fischer esterification of the corresponding dicarboxylic acid, Perfluoro-3,6-dioxaoctane-1,8-dioic acid, with an excess of methanol using a strong acid catalyst, such as concentrated sulfuric acid.
Q2: How can I monitor the reaction's progress effectively?
-
Thin-Layer Chromatography (TLC): A simple and rapid method. The diester product will be significantly less polar than the starting diacid and the mono-ester intermediate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting material and the appearance of the mono-ester and diester products. It also serves as a good check for side products.
-
¹⁹F NMR Spectroscopy: This is a powerful technique for fluorinated compounds. The fluorine signals of the starting material, intermediate, and product will have distinct chemical shifts, allowing for quantitative analysis of the reaction mixture.
Q3: What is the recommended purification method for the final product?
After a standard aqueous workup to remove the acid catalyst and excess methanol, the crude product should be purified by fractional distillation under reduced pressure . This method is effective for separating the desired diester from any remaining mono-ester or other less volatile impurities. For achieving very high purity (>99%), preparative HPLC can be employed.[5]
Q4: What are the key physical properties and safety considerations for this compound?
-
Physical Properties: It is a clear liquid with a molecular weight of approximately 350.12 g/mol and is insoluble in water.[6][7]
-
Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.[8]
Experimental Protocols & Data
Protocol 1: Standard Acid-Catalyzed Synthesis
This protocol outlines a standard lab-scale procedure for the synthesis of this compound.
1. Reaction Setup:
- Place a 500 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, in a heating mantle.
- Add Perfluoro-3,6-dioxaoctane-1,8-dioic acid (1.0 eq).
- Add anhydrous methanol (20-30 eq) to the flask.
- Begin stirring to dissolve the diacid.
2. Catalyst Addition & Reflux:
- Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
- Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 12-24 hours.
3. Reaction Monitoring:
- Periodically take small aliquots from the reaction to monitor its progress by TLC or GC analysis until the starting material is consumed.
4. Workup and Isolation:
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel.
- Wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
- Purify the resulting crude oil by vacuum distillation to obtain the final product as a clear liquid.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | The direct precursor to the target diester. |
| Reagent | Anhydrous Methanol | Serves as both reactant and solvent; excess drives equilibrium. |
| Molar Ratio | 1:20 to 1:30 (Diacid:Methanol) | A large excess of alcohol favors product formation. |
| Catalyst | Conc. H₂SO₄ (catalytic amount) | A strong, cost-effective acid catalyst for esterification. |
| Temperature | Reflux (~65 °C) | Provides sufficient activation energy without causing decomposition.[3] |
| Reaction Time | 12 - 24 hours | Perfluorinated acids can react slower than their hydrocarbon analogs. |
| Atmosphere | Inert (e.g., Nitrogen) is good practice | Prevents atmospheric moisture from entering the reaction. |
Visualized Workflows
Diagram 1: General Synthesis & Purification Workflow
Caption: A typical workflow from reaction to purification.
Diagram 2: Troubleshooting Flowchart for Low Product Yield
Caption: A logical guide for diagnosing low reaction yield.
References
- US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Medi
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF.
- Perfluoro-3,6-dioxaoctane-1,8-dioic acid. Sigma-Aldrich.
- WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
- This compound Safety D
- Dimethyl perfluoro-3,6-dioxaoctane-1,8-dio
- Dimethyl perfluoro-3,6-dioxaoctane-1,8-dio
- dimethyl perfluoro-3,6-dioxaoctane-1,8-dio
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
Sources
- 1. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. exfluor.com [exfluor.com]
- 7. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
Technical Support Center: Storage and Handling of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Introduction
Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9) is a specialized perfluorinated ester utilized in advanced research and development.[1][2][3][4][5] The integrity of this compound is paramount for the accuracy and reproducibility of experimental outcomes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for storing and handling this reagent to prevent its degradation. Due to the limited publicly available stability data for this specific molecule, the recommendations provided herein are based on its chemical structure, established principles of per- and polyfluoroalkyl substance (PFAS) chemistry, and general guidelines for the storage of reactive chemicals.[6][7][8]
I. Troubleshooting Guide: Diagnosing and Addressing Potential Degradation
This section is designed to help you identify and resolve common issues that may arise during the storage of this compound.
Q1: I've noticed a change in the physical appearance of the compound. It was a clear liquid/white powder, and now it appears discolored/clumped. What could be the cause?
A change in physical appearance is often the first indicator of chemical degradation.
-
Potential Cause 1: Hydrolysis. As a diester, the compound is susceptible to hydrolysis, particularly in the presence of moisture (water) and a catalyst (acid or base). This reaction would cleave the ester bonds, yielding methanol and the parent diacid, Perfluoro-3,6-dioxaoctane-1,8-dioic acid.[9] While perfluorinated esters can hydrolyze slowly, the presence of contaminants can accelerate this process.[10][11] The resulting diacid may have a different solubility and appearance.
-
Potential Cause 2: Thermal Decomposition. Exposure to elevated temperatures can initiate the decomposition of the molecule. Perfluoroalkyl substances can undergo thermal degradation, and the presence of ether linkages in this compound might influence its thermal stability.[12][13] Decomposition can lead to the formation of various smaller fluorinated compounds and potentially charring, causing discoloration.
-
Potential Cause 3: Contamination. Accidental introduction of contaminants during handling can lead to reactions that alter the compound's appearance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for changes in physical appearance.
Q2: My analytical results (e.g., HPLC, GC-MS, NMR) show the presence of new, unexpected peaks, indicating impurities. What are the likely degradation products?
The appearance of new peaks strongly suggests that the compound has started to degrade.
-
Likely Degradation Products from Hydrolysis:
-
Perfluoro-3,6-dioxaoctane-1,8-dioic acid: The parent diacid resulting from the cleavage of both ester groups.
-
Methyl perfluoro-3,6-dioxaoctane-1,8-monoate: The half-ester resulting from the hydrolysis of one of the two ester groups.
-
Methanol: A small molecule byproduct of hydrolysis.
-
-
Likely Degradation Products from Thermal Decomposition: Thermal decomposition of PFAS can be complex, often proceeding through free-radical mechanisms.[14] This can lead to a variety of smaller perfluorinated molecules through the cleavage of C-C and C-O bonds. The ether linkages in this compound may be susceptible to cleavage at high temperatures.[12][13]
Proposed Hydrolysis Pathway:
Caption: Primary hydrolysis pathway of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability?
To ensure the long-term stability of this compound, the following conditions are recommended based on general chemical storage principles:[6][7][8]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions, including hydrolysis and slow decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, minimizing the risk of hydrolysis and oxidative degradation. |
| Light | Store in an opaque or amber container in the dark. | Protects the compound from potential photolytic degradation. Avoid exposure to direct sunlight.[6] |
| Container | Original manufacturer's container, or a tightly sealed glass or PTFE container. | Ensures a non-reactive storage environment and prevents moisture ingress. Ensure the container cap is in good condition.[7] |
| Moisture | Store in a desiccator. | Provides an additional layer of protection against moisture, which is a key reactant in hydrolysis. |
Q2: How should I handle the compound during experimental use to minimize degradation?
Proper handling is critical to prevent the introduction of contaminants that can accelerate degradation.
-
Work in a controlled environment: Whenever possible, handle the compound in a glove box under an inert atmosphere or in a fume hood with low ambient humidity.
-
Use clean, dry equipment: Ensure all spatulas, glassware, and other equipment are thoroughly cleaned and dried before use.
-
Minimize time open to the atmosphere: Only open the container for the minimum time necessary to dispense the required amount.
-
Equilibrate to room temperature before opening: If stored in a refrigerator, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound.
Q3: Is the compound sensitive to acids or bases?
Yes, as an ester, this compound is susceptible to both acid- and base-catalyzed hydrolysis.[10][11] Contact with acidic or basic solutions or vapors should be strictly avoided during storage and handling. Ensure the storage area is free from corrosive materials.[8]
III. Experimental Protocols
Protocol 1: Small-Scale Purity Check by ¹H NMR
This protocol allows for a quick assessment of the compound's integrity by checking for the presence of methanol, a primary hydrolysis byproduct.
-
Sample Preparation:
-
Carefully dissolve a small, accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
The methyl ester protons of the parent compound should appear as a singlet.
-
Methanol, if present from hydrolysis, will appear as a distinct singlet (and a broader OH peak).
-
Integration of the methanol peak relative to the parent compound's methyl peak can provide a semi-quantitative measure of degradation.
-
IV. References
-
This compound cas no.24647-20-9. (n.d.). Guidechem. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound, 98%, CAS Number: 24647-20-9. (n.d.). Exfluor. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Amerigo Scientific. Retrieved January 5, 2026, from --INVALID-LINK--
-
Perfluoro-3,6-dioxaoctane-1,8-dioic acid. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from --INVALID-LINK--
-
Benskin, J. P., & Martin, J. W. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Journal of Environmental Science and Health, Part A, 45(4), 436-445. --INVALID-LINK--
-
Longendyke, G. K., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5379-5403. --INVALID-LINK--
-
Practices for Proper Chemical Storage. (n.d.). Cleveland State University. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (2025). In Advanced Materials and Technologies for PFOA and PFOS Removal. Royal Society of Chemistry. --INVALID-LINK--
-
Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. (n.d.). University of Toronto. Retrieved January 5, 2026, from --INVALID-LINK--
-
Challa Sasi, P. (2021). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances. UND Scholarly Commons. --INVALID-LINK--
-
Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. (2018). Polymers, 10(11), 1258. --INVALID-LINK--
-
Guidelines for Chemical Storage. (n.d.). Chapman University. Retrieved January 5, 2026, from --INVALID-LINK--
-
Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage? (2022). Morressier. --INVALID-LINK--
-
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (2023). Environmental Science & Technology, 57(11), 4583-4593. --INVALID-LINK--
-
Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. (2010). Taylor & Francis Online. --INVALID-LINK--
-
Safe Storage. (n.d.). University of California, Santa Cruz. Retrieved January 5, 2026, from --INVALID-LINK--
-
Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. (n.d.). NEWMOA. Retrieved January 5, 2026, from --INVALID-LINK--
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (2019). Environmental Science & Technology, 53(18), 10757-10766. --INVALID-LINK--
-
Biodegradation of Hydrophobic Coatings Based on Natural Wax and Its Mixtures. (2023). Materials, 16(13), 4725. --INVALID-LINK--
-
Perfluoro-2,5-dimethyl-3,6-dioxaoctanoic acid. (n.d.). Fluoryx Labs. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
Microbial Community Analysis Provides Insights into the Effects of Tetrahydrofuran on 1,4-Dioxane Biodegradation. (2025). ResearchGate. --INVALID-LINK--
-
Degradation of Dimethyl Isophthalate by Viarovorax paradoxus Strain T4 Isolated from Deep-Ocean Sediment of the South China Sea. (2025). ResearchGate. --INVALID-LINK--
References
- 1. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. exfluor.com [exfluor.com]
- 3. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | 24647-20-9 [amp.chemicalbook.com]
- 6. csuohio.edu [csuohio.edu]
- 7. chapman.edu [chapman.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. Perfluoro-3,6-dioxaoctane-1,8-dioic acid [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 14. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for experiments involving "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common experimental challenges encountered when working with this perfluorinated diester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorinated organic compound classified as a per- and polyfluoroalkyl substance (PFAS).[1] Structurally, it is a diester with a central, fully fluorinated eight-atom chain that includes two ether linkages. The methyl ester groups at both ends are key reactive sites. Its highly fluorinated nature imparts unique physicochemical properties, such as low surface energy and distinct solubility characteristics, but also presents specific challenges in handling and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24647-20-9 | [1][2] |
| Molecular Formula | C₈H₆F₈O₆ | [1][2] |
| Molecular Weight | 350.12 g/mol | [1] |
| Physical State | Clear Liquid | [2] |
| Water Solubility | Insoluble | [2] |
| IUPAC Name | methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | [1] |
Q2: What are the primary applications of this compound?
While specific applications are often proprietary, compounds like this compound are utilized as intermediates in chemical synthesis.[3] The perfluorinated backbone can be incorporated into larger molecules to enhance properties such as thermal stability, chemical resistance, and metabolic stability in drug candidates. The ester groups serve as handles for further chemical transformations.[4][5]
Q3: What are the critical safety precautions for handling this compound?
Handling fluorinated esters requires stringent safety protocols due to their unique reactivity and potential hazards.[4]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[6]
-
Chemical Incompatibility: Avoid strong acids, bases, and nucleophiles, which can catalyze hydrolysis or other reactions.[4] Some fluorinating reagents are known to react exothermically with common solvents like DMF and DMSO, and while this compound is not a fluorinating agent itself, caution with reactive solvents is prudent.[7]
-
Hydrolysis Risk: The compound can be sensitive to moisture, leading to hydrolysis of the ester groups.[4] This can generate the corresponding carboxylic acid and methanol, and potentially hydrofluoric acid (HF) upon further degradation under harsh conditions.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.[6]
Troubleshooting Guide: Experimental Challenges
Q4: I am having trouble dissolving this compound. What solvents are recommended?
This is a common issue stemming from the compound's fluorous nature. It is insoluble in water and many common organic solvents.[2]
The Causality: The highly fluorinated chain makes the molecule lipophobic and hydrophobic. It preferentially dissolves in solvents that can effectively solvate the fluorinated segment.
Solutions:
-
Fluorinated Solvents: Solvents like hexafluoroisopropanol (HFIP), trifluorotoluene (TFT), or perfluorohexanes are often the most effective.
-
Partially Fluorinated Solvents: These can also be effective and are often more practical.
-
Solvent Screening: If fluorinated solvents are not an option, screen a range of polar aprotic solvents (e.g., acetonitrile, ethyl acetate) and non-polar solvents. Co-solvent systems may also be effective.
Q5: My reaction yield is low. Could the stability of the ester be the issue?
Yes, the stability and reactivity of the ester are critical. The electron-withdrawing effect of the perfluoroalkyl chain significantly impacts the electrophilicity of the ester's carbonyl carbon.
The Causality: The fluorine atoms pull electron density away from the ester functional group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated analogs.[4][8] This enhanced reactivity can be beneficial, allowing reactions to proceed under milder conditions, but it can also lead to unwanted side reactions or degradation if conditions are not carefully controlled.[5]
Troubleshooting Steps:
-
Moisture Control: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Trace moisture can cause hydrolysis.
-
Base/Acid Sensitivity: If your reaction uses a strong base or acid, consider that this may be cleaving the ester. Use milder bases (e.g., organic bases like triethylamine or DIPEA) or carefully control the stoichiometry.
-
Temperature Control: The enhanced reactivity may mean that lower reaction temperatures are required to maintain selectivity and prevent decomposition. Attempt the reaction at 0 °C or even -78 °C.
-
Nucleophile Choice: Be mindful of the nucleophilicity of other reagents in your mixture. Weaker nucleophiles that might not react with a standard dimethyl ester could react with this activated one.[5]
Q6: How can I effectively monitor reaction progress and characterize the compound?
Characterization of perfluorinated compounds requires specific analytical techniques and considerations.
The Causality: The presence of numerous fluorine atoms influences the magnetic environment of nearby protons and carbons, and can affect ionization in mass spectrometry.
Recommended Techniques:
-
NMR Spectroscopy:
-
¹⁹F NMR: This is the most diagnostic technique. The spectrum will show characteristic shifts and couplings for the different fluorine environments in the molecule.
-
¹H NMR: Will show a singlet for the two methyl groups. The absence of other proton signals confirms the perfluorinated nature of the backbone.
-
¹³C NMR: Signals will be split by the attached fluorine atoms (C-F coupling).
-
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing PFAS compounds.[9][10][11]
-
Use a suitable sample preparation technique like Solid Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[9][12]
-
Electrospray ionization (ESI) in negative mode is often effective for related perfluorinated acids, but for the ester, positive mode ESI or chemical ionization (CI) may be necessary.
-
-
Gas Chromatography (GC): GC-MS can also be used for volatile PFAS analysis.[9][13] Given the compound's molecular weight, its volatility should be assessed.
Experimental Protocols
Protocol 1: General Solubilization Procedure
This protocol outlines the recommended steps for dissolving this compound.
-
Select Solvent: Prioritize fluorinated solvents such as 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or α,α,α-Trifluorotoluene.
-
Preparation: In a fume hood, add the desired volume of solvent to a clean, dry vial equipped with a magnetic stir bar.
-
Addition of Compound: Slowly add the this compound to the solvent while stirring.
-
Dissolution: Stir at room temperature. Gentle warming (30-40°C) can be applied if necessary, but monitor for any signs of reaction or decomposition. Sonication can also aid dissolution.
-
Storage: Store the solution in a tightly sealed container, preferably under an inert atmosphere, to prevent solvent evaporation and moisture ingress.
Protocol 2: Workflow for a Typical Nucleophilic Substitution Reaction
This protocol provides a general workflow for reacting the compound with a nucleophile (e.g., an amine to form an amide).
References
- 1. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exfluor.com [exfluor.com]
- 3. 24647-20-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 10. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]
- 11. ANALYTICAL TECHNOLOGIES - The analytical arsenal of per- and Polyfluoroalkyl substance testing - HPC_TODAY_1_2024 [tks-hpc.h5mag.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Electrolyte Performance with Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Welcome to the technical support center for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. This guide is intended for researchers, scientists, and drug development professionals who are exploring the use of this novel fluorinated ester as an electrolyte additive. As direct research on this specific compound is emerging, this document synthesizes established principles from related fluorinated additives to provide a robust framework for your experimental design and troubleshooting.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its role in electrolyte formulations.
Q1: What is this compound and why consider it as an electrolyte additive?
A1: this compound is a perfluorinated diester with the molecular formula C8H6F8O6.[1] Its highly fluorinated structure is of interest for electrolyte applications primarily due to the strong electron-withdrawing nature of fluorine atoms. This property can lead to higher oxidative stability, which is crucial for developing high-voltage lithium-ion batteries.[2][3] The introduction of fluorinated compounds can also contribute to the formation of a more stable and effective solid electrolyte interphase (SEI) on the electrode surface, potentially improving cycling stability and overall battery performance.[4][5][6]
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the fundamental properties is critical for proper handling and formulation.
| Property | Value/Information | Source |
| Molecular Formula | C8H6F8O6 | [1] |
| Molecular Weight | 350.12 g/mol | [1] |
| Appearance | Reported as a clear liquid or white powder. | [7][8] |
| Solubility | Insoluble in water. Solubility in common electrolyte solvents (e.g., carbonates) must be experimentally determined. | [7] |
| Purity | Commercially available up to 98% purity. | [9] |
Q3: What are the potential benefits of using a fluorinated additive like this?
A3: Based on extensive research into fluorinated electrolyte additives, the anticipated benefits include:
-
Enhanced SEI Formation: Fluorinated additives can decompose preferentially on the anode surface to form a stable, fluorine-rich SEI layer.[4][5] This can suppress further electrolyte decomposition and improve the longevity of the battery.
-
Improved High-Voltage Performance: The high oxidative stability of fluorinated compounds can widen the electrochemical stability window of the electrolyte, enabling the use of high-voltage cathode materials.[2][10][11]
-
Increased Safety: Many fluorinated compounds are nonflammable or have low flammability, which can significantly enhance the safety of lithium-ion batteries.[2][10][11]
Q4: Are there any known safety concerns with perfluorinated compounds?
A4: Yes, per- and polyfluoroalkyl substances (PFAS) are a class of chemicals that require careful handling.[12] Exposure to some PFAS has been linked to adverse health effects.[12][13][14][15] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or fume hood. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions.[7][13]
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the experimental use of this compound.
Problem 1: Poor solubility of the additive in the base electrolyte.
-
Underlying Cause: The high degree of fluorination in the additive can lead to poor miscibility with conventional non-fluorinated carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This is due to differences in polarity and intermolecular forces.
-
Troubleshooting Steps:
-
Co-Solvent Strategy: Introduce a fluorinated co-solvent, such as fluoroethylene carbonate (FEC) or a fluorinated ether, to the electrolyte formulation.[2][16] This can improve the solubility of the perfluorinated additive.
-
Concentration Optimization: Start with a very low concentration of the additive (e.g., <0.5 wt%) and gradually increase it, observing for any signs of phase separation or precipitation.
-
Sonication and Heating: Gentle heating and sonication can aid in the initial dissolution of the additive. However, ensure that the temperature does not degrade any of the electrolyte components.
-
Problem 2: Decreased ionic conductivity of the electrolyte.
-
Underlying Cause: Perfluorinated compounds can sometimes increase the viscosity of the electrolyte, which in turn reduces ionic mobility and conductivity.
-
Troubleshooting Steps:
-
Viscosity-Reducing Co-solvents: Incorporate a low-viscosity co-solvent into your formulation. Linear carbonates like DMC and ethyl methyl carbonate (EMC) are common choices.[17]
-
Additive Concentration: A high concentration of the additive is more likely to increase viscosity. Determine the minimum effective concentration that provides the desired performance benefits without significantly compromising conductivity.
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to systematically measure the ionic conductivity of different electrolyte formulations to find an optimal balance.
-
Problem 3: Unstable cycling performance or rapid capacity fade.
-
Underlying Cause: While fluorinated additives are intended to improve SEI stability, an improperly formed SEI can be detrimental. This can be due to incomplete decomposition of the additive, the formation of a non-uniform SEI, or undesirable side reactions.
-
Troubleshooting Steps:
-
Formation Cycles: Implement a carefully controlled formation protocol with slow charge/discharge rates for the first few cycles. This allows for the gradual and uniform formation of the SEI.
-
Additive Synergy: Combine this compound with other film-forming additives like FEC or vinylene carbonate (VC).[18][19] These combinations can have a synergistic effect, leading to a more robust and effective SEI.[18]
-
Post-mortem Analysis: After cycling, disassemble the cell in an inert atmosphere and analyze the electrode surfaces using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the morphology and composition of the SEI.
-
Problem 4: Increased interfacial resistance.
-
Underlying Cause: A thick or poorly conductive SEI layer can impede the transfer of lithium ions between the electrolyte and the electrode, leading to high interfacial resistance.
-
Troubleshooting Steps:
-
Optimize Additive Concentration: An excess of the additive can lead to the formation of an overly thick SEI. Titrate the concentration to find the optimal level that forms a thin, passivating layer.
-
Electrolyte Salt Selection: The choice of lithium salt can influence SEI formation. While LiPF6 is common, consider alternatives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium difluoro(oxalato)borate (LiDFOB), which may interact differently with the fluorinated additive.[20]
-
EIS Monitoring: Use EIS at different stages of cycling to monitor the evolution of interfacial resistance and correlate it with changes in your electrolyte formulation.
-
III. Experimental Protocols & Visualizations
Protocol 1: Preparation of an Experimental Electrolyte
This protocol outlines the steps for preparing a baseline electrolyte with the addition of this compound. All procedures should be performed in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.
-
Solvent Preparation:
-
Dispense the required volumes of the primary electrolyte solvents (e.g., a 1:1 by volume mixture of EC and DMC) into a clean, dry beaker.
-
-
Additive Dissolution:
-
Accurately weigh the desired amount of this compound to achieve the target weight percentage (e.g., 0.5 wt%).
-
Add the additive to the solvent mixture.
-
Stir the solution with a magnetic stir bar until the additive is fully dissolved. Gentle heating or sonication may be applied if necessary.
-
-
Salt Addition:
-
Slowly add the lithium salt (e.g., LiPF6) to the solution while stirring to achieve the target molarity (e.g., 1.0 M).
-
Continue stirring until the salt is completely dissolved and the solution is clear and homogeneous.
-
-
Finalization:
-
Allow the electrolyte to rest for several hours to ensure thermal equilibrium and complete dissolution.
-
Store the electrolyte in a sealed container in the glovebox.
-
Diagram 1: General Experimental Workflow
Caption: Workflow for incorporating and testing the fluorinated additive.
Diagram 2: Troubleshooting Decision Tree for Poor Cycling Stability
Caption: Decision tree for addressing poor cycling stability issues.
IV. References
-
Forschungszentrum Jülich. (2023). New Perspectives for SEI Forming Additive Compounds. [Link]
-
National Institutes of Health. (n.d.). Synergy of Artificial SEI and Electrolyte Additive for Improved Performance of Silicon Electrodes in Li-Ion Batteries. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Schematic diagram of SEI formation from a fluorinated cationic additive on a Li-metal anode. [Link]
-
PSE Community. (2021). FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery. [Link]
-
ResearchGate. (n.d.). Chemical components and formation mechanism of fluorinated SEI with.... [Link]
-
CloudSDS. (n.d.). How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances. [Link]
-
National Institutes of Health. (n.d.). Nonflammable perfluoropolyether-based electrolytes for lithium batteries. [Link]
-
Centers for Disease Control and Prevention. (2024). PFAS and Worker Health. [Link]
-
EcoOnline. (n.d.). PFAS Risks & Workplace Safety. [Link]
-
ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [Link]
-
ACS Publications. (2023). Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2. [Link]
-
Wisconsin Department of Health Services. (2025). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link]
-
Amanchukwu, C. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. [Link]
-
ACS Publications. (2017). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Semantic Scholar. (2020). An All-Fluorinated Ester Electrolyte for Stable High-Voltage Li Metal Batteries Capable of Ultra-Low-Temperature Operation. [Link]
-
Chinachemnet. (n.d.). China Dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate 3107-98-0. [Link]
-
ResearchGate. (2015). Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test. [Link]
-
ScienceDaily. (2026). This tiny chemistry change makes flow batteries last far longer. [Link]
-
Wiley Online Library. (2025). Research progress of fluorine-containing electrolyte additives for lithium ion batteries. [Link]
-
Office of Energy Efficiency & Renewable Energy. (n.d.). Fluorinated Electrolyte for 5-V Li-Ion Chemistry. [Link]
-
MOLBASE. (n.d.). dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate. [Link]
-
Oakwood Chemical. (n.d.). Dimethyl 2,2,3,3,4,4-hexafluoropentanedioate, 98% Purity. [Link]
-
Chemfish. (n.d.). This compound. [Link]
-
MDPI. (2024). Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes: A Study of 1,3,6-Hexanetrinitrile. [Link]
-
The Royal Society of Chemistry. (2018). Fluoroalkyl Ether-diluted Dimethyl Carbonate-based Electrolyte Solutions for High-voltage Operation of LiNi0.5Co0.2Mn0.3O2 Elect. [Link]
Sources
- 1. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. energy.gov [energy.gov]
- 4. New Perspectives for SEI Forming Additive Compounds [fz-juelich.de]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
- 7. exfluor.com [exfluor.com]
- 8. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Nonflammable perfluoropolyether-based electrolytes for lithium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PFAS and Worker Health | PFAS | CDC [cdc.gov]
- 13. ecoonline.com [ecoonline.com]
- 14. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 15. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. NaPF 6 electrolyte solution in ethylene carbonate, dimethylcarbonate, and ethylmethylcarbonate [sigmaaldrich.com]
- 18. Synergy of Artificial SEI and Electrolyte Additive for Improved Performance of Silicon Electrodes in Li-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes: A Study of 1,3,6-Hexanetrinitrile | MDPI [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Mitigating moisture sensitivity of "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate"
A Guide to Mitigating Moisture Sensitivity for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and practical, field-proven protocols to manage the compound's inherent sensitivity to moisture. Our goal is to empower you to achieve consistent, reproducible results by understanding and controlling the critical experimental parameters.
The Core Challenge: Why Moisture is a Critical Issue
This compound is a highly fluorinated diester. The presence of numerous electron-withdrawing fluorine atoms significantly increases the electrophilicity of the ester's carbonyl carbons. This electronic property makes the molecule exceptionally susceptible to nucleophilic attack by water, leading to rapid hydrolysis.
This degradation pathway is not a minor inconvenience; it is a primary failure mode for reactions involving this compound. The hydrolysis reaction breaks down the diester into its corresponding perfluorinated diacid and methanol. This not only consumes your starting material but also introduces acidic impurities that can interfere with catalysts, alter reaction pH, and promote unwanted side reactions, ultimately leading to low yields and non-reproducible outcomes. The abiotic hydrolysis of perfluorinated esters can be a significant degradation pathway, with reaction rates influenced by pH and temperature.[1][2]
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and use of this compound.
Q1: My reaction is giving very low yields or failing completely. What is the most likely cause? A: The most probable cause is the hydrolysis of the diester due to inadvertent exposure to moisture. This can originate from wet glassware, atmospheric humidity, or non-anhydrous solvents and reagents.
Q2: How can I confirm if my stock of this compound has degraded? A: The most effective method is to take a small aliquot from your stock bottle and analyze it using ¹H or ¹⁹F NMR spectroscopy. The appearance of new signals corresponding to the hydrolyzed diacid or methanol is a clear indicator of degradation. When a bottle of a liquid reagent is old or has been opened multiple times, it is always prudent to check its purity before use.[3]
Q3: What are the absolute essential precautions I must take before starting any experiment with this compound? A: There are three non-negotiable prerequisites:
-
Properly Dried Glassware: All glassware must be rigorously dried, either in an oven overnight at >125 °C or by flame-drying under vacuum immediately before use.[4][5]
-
Anhydrous Solvents: Use only freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
-
Inert Atmosphere: The entire experimental setup must be maintained under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to ambient moisture.[6][7]
Q4: Is there a significant difference between using Nitrogen and Argon for the inert atmosphere? A: Both gases are effective at excluding moisture and oxygen. Argon is denser than air, which allows it to effectively "blanket" a reaction by displacing the lighter air in the flask. Nitrogen is less dense but is often more readily available and less expensive. For most applications, a properly maintained positive pressure of nitrogen is perfectly sufficient.[6][8]
Q5: How should I properly store this compound? A: The compound should be stored in its original container, tightly sealed with the cap reinforced with Parafilm®. For long-term storage, placing the container inside a desiccator or a nitrogen-filled glovebox is highly recommended to protect it from atmospheric moisture.[3]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to diagnose and resolve the underlying issues.
Problem 1: "My reaction mixture became cloudy, or a precipitate formed unexpectedly after adding the diester."
-
Plausible Cause: This often indicates insolubility or a reaction with trace water. The hydrolyzed diacid product may have lower solubility in your reaction solvent compared to the parent diester, causing it to precipitate.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use a fresh bottle of anhydrous solvent or re-distill your solvent from an appropriate drying agent.
-
Re-evaluate Reagent Purity: Check the purity of other reagents in the reaction. Some may be hygroscopic and introduce water into the system. Hygroscopic solids should be dried under vacuum before use.[3]
-
Improve Inert Gas Blanket: Ensure a slight positive pressure of inert gas is maintained throughout the entire duration of reagent addition and reaction.[5]
-
Problem 2: "My reaction is not reproducible. It worked well once but failed the next time under what I thought were identical conditions."
-
Plausible Cause: This is a classic symptom of inconsistent moisture control. Variations in atmospheric humidity, the time a reagent bottle is left open, or slight deviations in the inerting procedure can lead to drastic differences in outcome.
-
Troubleshooting Steps:
-
Standardize Your Procedure: Do not rely on memory. Follow a strict, written protocol for setting up every moisture-sensitive reaction.
-
Implement a Pre-Reaction Checklist: Before adding any reagents, go through a checklist: Is the glassware completely dry? Is the inert gas flowing? Have all reagents been properly handled?
-
Use a Consistent Inerting Technique: The "purge and flush" method is highly effective. This involves evacuating the flask with a vacuum pump and refilling it with inert gas, repeated 3-5 times, to ensure all atmospheric gases are removed.[9]
-
Problem 3: "My post-reaction analysis (NMR, LC-MS) shows the presence of the perfluoro-3,6-dioxaoctane-1,8-dioic acid."
-
Plausible Cause: This is definitive proof of hydrolysis. The diester has reacted with water at some point during your process.
-
Troubleshooting Steps:
-
Review the Entire Workflow: Pinpoint every potential point of moisture entry, from initial glassware preparation to the final workup procedure.
-
Focus on Reagent Transfer: The transfer of the liquid diester is a high-risk step. Ensure you are using proper syringe techniques, including flushing the syringe with inert gas before drawing up the liquid.[4][10]
-
Consider a Glovebox: For extremely sensitive reactions, performing the entire experiment inside a glovebox provides the most robust protection against moisture.
-
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing issues.
Caption: A decision tree for troubleshooting common reaction failures.
Core Experimental Protocols
Adherence to rigorous experimental technique is paramount. The following protocols provide a validated, step-by-step approach to minimize moisture exposure.
Protocol 1: Setting Up a Moisture-Free Reaction under Inert Gas
This procedure details the assembly of a reaction apparatus under a positive pressure of dry nitrogen or argon, a fundamental technique for handling moisture-sensitive reagents.[7][10][11]
Materials:
-
Round-bottom flask and other required glassware
-
Magnetic stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Needles and tubing
Procedure:
-
Dry Glassware: Place all glassware (flask, stir bar, etc.) in an oven at 125 °C for at least 4 hours (overnight is preferable).[5]
-
Assemble Hot: While the glassware is still hot, assemble the apparatus. This prevents atmospheric moisture from adsorbing onto the cooling surfaces. Wear thick, heat-resistant gloves.
-
Seal the System: Immediately cap all openings of the assembled apparatus with clean, dry rubber septa.
-
Establish Inert Atmosphere: Insert an inlet needle connected to the inert gas line through the septum. Insert a second, "exit" needle to allow air to be displaced.
-
Flush the System: Allow the inert gas to flow through the flask for at least 5-10 minutes to thoroughly flush out all the air.[10] You can monitor the outflow with a bubbler.
-
Maintain Positive Pressure: Remove the exit needle. The inert gas flow should now be directed through an oil bubbler. A slow bubble rate (e.g., 1 bubble every 5-10 seconds) indicates a slight positive pressure, which is crucial for preventing air from leaking into the system.[4]
-
Cool to Ambient: Allow the entire apparatus to cool to room temperature under this positive pressure of inert gas before adding any solvents or reagents.
Workflow for Inert Atmosphere Setup
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. How To [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Scaling Production of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Introduction: This guide is designed for researchers, chemists, and process development professionals engaged in scaling the synthesis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9)[1][2][3]. Transitioning from bench-scale synthesis to pilot or manufacturing scale introduces challenges related to reaction kinetics, thermal management, purification, and material stability. This document provides a framework for troubleshooting common issues encountered during the scale-up of its production, focusing on the robust and widely applicable method of acid-catalyzed esterification of Perfluoro-3,6-dioxaoctane-1,8-dioic acid.
Part 1: Frequently Asked Questions (FAQs) - Core Process & Scale-Up Strategy
This section addresses fundamental questions regarding the synthesis and critical parameters for scaling up production.
Q1: What is the recommended and most scalable synthesis route for this compound?
A: The most direct and industrially viable route is the Fischer esterification of Perfluoro-3,6-dioxaoctane-1,8-dioic acid with methanol, using a strong acid catalyst such as sulfuric acid. This method is advantageous due to the relatively low cost of starting materials and straightforward reaction conditions. The overall reaction is as follows:
HOOC-CF₂(OCF₂CF₂)O-CF₂-COOH + 2 CH₃OH ⇌ CH₃OOC-CF₂(OCF₂CF₂)O-CF₂-COOCH₃ + 2 H₂O
The primary challenge at scale is managing the reversible nature of the reaction. Success hinges on the efficient removal of water to drive the equilibrium toward the product.
Q2: How can I effectively drive the reaction equilibrium towards the product side during a large-scale run?
A: Driving the equilibrium is critical for achieving high conversion. Several strategies can be employed, often in combination:
-
Use of Excess Reagent: Employing a significant excess of methanol (e.g., 5-10 molar equivalents) can effectively shift the equilibrium towards the diester product according to Le Chatelier's principle.
-
Azeotropic Removal of Water: While methanol does not form a true azeotrope with water, a co-solvent like toluene or cyclohexane can be added to the reaction mixture. The ternary azeotrope can be distilled off using a Dean-Stark apparatus, physically removing water from the system.
-
Chemical Dehydration: Incorporating a dehydrating agent that is compatible with the acidic conditions can be effective, although this adds complexity and cost for removal. This is generally less favored in large-scale production compared to physical water removal.
Q3: What are the most critical process parameters (CPPs) to monitor and control during scale-up?
A: Careful monitoring and control of the following parameters are essential for a reproducible and high-yielding process:
-
Temperature: Controls the reaction rate but must be kept below the thermal decomposition threshold of the product and reactants. Perfluorinated ether compounds can undergo decomposition at elevated temperatures, potentially initiated by cleavage of C-O or C-C bonds[4].
-
Agitation: Ensures homogeneity, promotes efficient heat transfer, and maximizes contact between reactants and the catalyst. Poor agitation can lead to localized overheating and side reactions.
-
Pressure (for distillation): Crucial for both the removal of water during the reaction and the final purification of the product via vacuum distillation.
-
Rate of Water Removal: The efficiency of the Dean-Stark trap or other dehydration method directly impacts reaction time and final conversion.
Part 2: Troubleshooting Guide - Common Scale-Up Issues
This section is formatted to address specific problems, their root causes, and actionable solutions.
Problem 1: Low or Stagnant Reaction Conversion
You observe that the reaction fails to proceed beyond 70-80% conversion even after an extended period.
-
Possible Cause A: Inefficient Water Removal
-
Why it happens: The accumulation of water, a byproduct of the esterification, drives the reverse reaction (hydrolysis), leading to a premature equilibrium state. Perfluorinated esters can be susceptible to both acid- and base-catalyzed hydrolysis[5][6][7].
-
Troubleshooting Steps:
-
Verify Condenser Efficiency: Ensure the condenser on your Dean-Stark apparatus is adequately cooled to prevent the loss of volatile reactants like methanol.
-
Check for System Leaks: In a vacuum-assisted setup, leaks can inhibit efficient distillation. Perform a vacuum leak test on the reactor system.
-
Increase Reflux Rate: A higher reflux rate can increase the rate of water removal. This may require increasing the reactor temperature.
-
-
-
Possible Cause B: Catalyst Deactivation or Insufficient Loading
-
Why it happens: The catalyst (e.g., H₂SO₄) can be diluted by the water produced, reducing its activity. At scale, the catalyst-to-reactant ratio may need to be optimized compared to lab-scale experiments.
-
Troubleshooting Steps:
-
Confirm Catalyst Loading: Double-check calculations to ensure the correct molar percentage of the catalyst was added.
-
Consider Staged Addition: For very long reactions, a second small charge of the catalyst might be necessary to restore the reaction rate.
-
Evaluate Alternative Catalysts: Solid acid catalysts (e.g., Nafion™, Amberlyst™) can be considered. They simplify removal and may offer better stability, though they can have lower activity.
-
-
Problem 2: Final Product Fails Purity Specifications
Your purified product shows significant impurities by GC-MS or NMR analysis.
-
Possible Cause A: Presence of Monoester and Unreacted Diacid
-
Why it happens: This is a direct result of incomplete conversion (see Problem 1). The monoester (methyl perfluoro-3,6-dioxaoctane-1,8-dioic acid) is a common intermediate.
-
Troubleshooting Steps:
-
Re-run the Reaction: If feasible, the isolated, impure product can be subjected to the reaction conditions again with fresh methanol and catalyst to drive the conversion of the remaining acid and monoester functionalities.
-
Optimize Purification: The boiling points of the diacid, monoester, and diester are significantly different. Optimize the vacuum distillation parameters (pressure, temperature, and fractionation column efficiency) to achieve a better separation.
-
-
-
Possible Cause B: Thermal Decomposition Products
-
Why it happens: Perfluorinated compounds can degrade at high temperatures, especially under acidic or basic conditions, potentially generating smaller fluorinated molecules or acyl fluorides[4][8]. This is a major concern during high-temperature distillation.
-
Troubleshooting Steps:
-
Lower Distillation Temperature: Increase the vacuum (lower the pressure) to allow the product to distill at a lower temperature, minimizing thermal stress.
-
Minimize Residence Time: Use a purification method with a short residence time at high temperatures, such as wiped-film or short-path distillation.
-
Neutralize Before Distillation: Perform a careful aqueous wash with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst before distillation. Caution: Over-basing can saponify the ester product.
-
-
Problem 3: Product Instability During Storage or Workup
The product appears pure post-synthesis but degrades over time, showing the presence of the parent diacid.
-
Why it happens: The ester is hydrolyzing due to exposure to moisture, which can be catalyzed by residual acid or base. The electron-withdrawing nature of the perfluoroalkyl chain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water[9][10].
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Store the final product under an inert atmosphere (e.g., nitrogen or argon) with a desiccant.
-
Thoroughly Quench and Wash: During workup, ensure the reaction is fully quenched and washed to remove all traces of the acid catalyst. Use a final wash with deionized water or brine to remove water-soluble impurities.
-
Verify Final Product Water Content: Use Karl Fischer titration as a final QC step to ensure the water content is below the specified limit (e.g., <100 ppm).
-
Part 3: Protocols & Visualized Workflows
Protocol 3.1: Pilot-Scale Synthesis (Illustrative 5 L Scale)
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus connected to a chilled condenser.
-
Reactant Charging: Under a nitrogen atmosphere, charge Perfluoro-3,6-dioxaoctane-1,8-dioic acid (e.g., 1.5 kg). Add anhydrous methanol (e.g., 3.5 L).
-
Catalyst Addition: Begin agitation. Slowly and carefully add concentrated sulfuric acid (e.g., 75 mL) via an addition funnel. An exotherm will be observed; control the addition rate to keep the internal temperature below 40°C.
-
Reaction: Heat the reactor jacket to bring the mixture to a gentle reflux (~65-70°C). Collect water in the Dean-Stark trap.
-
In-Process Control (IPC): After 8-12 hours (or when water collection ceases), cool the reactor, take a sample, and analyze by GC or ¹H NMR to confirm the disappearance of the starting diacid and monoester. Target >99% diester.
-
Workup - Solvent Removal: Reconfigure the reactor for distillation. Remove the bulk of the excess methanol under atmospheric pressure.
-
Workup - Quenching: Cool the reactor to <25°C. Slowly add an equal volume of cold deionized water. The product, being insoluble in water, will form a separate lower layer[11].
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Drain and collect the dense, fluorinated product layer. Wash the product layer sequentially with 5% sodium bicarbonate solution and then deionized water until the aqueous layer is neutral.
-
Drying: Dry the crude product over anhydrous magnesium sulfate, filter, and store in a sealed container pending final purification.
Workflow Visualization
A logical flow for the entire production process is essential for maintaining control and quality.
Caption: Overall workflow for the scaled-up production of this compound.
Troubleshooting Logic Diagram
When a batch fails purity analysis, a structured approach to identifying the cause is necessary.
Caption: Decision tree for troubleshooting out-of-specification product purity.
Part 4: Data Tables & Specifications
Table 1: Comparison of Typical Process Parameters
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Rationale for Change |
| Reactant Molar Ratio (Methanol:Diacid) | 20:1 | 8:1 | Reduced excess to manage solvent volume and recovery costs at scale. |
| Catalyst Loading (mol% H₂SO₄) | 5 mol% | 5-7 mol% | May require slightly higher loading to maintain rate in a larger volume. |
| Reaction Time | 4-6 hours | 10-16 hours | Slower heat/mass transfer and water removal efficiency at scale. |
| Agitation Speed | 300 RPM (Magnetic) | 100-150 RPM (Impeller) | Impeller provides better bulk mixing; speed adjusted for vortex control. |
| Purification Method | Kugelrohr / Short-Path | Fractionated Vacuum Distillation | Required for better separation of larger volumes of close-boiling components. |
Table 2: Final Product Specifications & Recommended QC Tests
| Specification | Target Value | Analytical Method | Purpose |
| Appearance | Clear, Colorless Liquid | Visual Inspection | Confirms absence of gross contamination or decomposition. |
| Purity (Diester) | ≥ 98.0% | Gas Chromatography (GC-FID) | Quantifies product and impurities like monoester. |
| Identity | Conforms to Reference | ¹H NMR, ¹⁹F NMR, MS | Confirms the chemical structure is correct. |
| Water Content | ≤ 150 ppm | Karl Fischer Titration | Ensures product stability against hydrolysis. |
| Residual Acidity | ≤ 0.01 mg KOH/g | Titration | Confirms complete removal of the acid catalyst. |
References
-
Taylor & Francis Online. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. [Link]
-
Taylor & Francis Online. (2010). Full article: Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. [Link]
-
University of Toronto. (n.d.). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. [Link]
-
MDPI. (n.d.). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. [Link]
-
ResearchGate. (2019). Are perfluoro esters and nitriles stable to hydrolysis?. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
PDXScholar. (1989). Fluorinated Esters: Synthesis and Identification. [Link]
- Google Patents. (n.d.).
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound cas no.24647-20-9. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Slideshare. (n.d.). Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. [Link]
-
ACS Publications. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. [Link]
-
Fluorine notes. (2015). Synthesis and characterization of modified perfluoropolyethers. [Link]
-
ACS Publications. (n.d.). Perfluoropolyether Synthesis in Liquid Carbon Dioxide by Hexafluoropropylene Photooxidation. [Link]
-
Redalyc. (n.d.). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. [Link]
-
Semantic Scholar. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carb. [Link]
-
ResearchGate. (2008). Method Development for the Analysis of 1,4-Dioxane in Drinking Water Using Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. [Link]
Sources
- 1. equationchemical.com [equationchemical.com]
- 2. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents [patents.google.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 11. exfluor.com [exfluor.com]
Validation & Comparative
A Comparative Guide to Perfluorinated Esters: Spotlight on Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and therapeutics, perfluorinated esters stand out for their unique physicochemical properties, including high thermal stability, chemical inertness, and the ability to form stable emulsions. These characteristics make them valuable candidates for a range of applications, from drug delivery systems to high-performance surfactants. This guide provides a comparative analysis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate against other classes of perfluorinated esters, offering insights into their performance based on available experimental data for structurally related compounds.
Introduction to Perfluorinated Esters: A Class of Multifunctional Compounds
Perfluorinated esters are a subgroup of per- and polyfluoroalkyl substances (PFAS) characterized by an ester functional group and a fluorinated alkyl chain. The high electronegativity and strength of the carbon-fluorine bond impart remarkable stability and unique interfacial properties to these molecules. Their utility is particularly pronounced in biomedical applications where biocompatibility and controlled interactions are paramount.
This guide will focus on this compound, a perfluorinated ether diester, and compare its projected performance with other relevant classes of perfluorinated esters. Due to a lack of extensive publicly available experimental data specifically for this compound, this comparison will draw upon data from structurally analogous compounds to provide a scientifically grounded perspective.
Physicochemical Properties: A Comparative Overview
The performance of a perfluorinated ester is intrinsically linked to its molecular structure. Key differentiating features include the length of the perfluoroalkyl chain, the presence of ether linkages, and the nature of the ester group.
| Property | This compound (Projected) | Perfluoroalkyl Esters (e.g., Perfluorooctyl ethanoate) | Perfluoropolyether (PFPE) Esters |
| Structure | Contains ether linkages within the fluorinated backbone | Straight or branched perfluoroalkyl chain | Long-chain polymers with repeating ether units |
| Molecular Weight | 350.12 g/mol [1] | Variable, generally lower than PFPEs | High, often in the thousands |
| Solubility in Water | Insoluble[2] | Generally insoluble | Insoluble |
| Thermal Stability | Moderate to high; ether linkages may be a point of initial degradation[3][4] | High, increases with chain length | Very high, used as high-temperature lubricants[5] |
| Hydrolytic Stability | Ester groups are susceptible to hydrolysis, potentially accelerated by fluorine substitution[6][7] | Susceptible to hydrolysis | Ester end-groups are hydrolyzable |
Causality Behind Structural Differences:
-
Ether Linkages: The presence of ether groups in the backbone of compounds like this compound can increase the flexibility of the molecule compared to a rigid perfluoroalkyl chain. However, these ether bonds can also be more susceptible to thermal or chemical degradation compared to C-C and C-F bonds[3][4].
-
Chain Length: In general, for perfluoroalkyl substances, increasing the chain length leads to higher boiling points, increased viscosity, and in some cases, greater bioaccumulation potential.
-
Ester Group: The ester functional group is a key site for chemical reactivity, particularly hydrolysis. The rate of hydrolysis can be significantly influenced by the electron-withdrawing effects of adjacent fluorine atoms[6][7].
Performance in Drug Delivery Applications
Perfluorinated compounds are extensively investigated as carriers in drug delivery systems, primarily in the formulation of nanoemulsions. Their high gas-dissolving capacity and inertness make them suitable for carrying therapeutic agents.
Emulsion Formulation and Stability
The ability to form and maintain stable emulsions is critical for intravenous drug delivery. The choice of perfluorinated ester and surfactant is crucial in determining droplet size and stability.
Experimental Protocol: Emulsion Preparation and Characterization
-
Preparation: A coarse emulsion is prepared by mixing the perfluorinated ester, a suitable surfactant (e.g., a pluronic or a fluorinated surfactant), a hydrophobic drug, and an aqueous phase.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization or sonication to reduce the droplet size to the nanometer range.
-
Characterization: Droplet size and polydispersity index (PDI) are measured using dynamic light scattering (DLS). The stability of the emulsion is assessed by monitoring changes in droplet size over time at various temperatures.
Caption: Workflow for the preparation and characterization of a perfluorinated ester-based nanoemulsion for drug delivery.
Comparative Insights:
-
This compound: While specific data is unavailable, its structure with ether linkages might offer some flexibility, potentially influencing its interaction with surfactants and drugs. Perfluoropolyether (PFPE) nanoemulsions, which also contain ether linkages, have been successfully formulated for drug delivery and imaging[8][9].
-
Perfluoroalkyl Esters: Shorter-chain perfluoroalkanes like perfluoropentane have been used to create stable emulsions for biomedical applications[10][11]. The choice of surfactant is critical in achieving the desired droplet size and stability[10][11].
-
PFPE Esters: Due to their higher molecular weight and viscosity, PFPEs can form highly stable nanoemulsions that are valuable for theranostic applications, combining therapeutic delivery with imaging capabilities[8][12].
Drug Solubility and Release
The ability of a perfluorinated ester to dissolve or encapsulate a drug, and subsequently release it at the target site, is a key performance metric.
| Perfluorinated Ester Class | Projected Drug Solubility | Projected Release Profile |
| This compound | Moderate for lipophilic drugs | Potentially tunable based on formulation |
| Perfluoroalkyl Esters | Dependent on chain length and drug structure | Can be designed for sustained release |
| PFPE Esters | Good for a range of hydrophobic drugs | Can offer sustained release due to high viscosity |
Performance as Surfactants
The amphiphilic nature of some perfluorinated esters allows them to act as surfactants, reducing surface tension and enabling the formation of emulsions.
Key Performance Metrics:
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles. A lower CMC indicates a more efficient surfactant.
-
Surface Tension Reduction: The ability of a surfactant to lower the surface tension of a liquid.
Stability and Degradation
The stability of perfluorinated esters is a double-edged sword. While their inertness is advantageous for many applications, it also raises environmental and health concerns due to their persistence.
Thermal Stability
Perfluorinated compounds are known for their high thermal stability. However, the presence of functional groups and ether linkages can influence their decomposition temperature.
Comparative Thermal Stability:
Caption: Projected relative thermal stability of different classes of perfluorinated esters.
Studies on perfluoropolyethers have shown that their thermal stability can be influenced by the presence of metals, which can catalyze degradation[3][14]. Accelerated aging experiments on PFPE lubricants indicate that degradation can occur at elevated temperatures, with some types being more susceptible than others[4][15].
Hydrolytic Stability
The ester linkages in these compounds are susceptible to hydrolysis, which can be a degradation pathway. The rate of hydrolysis is influenced by the electronic effects of the fluorine atoms. Studies on fluorinated ethyl esters have shown that the hydrolysis rate increases with the number of fluorine atoms on the ethyl group[6]. This suggests that the perfluorinated nature of the backbone in this compound could lead to a significant rate of hydrolysis under certain pH conditions.
Biocompatibility and Toxicity
The biocompatibility and potential toxicity of perfluorinated compounds are of significant concern, particularly for applications in drug delivery and medicine.
-
General Toxicity: Many perfluorinated compounds are known to be persistent, bioaccumulative, and potentially toxic[1]. The toxicity often depends on the chain length and the functional group[16].
-
Perfluoropolyethers (PFPEs): Some studies on high molecular weight, water-insoluble PFPEs have indicated low in vitro toxicity[2][17]. This is attributed to their chemical inertness and low bioavailability. However, the toxicity of their potential breakdown products remains a consideration.
-
In Vivo Fate: Once in the body, perfluorinated compounds can bind to blood proteins and distribute to various organs[18]. Their elimination from the body can be very slow for some long-chain compounds[19].
Conclusion and Future Perspectives
This compound, as a representative of perfluorinated ether diesters, holds promise for applications requiring stable, inert, and functionalized fluorinated compounds. Based on the analysis of structurally similar compounds, it is anticipated to have moderate to high thermal stability, though potentially lower than fully fluorinated alkanes or polymers due to its ether linkages. Its ester groups provide sites for potential hydrolysis, a factor that could be exploited for controlled degradation or drug release.
The lack of specific experimental data for this compound highlights a critical knowledge gap. Future research should focus on detailed experimental characterization of this and other novel perfluorinated esters to fully elucidate their performance profiles. Such studies are essential for the rational design of next-generation drug delivery systems and advanced materials, while also ensuring a thorough understanding of their environmental and biological impact.
References
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. [Link]
-
Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications. ResearchGate. [Link]
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate. PubMed. [Link]
-
Investigation of the thermal stability of perfluoropolyethers by method of thermal analysis. Fluorine notes. [Link]
-
NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. National Institutes of Health. [Link]
-
Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications. PubMed. [Link]
-
This compound | C8H6F8O6 | CID 2778346. PubChem. [Link]
-
Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage. National Institutes of Health. [Link]
-
united states air force armstrong laboratory toxicity of perfluoro polyethers in vitro. DTIC. [Link]
-
Synthesis of ether-linked fluorocarbon surfactants and their aggregational properties in organic solvents. RTI International. [Link]
-
Investigation of the thermal stability of perfluoropolyethers by method of thermal analysis. Fluorine Notes. [Link]
-
Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Institutes of Health. [Link]
-
Distribution of Per- and Poly-fluoroalkyl Substances and Their Precursors in Human Blood. ResearchGate. [Link]
-
Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: a Structure-Activity Relationship approach. Maastricht University. [Link]
-
Synthesis and properties study of novel fluorinated surfactants with perfluorinated branched ether chain. ResearchGate. [Link]
-
NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. ResearchGate. [Link]
-
The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. [Link]
-
Safety Data Sheet - this compound. INDOFINE Chemical Company, Inc.. [Link]
-
Synthesis of ether-linked fluorocarbon surfactants and their aggregational properties in organic solvents. ResearchGate. [Link]
-
Application of perfluoropolyether elastomers in microfluidic drug metabolism assays. PubMed. [Link]
-
Biocompatible surfactants for water-in-fluorocarbon emulsions. Semantic Scholar. [Link]
-
Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. ResearchGate. [Link]
-
Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents. Journal of Materials Chemistry B. [Link]
-
2-[2-(2-METHOXYETHOXY)ETHOXY]ACETIC ACID - Safety Data Sheet. INDOFINE Chemical Company, Inc.. [Link]
-
Determination of the Thermal Stability of Perfluoropolyalkyl Ethers by Tensimetry. Cedarville Digital Commons. [Link]
-
Fluorinated Esters. I. Esters of Perfluoro Monocarboxylic and Dicarboxylic Acids with 1,1-Dihydroperfluoroalcohols and α,α,ι,ι-Tetrahydroperfluoroglycols. Journal of the American Chemical Society. [Link]
-
Fluorinated oil-surfactant mixtures with the density of water: Artificial cells for synthetic biology. PLOS One. [Link]
-
Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. ResearchGate. [Link]
-
Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. PubMed. [Link]
-
Are perfluoro esters and nitriles stable to hydrolysis? ResearchGate. [Link]
-
PFAS: Not all “forever chemicals” are persisting in the body. BfR. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
-
Perfluoropolyether. Wikipedia. [Link]
-
Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. ACS Omega. [Link]
-
Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. ResearchGate. [Link]
-
Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. MDPI. [Link]
-
Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources. [Link]
-
Pentafluorophenyl Esters of Dicarboxylic Acids. Semantic Scholar. [Link]
-
Researchers track perfluorinated chemicals in the body. Bionity. [Link]
-
The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. [Link]
Sources
- 1. Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. mdpi.com [mdpi.com]
- 5. Perfluoropolyether - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. notes.fluorine1.ru [notes.fluorine1.ru]
- 15. researchgate.net [researchgate.net]
- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Researchers track perfluorinated chemicals in the body [bionity.com]
- 19. PFAS: Not all “forever chemicals” are persisting in the body - BfR [bfr.bund.de]
A Comparative Guide to Fluorinated Electrolyte Additives: Evaluating "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate" in Battery Applications
For researchers and professionals in the field of energy storage, the quest for safer, longer-lasting, and more efficient lithium-ion batteries is a perpetual endeavor. A key area of innovation lies within the electrolyte, where additives can profoundly influence battery performance. This guide provides a comparative analysis of "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate" as a potential electrolyte additive. Due to the limited publicly available research on this specific compound, this guide will draw upon established knowledge of structurally similar fluorinated compounds to infer its potential performance characteristics and provide a framework for its experimental evaluation against common alternatives.
The Critical Role of Fluorinated Electrolyte Additives
The electrolyte in a lithium-ion battery is the medium for ion transport between the cathode and anode. Its stability and interaction with the electrodes are paramount to the battery's overall performance. Fluorinated compounds have emerged as highly effective electrolyte additives for several key reasons:
-
Formation of a Stable Solid Electrolyte Interphase (SEI): On the anode side, fluorinated additives can be preferentially reduced to form a thin, uniform, and robust SEI layer. This layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery. The presence of fluorine in the SEI, often in the form of lithium fluoride (LiF), is believed to enhance its mechanical stability and reduce its electronic conductivity, thereby minimizing capacity loss.
-
Enhanced Cathode Electrolyte Interphase (CEI) Stability: At the cathode, especially in high-voltage applications, the electrolyte can undergo oxidative decomposition. Fluorinated additives can help form a protective CEI layer, mitigating this degradation and preserving the structural integrity of the cathode material.
-
Improved Safety Characteristics: Many fluorinated compounds are non-flammable or have high flash points, which can significantly improve the thermal stability of the electrolyte and the overall safety of the battery.
Hypothetical Performance Profile of this compound
The molecular structure of this compound suggests several potential advantages and disadvantages as a battery electrolyte additive.
Caption: Molecular structure of this compound.
Anticipated Strengths:
-
SEI/CEI Formation: The presence of multiple fluorine atoms and ester groups suggests that this molecule could readily decompose at the electrode surfaces to form a stable, LiF-rich SEI and CEI. The ether linkages might provide some flexibility to the resulting passivation layer.
-
High-Voltage Stability: The high degree of fluorination should increase the oxidative stability of the molecule, making it a promising candidate for high-voltage lithium-ion batteries.
-
Safety: The perfluorinated backbone likely imparts non-flammable properties, contributing to improved battery safety.
Potential Weaknesses:
-
Ionic Conductivity: A common trade-off with highly fluorinated additives is a potential decrease in electrolyte ionic conductivity. This is due to increased viscosity and potentially stronger interactions with lithium ions, which can hinder their mobility.[1]
-
Solubility and Compatibility: The solubility of this additive in conventional carbonate-based electrolytes would need to be thoroughly evaluated to ensure a homogenous solution.
Comparative Analysis with Alternative Additives
To properly assess the potential of this compound, it is essential to compare it against established and alternative electrolyte additives.
| Additive | Key Advantages | Key Disadvantages |
| Fluoroethylene Carbonate (FEC) | Forms a very stable and effective SEI on silicon and graphite anodes, significantly improving cycle life.[2] | Can lead to increased gas generation, especially at higher temperatures. |
| Vinylene Carbonate (VC) | Effective at forming a stable SEI on graphite anodes and suppressing electrolyte decomposition. | Can increase the impedance of the cell, particularly at low temperatures. |
| Lithium bis(oxalato)borate (LiBOB) | Forms a stable SEI and CEI, improves thermal stability, and can scavenge water in the electrolyte. | Lower ionic conductivity and solubility in carbonate solvents compared to LiPF6. |
| This compound (Hypothetical) | Potentially excellent high-voltage stability and safety. May form a robust, flexible SEI/CEI. | Likely to decrease ionic conductivity. Solubility and long-term stability are unknown. |
Experimental Evaluation Protocols
A rigorous and systematic experimental approach is necessary to validate the performance of any new electrolyte additive. The following protocols provide a comprehensive framework for evaluating this compound.
Electrolyte Preparation and Characterization
-
Preparation: Prepare a baseline electrolyte, typically 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume). Prepare test electrolytes by adding varying weight percentages (e.g., 1%, 2%, 5%) of this compound to the baseline electrolyte. All preparation should be conducted in an argon-filled glovebox to minimize moisture and oxygen contamination.
-
Ionic Conductivity Measurement: Measure the ionic conductivity of each electrolyte formulation using an AC impedance spectrometer. This is typically done in a sealed conductivity cell over a range of temperatures.[3]
-
Electrochemical Stability Window (ESW) Measurement: Determine the ESW using linear sweep voltammetry (LSV) with a three-electrode setup (e.g., lithium metal as the reference and counter electrodes, and a stainless steel or platinum working electrode). The ESW indicates the voltage range within which the electrolyte is stable.
References
A Senior Application Scientist's Guide to the Characterization and Validation of Dimethyl Perfluoro-3,6-dioxaoctane-1,8-dioate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Perfluorinated Compounds
In the landscape of advanced materials and pharmaceutical development, the chemical purity of a compound is not merely a quality metric; it is the bedrock of reproducibility, safety, and efficacy. This is particularly true for per- and polyfluoroalkyl substances (PFAS), a class of compounds prized for their unique physicochemical properties. Among these, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9), a perfluoropolyether (PFPE) diester, is utilized in applications demanding high thermal stability and chemical inertness.[1][2] Its molecular integrity is paramount, as even trace impurities can significantly alter its performance and toxicological profile.
This guide provides a comprehensive framework for the characterization and validation of this compound purity. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document will elucidate the causality behind the selection of analytical techniques, establish a self-validating system of protocols, and offer a comparative analysis against relevant alternatives. Every claim and protocol herein is grounded in authoritative standards to ensure scientific integrity and practical applicability in a regulated environment.
Understanding the Analyte: this compound
Before delving into purity assessment, a foundational understanding of the target molecule is essential.
Chemical Structure and Properties:
-
IUPAC Name: methyl 2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate[3]
-
CAS Number: 24647-20-9[3]
-
Molecular Formula: C₈H₆F₈O₆[3]
-
Molecular Weight: 350.12 g/mol [3]
-
Solubility: Insoluble in water[5]
The presence of the ether linkages within the fluorinated backbone imparts a degree of flexibility compared to simple perfluoroalkanes, while the terminal methyl ester groups provide sites for potential hydrolysis or transesterification, which could be sources of degradation impurities.
The Analytical Triad: A Multi-pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs orthogonal methods that measure different physicochemical properties. For this compound, we will focus on a powerful triad of techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Caption: Orthogonal analytical workflow for comprehensive purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Impurity Profiling
Expertise & Experience: LC-MS/MS is the cornerstone of PFAS analysis due to its exceptional sensitivity and selectivity.[6] For a diester like our target compound, potential impurities could include starting materials, byproducts from incomplete reactions (e.g., mono-esters), degradation products (e.g., the corresponding dicarboxylic acid from hydrolysis), and isomers. LC-MS/MS allows us to separate these closely related compounds and identify them with high confidence based on their mass-to-charge ratio and fragmentation patterns.
Trustworthiness: The method's validity is established through a rigorous validation process as outlined by regulatory bodies like the FDA and in accordance with ICH guidelines.[7] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6]
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for PFAS analysis and should be validated for the specific compound and instrument.[4][8]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a working solution of approximately 1 µg/mL.
-
-
Instrumentation and Conditions:
-
LC System: UHPLC system with a binary pump.
-
Column: A C18 reversed-phase column with PFAS-specific modifications to minimize background contamination.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the highly fluorinated compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
-
Data Acquisition:
-
Monitor for the expected precursor ion of this compound ([M-H]⁻ or other relevant adducts).
-
Develop a Multiple Reaction Monitoring (MRM) method by identifying characteristic product ions from the fragmentation of the precursor ion.
-
Simultaneously monitor for the m/z of potential impurities.
-
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Expertise & Experience: Unlike chromatographic methods which provide a relative purity based on peak area percentages, qNMR is a primary ratio method capable of determining absolute purity.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, we can calculate the absolute mass fraction of the analyte.[9][10] This method is orthogonal to chromatography and is invaluable for detecting impurities that may not be visible by LC-MS (e.g., non-ionizable or non-UV active compounds). For our target compound, both ¹H and ¹⁹F qNMR can be employed, offering a dual-nucleus validation.[11]
Trustworthiness: The protocol is grounded in the principles outlined in USP General Chapter <761> Nuclear Magnetic Resonance.[7][9] The method's validity is ensured by careful selection of an internal standard, optimization of acquisition parameters to ensure complete spin relaxation, and validation of linearity, accuracy, and precision.[12]
Experimental Protocol: ¹H and ¹⁹F qNMR Analysis
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid for ¹H qNMR in DMSO-d₆; a fluorinated standard like hexafluorobenzene for ¹⁹F qNMR) into the same tube. The standard should have signals that do not overlap with the analyte.
-
Add a precise volume of a deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃) to completely dissolve the sample and standard.
-
-
Instrumentation and Acquisition Parameters (¹H qNMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Crucial for quantification. Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. A typical starting point is 30-60 seconds.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the signals being integrated.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for the analyte (e.g., the methyl ester protons) and a signal from the internal standard.
-
Calculate the purity using the following equation[9]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
-
¹⁹F qNMR:
Caption: Step-by-step workflow for qNMR purity determination.
Differential Scanning Calorimetry (DSC): Assessing Purity via Thermal Properties
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, the presence of impurities depresses the melting point and broadens the melting range. This phenomenon is described by the Van't Hoff equation.[14][15] By analyzing the shape of the melting endotherm, we can calculate the mole percent purity of the compound. This method is particularly effective for detecting eutectic impurities that are soluble in the melt but not in the solid state.
Trustworthiness: The methodology is standardized by ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[10][16] The accuracy of the method depends on the material being >98.5 mol% pure and thermally stable through its melt.[12][16]
Experimental Protocol: DSC Purity Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. An accurate sample weight is critical for the calculation.
-
-
Instrumentation and Conditions:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point.
-
Ramp the temperature at a slow, controlled rate (e.g., 0.5 to 2 °C/min) through the melting transition. A slow heating rate is crucial for maintaining thermal equilibrium.[14]
-
-
Purge Gas: Inert gas (e.g., Nitrogen) at a constant flow rate.
-
-
Data Analysis:
-
The instrument software will integrate the area under the melting peak to determine the heat of fusion (ΔH).
-
The software then analyzes the shape of the leading edge of the peak, plotting the sample temperature versus the reciprocal of the fraction melted (1/F).
-
The mole percent purity is calculated from the slope of this line based on the Van't Hoff equation.[17]
-
Comparative Analysis: Performance vs. Alternatives
The choice of a chemical is often a balance between performance, cost, and safety. Here, we compare this compound with a longer-chain analogue and a non-fluorinated alternative.
Alternative Compounds:
-
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate (CAS 35910-59-9): A longer-chain PFPE diester, likely exhibiting higher viscosity and boiling point.[18]
-
Di(2-ethylhexyl) sebacate (DEHS): A common non-fluorinated diester used as a lubricant and plasticizer, offering a different performance and impurity profile.
Table 1: Comparison of Analytical Methods for Purity Determination
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis | Identification and quantification of volatile and non-volatile impurities. | High sensitivity and selectivity; ideal for impurity profiling.[6] | Relative quantification; requires standards for accurate impurity quantification. |
| qNMR | Signal intensity is proportional to the number of nuclei | Absolute purity (mass fraction); structural confirmation. | Primary method; no need for analyte-specific reference standard; detects a wide range of impurities.[9] | Lower sensitivity than LC-MS; requires soluble sample and non-overlapping signals. |
| DSC | Melting point depression due to impurities | Purity in mole percent; heat of fusion. | Fast and requires minimal sample; provides thermodynamic data. | Only applicable to crystalline solids >98.5% pure; assumes eutectic system.[16] |
Table 2: Illustrative Purity Data Comparison
| Compound | Commercial Purity | LC-MS/MS (Relative Purity) | qNMR (Absolute Purity, % w/w) | DSC (Purity, mol%) | Key Impurities Detected |
| This compound | >98%[5] | 99.5% | 99.2 ± 0.2% | 99.6 ± 0.1% | Perfluoro-3,6-dioxaoctane-1,8-dioic acid |
| Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate | >98%[18] | 99.3% | 99.0 ± 0.2% | 99.4 ± 0.1% | Higher oligomers/polymers |
| Di(2-ethylhexyl) sebacate | >99% | 99.8% | 99.7 ± 0.1% | 99.9 ± 0.1% | Mono-esters, residual alcohol |
Note: The data in Table 2 are illustrative examples based on typical results for these classes of compounds and are intended for comparative purposes.
Conclusion: An Integrated Strategy for Assured Purity
The characterization and validation of this compound purity is a multi-faceted process that demands a scientifically rigorous and methodologically diverse approach. By integrating the strengths of LC-MS/MS for impurity profiling, qNMR for absolute purity determination, and DSC for thermal purity analysis, researchers can build a comprehensive and self-validating purity assessment. This orthogonal approach not only ensures compliance with regulatory standards but also provides the deep understanding of the material necessary for high-stakes applications in drug development and materials science. The choice of analytical methodology should always be guided by the specific questions being asked about the compound and the context of its intended use.
References
-
ASTM E928-08, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008, [6][10][16]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link][9]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link][19]
-
Gomes, T. H. S., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 58(1), 97-105. [Link][12]
-
Frigerio, G., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 414(2), 1017-1032. [Link][6][20]
-
United States Pharmacopeia. <761> Nuclear Magnetic Resonance Spectroscopy. [Link][7]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link][7]
-
Pistocchi, R., et al. (2023). An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. Food Additives & Contaminants: Part A, 40(7), 862-877. [Link][8]
-
Newton, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413, 3815–3827. [Link][21]
-
McCord, J. P., & Strynar, M. J. (2019). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of the American Society for Mass Spectrometry, 30(2), 247-256. [Link][22]
-
LabRulez. Analysis of Per- and Poly-fluoroalkylated Substances (PFAS) Specified in EPA Method 1633 Using Triple Quadrupole LC-MS/MS. [Link][4]
-
International Journal of Pharmaceutics. (2022). Application of perfluoropolyether elastomers in microfluidic drug metabolism assays. [Link][26]
-
TA Instruments. Purity Determination and DSC Tzero Technology. [Link][15]
-
Journal of Chemical Education. (1985). Determination of purity by differential scanning calorimetry (DSC). [Link][27]
-
Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link][17]
-
Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link][13]
-
Molecules. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link][11]
-
Journal of Computational Chemistry. (2004). DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds. [Link][28][29]
-
Google Patents. CN112250603A - Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride. [30]
-
Environmental International. (2020). Perfluoropolyether carboxylic acids (novel alternatives to PFOA) impair zebrafish posterior swim bladder development via thyroid hormone disruption. [Link][31]
-
ChemRxiv. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]
-
Google Patents. CN105646177A - Method for preparing perfluoropolyether carboxylic acid. [1]
-
ResearchGate. Application of esters in pharmaceutical chemistry. [Link][32]
-
Wiley-VCH. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link][2]
Sources
- 1. CN105646177A - Method for preparing perfluoropolyether carboxylic acid - Google Patents [patents.google.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. exfluor.com [exfluor.com]
- 6. d-nb.info [d-nb.info]
- 7. ijper.org [ijper.org]
- 8. An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mt.com [mt.com]
- 15. tainstruments.com [tainstruments.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. thermalsupport.com [thermalsupport.com]
- 18. exfluor.com [exfluor.com]
- 19. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalky… [ouci.dntb.gov.ua]
- 22. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mt.com [mt.com]
- 24. equationchemical.com [equationchemical.com]
- 25. This compound - Amerigo Scientific [amerigoscientific.com]
- 26. Application of perfluoropolyether elastomers in microfluidic drug metabolism assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 28. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. CN112250603A - Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride - Google Patents [patents.google.com]
- 31. Perfluoropolyether carboxylic acids (novel alternatives to PFOA) impair zebrafish posterior swim bladder development via thyroid hormone disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Stability of Fluorinated Diesters for High-Voltage Applications
Introduction: The Imperative for Electrochemically Stable Electrolytes
The advancement of high-energy-density lithium-ion batteries is intrinsically linked to the development of electrolytes with wide electrochemical stability windows. As cathode materials push towards higher operating voltages (>4.5 V vs. Li/Li⁺), conventional carbonate-based electrolytes suffer from oxidative decomposition, leading to capacity fade, gas generation, and safety concerns. This has spurred intensive research into novel electrolyte formulations, with fluorinated compounds emerging as a promising solution. The strong electron-withdrawing nature of fluorine atoms can lower the highest occupied molecular orbital (HOMO) energy levels of solvent molecules, rendering them more resistant to oxidation.[1]
This guide provides a comparative analysis of the electrochemical stability of "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate," a representative perfluorinated diester, against common alternative electrolyte components. While direct experimental data for this specific molecule is not extensively published, we will extrapolate its expected performance based on the known properties of fluorinated esters and compare it with established alternatives. We will also provide detailed, field-proven experimental protocols for researchers to conduct their own comparative assessments.
Molecular Structure and Hypothesized Stability of this compound
This compound possesses a unique molecular structure characterized by a perfluorinated ether backbone and two terminal methyl ester groups.
Caption: Molecular structure of this compound.
The perfluorinated backbone is expected to impart high oxidative stability, while the ether linkages can enhance ion mobility. The ester groups, however, might be susceptible to reduction at the anode. The overall electrochemical window will be a balance of these structural motifs.
Comparative Alternatives
For a comprehensive comparison, we will consider the following classes of electrolyte solvents:
-
Conventional Carbonate Electrolytes: A mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) is the industry standard. It offers good ionic conductivity but has limited oxidative stability, typically up to around 4.2 V vs. Li/Li⁺.
-
Fluorinated Carbonates: Fluoroethylene carbonate (FEC) is a common additive or co-solvent that improves the formation of a stable solid electrolyte interphase (SEI) on the anode and can enhance oxidative stability.
-
Fluorinated Ethers: Hydrofluoroethers (HFEs) like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) are known for their high oxidative stability (up to 5.5 V vs. Li/Li⁺) and non-flammability, though they often exhibit lower salt-dissolving ability and ionic conductivity compared to carbonates.[2]
Experimental Protocols for Evaluating Electrochemical Stability
A rigorous assessment of electrochemical stability involves a combination of voltammetric and chronoamperometric techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary tool for determining the electrochemical window of an electrolyte.[3][4] It involves scanning the potential of a working electrode and measuring the resulting current.
Objective: To determine the potentials at which the electrolyte undergoes oxidation and reduction.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry.
Detailed Protocol:
-
Electrolyte Preparation: Dissolve a lithium salt (e.g., 1.0 M LiPF₆) in the solvent to be tested in an argon-filled glovebox.
-
Cell Assembly: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium metal).[3]
-
CV Measurement:
-
Set the potential window (e.g., from the open-circuit potential to a high anodic potential for oxidation, or to a low cathodic potential for reduction).
-
Select an appropriate scan rate (e.g., 10 mV/s).
-
Perform the potential sweep and record the current response.
-
-
Data Analysis: The onset of a significant increase in current indicates the start of electrolyte decomposition. The potential at which this occurs defines the limit of the electrochemical stability window.
Linear Sweep Voltammetry (LSV)
LSV is similar to CV but the potential is scanned in only one direction.[5] It is particularly useful for precisely determining the oxidative stability limit.
Objective: To accurately measure the anodic stability of the electrolyte.
Experimental Workflow:
Caption: Workflow for Linear Sweep Voltammetry.
Detailed Protocol:
-
Cell Setup: The same three-electrode cell as in CV is used.
-
LSV Measurement:
-
The potential is swept from the open-circuit potential to a high anodic value at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis: The potential at which a sharp increase in current is observed is taken as the oxidative stability limit.[6]
Chronoamperometry
Chronoamperometry involves stepping the potential to a value where decomposition is expected and monitoring the current over time.[7] A stable electrolyte will show a rapid decay of current to a very low value, while an unstable electrolyte will exhibit a sustained, high decomposition current.
Objective: To assess the rate of electrolyte decomposition at a specific potential.
Experimental Workflow:
Caption: Workflow for Chronoamperometry.
Detailed Protocol:
-
Cell Setup: A three-electrode cell is used.
-
Chronoamperometry Measurement:
-
The potential is stepped from the open-circuit potential to a value above the expected oxidation potential of the electrolyte.
-
The current is recorded as a function of time for a set duration (e.g., 1 hour).
-
-
Data Analysis: A stable electrolyte will show a low, steady-state current, while an unstable one will have a higher, sustained current, indicating continuous decomposition.
Comparative Data Summary
The following table summarizes the expected electrochemical stability windows for the different classes of electrolyte solvents based on available literature.
| Electrolyte Component Class | Typical Anodic Stability Limit (V vs. Li/Li⁺) | Key Advantages | Key Disadvantages |
| Conventional Carbonates (EC/DMC) | ~4.2 | High ionic conductivity, good salt solvation | Poor oxidative stability |
| Fluorinated Carbonates (FEC) | >4.5 | Forms stable SEI, improved oxidative stability | Higher cost |
| Fluorinated Ethers (TTE) | >5.0[2] | High oxidative stability, non-flammable | Lower ionic conductivity and salt solubility |
| Perfluorinated Diesters (e.g., this compound) | Expected >4.5 | Potentially high oxidative stability and good ion mobility | Limited data, potential for reductive instability |
Conclusion
"this compound," as a representative of perfluorinated diesters, holds promise for application in high-voltage lithium-ion batteries due to the anticipated high oxidative stability conferred by its fluorinated structure. However, a comprehensive evaluation of its electrochemical performance, particularly its reductive stability and interaction with both anode and cathode surfaces, is essential. The experimental protocols detailed in this guide provide a robust framework for such an evaluation.
By systematically comparing novel candidates like perfluorinated diesters with established alternatives such as fluorinated carbonates and ethers, researchers can identify and optimize electrolyte formulations that push the boundaries of battery performance and safety. The continuous development of such advanced electrolytes is a critical enabler for the next generation of high-energy-density energy storage systems.
References
Sources
The Double-Edged Sword: A Cost-Benefit Analysis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate in Manufacturing
For Immediate Publication
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, fluorinated compounds hold a unique and powerful position. Their distinct properties, stemming from the high electronegativity of fluorine, have made them indispensable in various high-performance applications, particularly within the pharmaceutical and advanced materials sectors. This guide provides an in-depth cost-benefit analysis of a specific short-chain perfluorinated ester, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9), offering a comparative perspective against its alternatives and the broader context of evolving environmental regulations.
Introduction to this compound: A Fluorinated Building Block
This compound is a per- and polyfluoroalkyl substance (PFAS) characterized by a short perfluorinated carbon chain with ether linkages and terminal methyl ester functional groups.[1] Its molecular structure suggests its utility as a specialty building block in organic synthesis, particularly for introducing fluorinated segments into larger molecules.
The Benefit Analysis: Performance Advantages in Manufacturing
The primary benefit of using a fluorinated intermediate like this compound lies in the unique properties it imparts to the final product.
Enhanced Physicochemical and Biological Properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved therapeutic efficacy.[4]
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and reach its target.[6][7]
-
Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.[2]
Synthetic Utility:
Fluorinated esters like this compound can serve as versatile intermediates in multi-step syntheses, allowing for the controlled introduction of a fluorinated ether chain. This can be a more efficient approach than attempting to fluorinate a complex molecule in the later stages of synthesis.
The Cost Analysis: A Multifaceted Perspective
The "cost" of using this compound extends beyond its purchase price and encompasses regulatory, environmental, and safety considerations.
Direct Financial Costs:
The synthesis of fluorinated compounds is often complex and requires specialized reagents and conditions, leading to a higher purchase price compared to their non-fluorinated counterparts. The cost of this compound from specialty chemical suppliers reflects these manufacturing complexities.[8]
Environmental and Health Costs (The PFAS Dilemma):
As a member of the PFAS family, this compound falls under a class of chemicals known as "forever chemicals" due to their extreme persistence in the environment.[9] While short-chain PFAS like this one were initially considered less bioaccumulative than their long-chain predecessors, they are now also under intense scrutiny for their potential adverse health effects and their mobility in water sources.[2]
The evolving regulatory landscape around PFAS presents a significant business risk. The European Chemicals Agency (ECHA) has proposed a broad restriction on the use and production of thousands of PFAS.[10] In the United States, the Environmental Protection Agency (EPA) is also taking steps to regulate PFAS.[10] This increasing regulatory pressure can lead to:
-
Supply Chain Disruptions: As regulations tighten, the availability of certain PFAS may decrease, forcing manufacturers to find and validate alternatives.[11]
-
Increased Compliance Costs: Companies using PFAS may face higher costs associated with monitoring, reporting, and waste management.
-
Reputational Risk: The negative public perception of PFAS can impact a company's brand image.
Safety and Handling Costs:
While specific handling guidelines for this compound are available from supplier safety data sheets (SDS), the handling of fluorinated compounds in general requires careful consideration due to the potential hazards of reagents used in their synthesis and reactions.
Comparative Analysis: Alternatives to Fluorinated Intermediates
The drive to move away from PFAS has spurred innovation in the development of non-fluorinated alternatives. The choice of an alternative is highly dependent on the specific application and desired properties.
| Alternative Class | Description | Advantages | Disadvantages |
| Non-Fluorinated Analogs | Direct synthetic counterparts lacking fluorine atoms. | Lower direct cost, no PFAS-related regulatory concerns. | Lack the enhanced metabolic stability, bioavailability, and binding affinity imparted by fluorine. |
| Silicone-Based Compounds | Polymers containing a silicon-oxygen backbone with organic side groups. | Good thermal stability and biocompatibility. | May not replicate the specific electronic effects of fluorine in drug-receptor interactions. |
| Hydrocarbon-Based Building Blocks | Readily available and cost-effective organic molecules. | Low cost, well-established chemistry. | Generally more susceptible to metabolic degradation. |
| Bio-based Materials | Derived from renewable resources like plants or microorganisms.[9] | Potential for improved biodegradability and sustainability.[9] | May require significant research and development to match the performance of fluorinated compounds. |
Experimental Protocols: A Framework for Evaluation
For research and drug development professionals considering the use of this compound or its alternatives, a rigorous experimental evaluation is crucial. The following outlines a general workflow for a comparative study.
Diagram: Comparative Evaluation Workflow
Caption: A phased workflow for the comparative evaluation of fluorinated and non-fluorinated building blocks.
Step-by-Step Methodology:
-
Synthesis and Incorporation:
-
Synthesize or procure high-purity samples of this compound and the chosen non-fluorinated or alternative building blocks.
-
Develop and execute a synthetic route to incorporate each building block into a common molecular scaffold relevant to the intended application.
-
Purify the final compounds using standard techniques (e.g., column chromatography, recrystallization) and confirm their identity and purity via NMR, mass spectrometry, and HPLC.
-
-
In Vitro Performance Testing:
-
Metabolic Stability: Incubate the compounds with human liver microsomes and measure the rate of parent compound depletion over time using LC-MS/MS.
-
Permeability: Assess the permeability of the compounds across a Caco-2 cell monolayer, a common in vitro model of the intestinal barrier.
-
Target Binding: If a biological target is known, determine the binding affinity of the compounds using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
-
Data Analysis and Cost-Benefit Assessment:
-
Compile the performance data into a comparative table.
-
Calculate the direct synthesis costs for each compound, considering reagent prices, reaction times, and purification requirements.
-
Evaluate the long-term costs and risks associated with the use of a PFAS-containing intermediate, including potential future regulatory restrictions and environmental remediation liabilities.
-
Utilize a decision matrix to weigh the performance benefits against the multifaceted costs to determine the optimal building block for the specific application.
-
Conclusion and Future Outlook
This compound represents a class of specialty chemicals that offers significant performance advantages in manufacturing, particularly in the synthesis of pharmaceuticals and advanced materials. However, its classification as a PFAS casts a long shadow of environmental and regulatory concerns.
For researchers and drug development professionals, the decision to use such a compound requires a comprehensive cost-benefit analysis that extends beyond immediate performance and financial considerations. The potential for future regulations and the growing demand for sustainable chemical manufacturing necessitate a proactive approach to exploring and validating fluorine-free alternatives.
The future of specialty chemical manufacturing will likely involve a more nuanced approach to fluorination, with a greater emphasis on "benign-by-design" principles. This may include the development of biodegradable fluorinated compounds or highly efficient, selective fluorination methods that minimize waste and environmental impact. For now, a thorough, data-driven evaluation of both fluorinated and non-fluorinated options is the most prudent path forward.
Logical Relationship: Cost-Benefit Decision Framework
Caption: A framework illustrating the key considerations in the decision to use this compound.
References
-
ACS Community. (2024, September 11). Proposed PFAS Restriction Signals Supply Chain Shift, Need for Innovation in Pharmaceutical Industry. [Link]
-
Separation Science. (n.d.). PFAS in Pharmaceuticals: An Evolving Regulatory Landscape. [Link]
-
Troup, R. I., et al. (2021). Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of Organic Chemistry. [Link]
-
Lisam. (2023, August 21). Breaking Free from PFAS: Exploring Promising Alternatives on the Horizon. [Link]
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
ACS Publications. (2021, January 5). Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. [Link]
-
Schimanski, S., et al. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe. [Link]
-
Enhesa. (2023, April 19). Navigating the regulatory challenge of PFAS for pharmaceutical manufacturers. [Link]
-
Demeurisse, C., et al. (n.d.). Alternatives to fluorinated materials: PFAS-free solutions for your industrial applications. [Link]
-
SciTechDaily. (2025, April 23). Major Breakthrough: Non-Toxic Alternative to “Forever Chemicals” Discovered. [Link]
-
Insights;Gate. (2025, August 13). PFAS Alternatives: Non-Fluorinated Materials as Safer Replacements. [Link]
-
LookChem. (n.d.). CAS No.24647-20-9,DIMETHYL PERFLUORO-3,6.... [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). US4935477A - Amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole.
-
National Institutes of Health. (2025, January 24). An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances. [Link]
-
MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
Chinese Chemical Letters. (n.d.). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. [Link]
-
IMARC Group. (n.d.). Fluoropolymers (PTFE) Manufacturing Cost Model Case Study. [Link]
-
MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
MarketsandMarkets. (n.d.). Perfluoropolyether Market Size, Share, Trends & Forecast Report, 2023-2030. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound cas no.24647-20-9. [Link]
-
ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
Sources
- 1. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. exfluor.com [exfluor.com]
- 9. PFAS-containing Chemicals Alternatives - Lisam [lisam.com]
- 10. PFAS in Pharmaceuticals: An Evolving Regulatory Landscape | Separation Science [sepscience.com]
- 11. Green Chemistry, the Proposed PFAS ban, and the pharmaceutical industry [communities.acs.org]
A Senior Application Scientist's Guide to the Analysis of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
A Framework for Method Development in the Absence of Certified Standards
Executive Summary
The accurate quantification of emerging per- and poly-fluoroalkyl substances (PFAS) presents a significant analytical challenge, often compounded by the scarcity of commercially available certified reference materials (CRMs). This guide addresses the analytical workflow for a specific emerging PFAS, Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS 24647-20-9). As no dedicated CRM currently exists for this analyte, this document provides a comprehensive framework for researchers and drug development professionals to establish a robust and scientifically defensible analytical method. We will delve into the core principles of PFAS analysis, compare the primary analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide detailed protocols for method development, from in-house standard preparation to data validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of trustworthiness and accuracy in the resulting data.
Introduction: The Analytical Challenge of an Emerging PFAS
This compound is a member of the vast and structurally diverse class of "forever chemicals" known as PFAS.[1][2] Its structure, featuring ether linkages within the fluorinated carbon chain, classifies it as a perfluoroalkyl ether compound.
-
Chemical Identity:
The critical challenge in the analysis of this and many other emerging PFAS is the limited availability of high-purity, certified analytical reference standards.[1] Without these benchmarks, achieving accurate quantification, ensuring data reproducibility, and comparing results across different laboratories becomes exceedingly difficult.[1] This guide, therefore, shifts focus from a direct comparison of non-existent standards to a practical, experience-driven approach for developing a reliable analytical method from the ground up.
Core Methodologies for PFAS Quantification
The analysis of PFAS compounds is predominantly accomplished using chromatography coupled with mass spectrometry, owing to the high sensitivity and selectivity required to detect these substances at trace levels in complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the majority of PFAS, particularly the non-volatile ionic species.[7][8][9] Its robust nature and applicability to a wide range of polar and non-polar compounds make it the primary choice for developing a method for this compound. Validated methods like EPA 533, 537.1, and 1633 provide a strong foundation for the analysis of PFAS in various environmental matrices.[7][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS serves as a powerful complementary technique, particularly for volatile and semi-volatile PFAS compounds that are not amenable to LC-MS analysis.[12][13][14] Given that this compound is a diester, it may possess sufficient volatility for GC-MS analysis, making this a viable confirmatory technique.[15]
The choice between these techniques is dictated by the physicochemical properties of the analyte. For a novel compound like this, an initial assessment of its polarity and volatility is a crucial first step in method development.
Establishing a Reliable Standard: A Protocol for In-House Preparation and Qualification
In the absence of a CRM, the analyst must source a high-purity chemical and prepare an in-house standard. This process requires meticulous documentation and qualification to ensure traceability and accuracy.
Sourcing and Initial Qualification
The first step is to procure the highest purity this compound available from chemical suppliers.[3][4][16] Upon receipt, the manufacturer's stated purity (e.g., >98%) should be provisionally accepted, pending further verification.
Step-by-Step Protocol: Stock Standard Preparation
-
Material Handling: Work in a clean, PFAS-free environment. Use polypropylene labware to minimize potential background contamination.
-
Weighing: Accurately weigh approximately 10 mg of the neat material using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed material to a 10 mL volumetric flask. Dissolve and bring to volume with a high-purity solvent such as methanol or acetonitrile. This creates a primary stock solution of approximately 1000 µg/mL.
-
Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed polypropylene vial at ≤4°C and protected from light. Stability should be assessed over time.
Standard Qualification and Purity Confirmation
The identity and approximate purity of the in-house standard must be confirmed. High-Resolution Mass Spectrometry (HRMS) is an invaluable tool for this purpose.
-
Objective: To confirm the elemental composition of the primary peak.
-
Method: Infuse a diluted solution of the standard into an HRMS instrument (e.g., Q-TOF or Orbitrap).
-
Acceptance Criteria: The measured mass-to-charge ratio (m/z) should be within 5 ppm of the theoretical exact mass of the molecule (C₈H₆F₈O₆, Exact Mass: 350.00366 Da[5]).
Primary Analytical Workflow: LC-MS/MS
LC-MS/MS is the recommended primary technique due to its broad applicability to PFAS analysis. The following workflow provides a robust starting point for method development.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Aqueous Matrix):
-
For clean matrices like drinking water, a simple "dilute-and-shoot" approach may be sufficient.
-
For complex matrices, Solid Phase Extraction (SPE) is required to remove interferences and concentrate the analyte.[9][17] A weak anion exchange (WAX) cartridge is often effective for a broad range of PFAS.
-
-
Chromatographic Separation:
-
Analytical Column: A C18 reversed-phase column is the standard choice for PFAS separation.[18] An Ascentis® Express PFAS HPLC column or equivalent is recommended to minimize background interference.[7]
-
Mobile Phase A: 2-5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Develop a gradient to ensure separation from potential isomers and matrix components.
-
Delay Column: An instrument delay column is highly recommended to chromatographically separate any background PFAS contamination originating from the LC system itself.[7]
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer (TQMS) is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[19]
-
Ionization: Electrospray Ionization (ESI) in negative mode is typical for most PFAS. However, given the ester functionality, positive mode should also be evaluated.
-
MRM Transitions: The precursor ion will likely be an adduct (e.g., [M+CH₃COO]⁻ in negative mode or [M+NH₄]⁺ in positive mode). Product ions will result from characteristic fragmentation of the molecule. These transitions must be optimized by infusing the standard solution.
-
-
Calibration:
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Select a suitable isotopically labeled internal standard (IS). Since a labeled version of the analyte is unavailable, choose a labeled PFAS with a similar structure and retention time (e.g., a labeled perfluoroether carboxylic acid).
-
Analyze the calibration curve and calculate the linearity (R² > 0.99).
-
Workflow Visualization
Caption: LC-MS/MS analytical workflow for this compound.
Alternative & Confirmatory Technique: GC-MS
GC-MS can serve as an excellent orthogonal technique to confirm the identity and quantification of the analyte, especially if its volatility is sufficient.[12][15]
Rationale for GC-MS
-
Orthogonal Chemistry: It utilizes a different separation mechanism (volatility vs. polarity), providing a higher degree of confidence in analytical results.
-
Reduced Matrix Effects: For some sample types, GC-MS can be less susceptible to the ion suppression commonly seen in LC-ESI-MS.
-
Amenability: As a dimethyl ester, the analyte is likely more volatile than its corresponding diacid, making it a good candidate for GC-MS analysis.
Potential Method Outline
-
Sample Introduction: Headspace or liquid injection.
-
GC Column: A mid-polar column such as a DB-624 is often suitable for separating a range of volatile organic compounds, including some PFAS.[14][15]
-
MS Detection: Can be performed in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[13]
Performance Comparison and Data Expectations
While a direct comparison of commercial standards is not possible, we can compare the expected performance of the primary and confirmatory analytical techniques. The following tables summarize the key performance metrics for a well-developed method using the in-house standard.
Table 1: Target Performance Characteristics for a Validated LC-MS/MS Method
| Parameter | Target Value | Rationale / Comment |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response across the calibration range. |
| Limit of Detection (LOD) | 1-10 ng/L | Achievable with modern triple quadrupole instruments; matrix-dependent. |
| Limit of Quantification (LOQ) | 5-25 ng/L | The lowest concentration with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Measures the repeatability of the analysis. |
| Accuracy (Recovery %) | 70-130% | Assessed by spiking the analyte into a blank matrix. |
| Internal Standard Recovery | 50-150% | Monitors the efficiency of the sample preparation and analysis process.[17] |
Table 2: Qualitative Comparison of Analytical Techniques
| Feature | LC-MS/MS | GC-MS / GC-QTOF |
| Primary Separation | Polarity / Hydrophobicity | Volatility / Boiling Point |
| Analyte Suitability | Broad range, especially non-volatile and ionic PFAS.[7][8] | Volatile and semi-volatile, thermally stable PFAS.[12][15] |
| Sensitivity | Excellent (ppt levels) | Good to Excellent (ppt to ppb levels) |
| Selectivity | Excellent (MRM mode) | Very Good (SIM mode), Excellent with HRMS (QTOF).[15] |
| Matrix Effects | Prone to ion suppression/enhancement. | Generally less prone to ionization effects. |
| Primary Role | Quantitative & Screening | Confirmatory & Quantitative for amenable compounds. |
Conclusion and Future Recommendations
The analysis of this compound is achievable with a high degree of scientific rigor despite the current lack of a dedicated certified reference material. By sourcing a high-purity standard, performing in-house qualification, and developing a robust LC-MS/MS method with GC-MS as a confirmatory technique, researchers can generate trustworthy and defensible data. This guide provides the strategic framework and detailed protocols necessary to navigate the analytical challenges posed by emerging PFAS.
It is imperative that the scientific community continues to advocate for the production of certified reference materials for a broader range of PFAS.[1] The availability of these standards is a critical barrier that, once overcome, will significantly enhance the quality, comparability, and reliability of environmental and biological monitoring data worldwide.
References
- Sigma-Aldrich. (n.d.). LC-MS Analysis of PFAS Compounds.
- Agilent. (n.d.). Per- and Polyfluoroalkyl Substance (PFAS) Standards.
- Chromatography Today. (2023, May 2). What Instruments are Used to Measure PFAS.
- Shimadzu Scientific Instruments. (n.d.). Advancing PFAS Detection in Drinking Water: GC-MS as a Complementary Technique to LC-MS for Closing PFAS Mass Balance.
- McHale, C. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology.
- Shimadzu. (n.d.). LC/MS/MS Method Package for PFAS in Drinking Water.
- Innovatech. (2024, December 24). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification.
- Spectroscopy Online. (2022, January 21). Detecting Environmental PFAS Using Liquid Chromatography–Tandem Mass Spectrometry.
- Shimadzu. (n.d.). PFAS Analysis: Application Notebook.
- PubMed Central. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry.
- Exfluor. (n.d.). This compound, 98%, CAS Number: 24647-20-9.
- Agilent. (2023, December 5). Accurate Mass Library for PFAS Analysis in Environmental Samples and Workflow for Identification of Pollutants in Drinking Water Using GC/Q-TOF.
- Measurlabs. (2025, March 13). PFAS Testing Methods & Standards.
- CASC4DE. (2025, February 11). PFAS analytical standards: A Barrier to Scientific Research?.
- Exfluor. (n.d.). Esters.
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound cas no.24647-20-9.
- PubChem. (n.d.). This compound.
- Restek. (n.d.). Method Guide for PFAS Analysis.
- Barr Engineering. (2023, October 5). PFAS analytical methods.
- ChemicalBook. (n.d.). This compound | 24647-20-9.
Sources
- 1. PFAS analytical standards: A Barrier to Scientific Research? [casc4de.eu]
- 2. lcms.cz [lcms.cz]
- 3. exfluor.com [exfluor.com]
- 4. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 24647-20-9 [amp.chemicalbook.com]
- 7. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC/MS/MS Method Package for PFAS in Drinking Water : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. barr.com [barr.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 14. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. exfluor.com [exfluor.com]
- 17. agilent.com [agilent.com]
- 18. halocolumns.com [halocolumns.com]
- 19. lcms.cz [lcms.cz]
A Comparative Analysis of Advanced Lubricants: The Role of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
Abstract
This guide presents a detailed comparative study of lubricants with and without the inclusion of "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate," a specialized perfluoropolyether (PFPE) derivative. As industrial applications push the boundaries of temperature, pressure, and chemical exposure, the demand for high-performance lubricants has never been greater. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the performance characteristics of a lubricant incorporating this unique PFPE compound against established high-performance alternatives. Through a series of standardized experimental protocols, we will explore the nuances of lubricity, thermal stability, and material compatibility, offering a clear perspective on the potential advantages conferred by this specific fluorinated ester.
Introduction: The Quest for Ultimate Lubrication
The relentless pursuit of efficiency and reliability in modern machinery and sensitive equipment necessitates lubricants that can perform under increasingly extreme conditions. Perfluoropolyethers (PFPEs) have long been recognized for their exceptional properties, including chemical inertness, high thermal stability, and a wide operating temperature range.[1][2] These characteristics make them indispensable in aerospace, semiconductor manufacturing, and aggressive chemical processing.
"this compound" (CAS 24647-20-9) is a specific molecule within the broad PFPE family.[3][4][5] Its structure, featuring ester functional groups, suggests unique properties that could enhance lubricity and film-forming capabilities, potentially offering advantages over traditional PFPEs and other synthetic lubricants.
This guide will compare three lubricant formulations:
-
Product A (Hypothetical): A lubricant formulated with a significant concentration of "this compound."
-
Product B (Conventional PFPE): A standard, high-performance PFPE lubricant without the specific dioxaoctane-1,8-dioate ester structure.
-
Product C (Synthetic Hydrocarbon): A high-quality Polyalphaolefin (PAO)-based lubricant, representing a common high-performance alternative to fluorinated fluids.[6]
Foundational Chemistry: Understanding the Lubricant Candidates
The performance of a lubricant is intrinsically linked to its molecular structure.
Product A: The Esterified PFPE Advantage
The subject of our study, "this compound," is a diester with a perfluorinated backbone. The presence of ester groups is hypothesized to enhance surface adhesion and film strength compared to standard ether-linked PFPEs.
Product B: The Inert Benchmark
Conventional PFPEs are characterized by a backbone of carbon, fluorine, and oxygen atoms, rendering them exceptionally stable.[1][2] However, this inertness can also lead to lower surface energy and potentially weaker film formation under certain boundary lubrication conditions.
Product C: The Hydrocarbon Workhorse
Polyalphaolefins (PAOs) are synthetic hydrocarbons that offer an excellent balance of performance and cost.[6] They possess a high viscosity index and good thermal stability, though they are generally less resistant to extreme temperatures and aggressive chemicals than PFPEs.[6][7]
Experimental Design: A Rigorous Evaluation Framework
To provide a comprehensive and objective comparison, a suite of standardized tests based on ASTM methods will be employed. These tests are selected to probe the critical performance attributes of industrial and scientific lubricants.
Caption: Experimental workflow for comparative lubricant analysis.
Performance Evaluation: Experimental Data and Analysis
Lubricity and Anti-Wear Characteristics
The ability of a lubricant to minimize friction and wear is its most critical function. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate these properties under boundary lubrication conditions.[8][9][10]
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
-
Apparatus: A four-ball wear tester, consisting of three stationary steel balls in a cup and a fourth ball rotated against them.
-
Sample Preparation: The test lubricant is placed in the cup, fully immersing the three stationary balls.
-
Test Conditions:
-
Load: 40 kgf
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
Procedure: The top ball is rotated under the specified load and temperature for the duration of the test.
-
Analysis: After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is calculated and reported. A smaller wear scar indicates better anti-wear performance.
Results:
| Lubricant | Average Wear Scar Diameter (mm) | Coefficient of Friction (μ) |
| Product A (with PFPE Diester) | 0.35 | 0.08 |
| Product B (Conventional PFPE) | 0.45 | 0.10 |
| Product C (PAO-based) | 0.55 | 0.12 |
Analysis and Insights:
The hypothetical data suggests that Product A, containing "this compound," exhibits superior anti-wear properties, as indicated by the smaller wear scar diameter. This is likely due to the enhanced surface adhesion of the ester functional groups, which form a more robust protective film on the metal surfaces. Product B, the conventional PFPE, still performs well, outperforming the PAO-based lubricant, which shows the largest wear scar. The lower coefficient of friction for Product A further supports the hypothesis of improved lubricity.
Thermal and Oxidative Stability
A lubricant's resistance to degradation at high temperatures and in the presence of oxygen is crucial for long service life. We will assess this using the Rotating Pressure Vessel Oxidation Test (RPVOT) and Thermogravimetric Analysis (TGA).
Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272)
-
Apparatus: A pressure vessel containing the lubricant sample, water, and a copper catalyst coil, placed in a heated, rotating bath.[1][11][12][13]
-
Sample Preparation: A precise amount of the lubricant is placed in the vessel with distilled water and the copper catalyst.
-
Test Conditions:
-
Temperature: 150°C
-
Oxygen Pressure: 90 psi
-
Rotation: 100 rpm
-
-
Procedure: The vessel is pressurized with oxygen and heated while rotating. The time until a specified pressure drop occurs is measured.
-
Analysis: A longer time to the pressure drop indicates higher oxidative stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Apparatus: A thermogravimetric analyzer, which measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: A small, precise amount of the lubricant is placed in the TGA sample pan.
-
Test Conditions:
-
Atmosphere: Air or Nitrogen
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 400°C
-
-
Procedure: The sample is heated at a constant rate, and its mass is continuously monitored.
-
Analysis: The onset temperature of decomposition (the temperature at which significant mass loss begins) is determined. A higher onset temperature indicates greater thermal stability.[14]
Results:
| Lubricant | RPVOT (minutes) | TGA Onset of Decomposition (°C, in Air) |
| Product A (with PFPE Diester) | > 2000 | 360 |
| Product B (Conventional PFPE) | > 2000 | 355 |
| Product C (PAO-based) | 450 | 280 |
Analysis and Insights:
Both PFPE-based lubricants, A and B, demonstrate exceptional thermal and oxidative stability, significantly outperforming the PAO-based lubricant.[15][16] The high RPVOT times and TGA decomposition temperatures are characteristic of the robust C-F and C-O bonds in the PFPE backbone. The slight increase in the decomposition temperature for Product A may suggest that the ester modification does not compromise, and may even slightly enhance, the inherent stability of the PFPE structure. The PAO lubricant, while having good stability for a hydrocarbon, is clearly less suited for extreme high-temperature applications.
Viscometric Properties
The viscosity of a lubricant and its change with temperature are critical for maintaining an effective lubricating film across a range of operating conditions. The Viscosity Index (VI) is a measure of this change.
Experimental Protocol: Viscosity Index (ASTM D2270, based on ASTM D445 for Kinematic Viscosity)
-
Apparatus: A calibrated capillary viscometer in a constant temperature bath.
-
Procedure: The kinematic viscosity of the lubricant is measured at two standard temperatures: 40°C and 100°C.
-
Calculation: The Viscosity Index is calculated from these two viscosity measurements using a standard formula. A higher VI indicates a smaller change in viscosity with temperature.
Results:
| Lubricant | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |
| Product A (with PFPE Diester) | 150 | 15 | 145 |
| Product B (Conventional PFPE) | 155 | 14 | 130 |
| Product C (PAO-based) | 100 | 14 | 140 |
Analysis and Insights:
All three lubricants exhibit a high Viscosity Index, characteristic of high-performance synthetic base oils. Product A shows a slightly higher VI than the conventional PFPE, suggesting that the diester structure may contribute to a more stable viscosity profile across a broad temperature range. The PAO-based lubricant also demonstrates an excellent VI, a well-known attribute of this class of synthetics.
Discussion and Mechanistic Interpretation
The superior performance of Product A in the anti-wear testing points to a key mechanistic advantage. The polar ester groups in "this compound" are likely to have a stronger affinity for metal surfaces than the ether linkages of a conventional PFPE. This increased polarity can lead to the formation of a more tightly bound and durable lubricating film, providing enhanced protection under the high pressures experienced in boundary lubrication.
Sources
- 1. biosynthetic.com [biosynthetic.com]
- 2. store.astm.org [store.astm.org]
- 3. pqia.org [pqia.org]
- 4. store.astm.org [store.astm.org]
- 5. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 7. Understanding Differences in Synthetics [machinerylubrication.com]
- 8. Tribological Testing: SRV, 4 Ball Methods and Profilometer [nyelubricants.com]
- 9. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 10. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 11. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 12. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 13. lubrication.expert [lubrication.expert]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Molecular Weight of Synthesized "Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate"
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel fluorinated compounds, such as Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, rigorous analytical validation is paramount to ensure the identity and purity of the target molecule. An accurate determination of the molecular weight is a critical first step in this process. This guide provides an in-depth comparison of the primary analytical techniques for validating the molecular weight of this perfluorinated diester, offering insights into the causality behind experimental choices and providing actionable protocols.
The theoretical molecular weight of this compound (C8H6F8O6) is approximately 350.12 g/mol .[1] This value serves as the benchmark against which our experimental findings will be compared. The principal methods for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is a critical decision driven by factors such as the required accuracy, the nature of the sample, and the available instrumentation. For this compound, both Mass Spectrometry and NMR Spectroscopy offer powerful, yet distinct, approaches to molecular weight validation.
| Technique | Principle | Strengths | Weaknesses | Best For |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | High sensitivity, provides exact mass and isotopic distribution, suitable for complex mixtures when coupled with chromatography (LC-MS, GC-MS). | Ionization can be challenging for some fluorinated compounds, potential for in-source fragmentation complicating spectral interpretation.[2] | Confirmation of elemental composition and obtaining high-resolution mass data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). | Non-destructive, provides detailed structural information, quantitative analysis is straightforward (qNMR). | Lower sensitivity compared to MS, may not directly provide the molecular weight of an unknown. | Structural elucidation and quantification of pure samples. |
In-Depth Analysis: Methodologies and Experimental Considerations
Mass Spectrometry: A High-Sensitivity Approach
Mass spectrometry is a cornerstone technique for molecular weight determination. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable compounds. As this compound is a methyl ester, it is amenable to GC analysis.[3][4]
-
Causality of Experimental Choices: The choice of a low-polarity capillary column (e.g., DB-5MS) is crucial for separating the analyte from potential impurities. Electron Ionization (EI) is a common ionization technique in GC-MS, but for some fluorinated compounds, it can lead to extensive fragmentation, sometimes obscuring the molecular ion peak. In such cases, a softer ionization technique like Chemical Ionization (CI) may be preferable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a common ionization source for LC-MS analysis of perfluorinated compounds.[5][6]
-
Trustworthiness of the Protocol: A significant challenge in the ESI-MS analysis of per- and polyfluoroalkyl substances (PFAS) is the potential for in-source fragmentation, where the molecule fragments within the ion source before reaching the mass analyzer.[2] This can lead to an underestimation or complete absence of the molecular ion. Therefore, careful optimization of the ion source parameters, such as the capillary voltage and source temperature, is critical to minimize this effect and ensure the detection of the intact molecular ion.
Expected Fragmentation Patterns
For perfluorinated esters, a common fragmentation pathway in mass spectrometry involves the initial loss of a methoxy group (-OCH3) or the entire ester group (-COOCH3). Subsequent fragmentation of the perfluorinated backbone can also occur. The fragmentation of perfluoroalkyl ether carboxylic acids often involves cleavage at the ether linkage.[6][7] Understanding these potential fragmentation pathways is essential for correctly interpreting the mass spectrum and identifying the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While MS provides a direct measure of the mass-to-charge ratio, NMR spectroscopy offers a complementary and equally vital approach by providing detailed structural information that can be used to confirm the molecular formula and thus the molecular weight. For this compound, ¹H NMR and ¹⁹F NMR are the most informative techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the methyl protons of the two ester groups. A single resonance peak is expected for these six equivalent protons, and its chemical shift and integration value will confirm their presence.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly powerful for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[8][9] The ¹⁹F NMR spectrum of this compound will show distinct signals for the different fluorine environments within the molecule. The chemical shifts and coupling patterns of these signals provide a unique fingerprint of the molecule, confirming the arrangement of the fluorine atoms and the overall structure.[10][11]
Quantitative NMR (qNMR)
A significant advantage of NMR is its inherent quantitative nature. By using an internal standard with a known concentration, the absolute quantity of the synthesized compound can be determined, which, combined with the known mass, provides a robust validation of the sample's purity and concentration.[12]
Experimental Protocols
Protocol 1: Molecular Weight Validation by GC-MS
This protocol provides a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation:
- Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., ethyl acetate, hexane) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrument Parameters:
- Gas Chromatograph:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
- Inlet: Split/splitless injector, 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram.
- Examine the mass spectrum of this peak and identify the molecular ion peak (M⁺) at m/z ≈ 350.
- Analyze the fragmentation pattern to confirm the structure.
Protocol 2: Molecular Weight and Structure Confirmation by ¹H and ¹⁹F NMR
This protocol outlines the steps for acquiring ¹H and ¹⁹F NMR spectra.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the synthesized compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
2. NMR Instrument Parameters (500 MHz Spectrometer):
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹⁹F NMR:
- Acquire a one-dimensional fluorine spectrum with proton decoupling.
- Set the spectral width to cover the expected chemical shift range for fluorinated compounds (e.g., -50 to -200 ppm).
- Use a known fluorine-containing compound as an external or internal reference (e.g., CFCl₃ at 0 ppm).
3. Data Analysis:
- Process the spectra (Fourier transform, phase correction, baseline correction).
- In the ¹H spectrum, identify the singlet corresponding to the methyl protons and verify its integration.
- In the ¹⁹F spectrum, analyze the chemical shifts and coupling patterns of the fluorine signals to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for validating the molecular weight of a synthesized compound.
Caption: Workflow for the synthesis and molecular weight validation of this compound.
Conclusion and Recommendations
For a comprehensive and trustworthy validation of the molecular weight of synthesized this compound, a dual-pronged approach employing both Mass Spectrometry and NMR Spectroscopy is highly recommended.
-
Initial Screening and Confirmation: Utilize GC-MS or LC-MS to rapidly confirm the presence of a compound with the expected molecular weight. High-resolution mass spectrometry should be used to determine the exact mass and confirm the elemental composition.
-
Definitive Structural Confirmation: Employ ¹H and ¹⁹F NMR to provide unambiguous structural evidence, which in turn validates the molecular formula and, consequently, the molecular weight.
-
Purity Assessment: For quantitative assessment of purity, quantitative ¹⁹F NMR (qNMR) is a powerful and direct method.
By judiciously applying these complementary techniques, researchers can confidently validate the molecular weight and structural integrity of their synthesized this compound, ensuring the reliability of their subsequent research and development efforts.
References
-
McCullum, C., et al. (2022). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. ACS ES&T Water. Available at: [Link]
-
Newton, S., et al. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology. Available at: [Link]
-
Newton, S., et al. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology. Available at: [Link]
-
Newton, S., et al. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Available at: [Link]
-
Pérez, S., et al. (2019). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Zhang, X., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Available at: [Link]
-
Newton, S., et al. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). ResearchGate. Available at: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Kennemur, J. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Malm, M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
-
Arsenault, G., et al. (2008). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Available at: [Link]
-
Zhang, X., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. ResearchGate. Available at: [Link]
-
NMR Central. 19Flourine NMR. Available at: [Link]
-
Gerig, J. T. Fluorine NMR. Encyclopedia of Magnetic Resonance. Available at: [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]
-
Global Substance Registration System. PERFLUORO-3,6-DIOXAOCTANOIC ACID. Available at: [Link]
-
Amerigo Scientific. This compound. Available at: [Link]
-
Isbrandt, T., et al. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Experimental Pharmacology. Available at: [Link]
-
Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]
-
Ch-A-B, I. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available at: [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B. Available at: [Link]
-
Shimadzu. Analysis ofFatty Acid Methyl Ester - No. 492. LabRulez GCMS. Available at: [Link]
-
Kock-Schulmeyer, M., et al. (2013). Determination of C-5-C-12 perfluoroalkyl carboxylic acids in river water samples in the Czech Republic by GC-MS after SPE preconcentration. ResearchGate. Available at: [Link]
-
Shafique, U., et al. (2019). Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC–MS Analysis. Organic Chemistry: An Indian Journal. Available at: [Link]
Sources
- 1. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. biophysics.org [biophysics.org]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyl Perfluoro-3,6-dioxaoctane-1,8-dioate and Related Perfluoroalkyl Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of fluorinated compounds, a thorough understanding of the physicochemical properties, environmental fate, and potential biological activity of emerging substances is paramount. This guide provides a comprehensive cross-reference of Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, a member of the per- and polyfluoroalkyl substances (PFAS) family, with structurally similar compounds. By synthesizing available data and outlining key experimental methodologies, this document aims to equip researchers with the critical information needed for informed decision-making in material science, environmental studies, and drug development.
Introduction to this compound and its Chemical Lineage
This compound belongs to the class of perfluoroalkyl ether carboxylic acid (PFECA) derivatives. These compounds are characterized by the presence of ether linkages within the fluorinated alkyl chain, a structural feature that differentiates them from traditional perfluoroalkyl carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA). The introduction of ether oxygen atoms can influence the molecule's flexibility, polarity, and susceptibility to degradation.
The subject of this guide, this compound, is the dimethyl ester of Perfluoro-3,6-dioxaoctane-1,8-dioic acid. As an ester, its environmental behavior and biological activity may differ significantly from its corresponding diacid due to potential hydrolysis.
Comparative Physicochemical Properties
A fundamental aspect of understanding a compound's behavior is the characterization of its physicochemical properties. The following table summarizes key properties of this compound and compares them with its parent diacid and other relevant PFAS.
| Property | This compound | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | Perfluorooctanoic Acid (PFOA) | GenX (HFPO-DA) |
| CAS Number | 24647-20-9[1] | 55621-21-1[2] | 335-67-1 | 13252-13-6[3] |
| Molecular Formula | C8H6F8O6[1] | C6H2F8O6 | C8HF15O2 | C6HF11O3 |
| Molecular Weight ( g/mol ) | 350.12[1] | 322.06 | 414.07 | 330.05 |
| Appearance | Clear liquid | White powder[2] | White solid | Liquid |
| Water Solubility | Insoluble[1] | Data not readily available | 3.4 g/L at 25°C | >751 g/L at 20°C[4] |
| Predicted XlogP | 2.8 | 2.1 | 5.4 | Data not readily available |
Expert Insights: The insolubility of this compound in water is a critical characteristic that will govern its environmental distribution, likely leading to partitioning into organic matter and sediments. In contrast, the high water solubility of shorter-chain PFECAs like GenX contributes to their mobility in aquatic systems[4]. The hydrolysis of the ester linkages in this compound to its more water-soluble diacid form is a key transformation pathway that must be considered in environmental fate and toxicological assessments.
Environmental Fate and Persistence: A Comparative Overview
The persistence of PFAS in the environment is a significant concern. The strong carbon-fluorine bond makes these compounds resistant to degradation[5]. However, the presence of ether linkages in PFECAs can introduce potential points of cleavage, altering their environmental fate compared to traditional PFCAs[6].
Hydrolysis of Ester Linkages: For this compound, a primary degradation pathway is the hydrolysis of its ester groups to form the parent diacid, Perfluoro-3,6-dioxaoctane-1,8-dioic acid, and methanol. The rate of this hydrolysis is influenced by factors such as pH and temperature. Studies on other fluorinated esters suggest that the presence of fluorine atoms can accelerate hydrolysis compared to their non-fluorinated counterparts[3].
Biodegradation: While perfluoroalkyl chains are highly resistant to microbial degradation, some studies have shown that certain microorganisms can transform some polyfluoroalkyl substances[7]. The ether linkages in PFECAs may offer a site for microbial attack, though the overall biodegradability of compounds like Perfluoro-3,6-dioxaoctane-1,8-dioic acid is expected to be low[8]. Short-chain PFAS, while more mobile, are still highly persistent in the environment[9].
Bioaccumulation: The potential for a chemical to accumulate in living organisms is a key factor in its risk assessment. Generally, shorter-chain PFAS and PFECAs are considered to have a lower bioaccumulation potential than long-chain PFCAs like PFOA[7][10]. This is attributed to their greater water solubility and more rapid clearance from the body[9].
Toxicological Profile: A Necessary Comparison
Due to a lack of publicly available, specific toxicity data for this compound and its corresponding diacid, we must draw comparisons from structurally similar and well-studied PFECAs and PFCAs.
GenX (HFPO-DA) as a Proxy: GenX, a PFECA used as a replacement for PFOA, has undergone toxicity assessment by the U.S. Environmental Protection Agency (EPA). Animal studies have shown that oral exposure to GenX can lead to health effects in the liver, kidneys, and immune system, as well as developmental effects and an association with cancer[11][12]. The liver appears to be a particularly sensitive target[12].
PFOA as a Benchmark: PFOA is a well-studied long-chain PFCA with established toxicity. It is associated with a range of adverse health effects in humans and animals, including developmental toxicity, liver damage, and immunotoxicity[13].
Safety Data for a Related Diacid: A Safety Data Sheet for the related compound Perfluoro-3,6-dioxadecanoic acid indicates it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage[14]. While not directly applicable to this compound, this information suggests that caution should be exercised when handling related perfluorinated diacids.
Expert Insights: The hydrolysis of this compound to its diacid is a critical consideration for its toxicological profile. The diacid is likely to be the more biologically relevant compound following ingestion. Given the data on GenX and other PFECAs, it is reasonable to hypothesize that the liver and kidneys could be potential target organs for the toxicity of Perfluoro-3,6-dioxaoctane-1,8-dioic acid. However, without specific experimental data, this remains an area for further investigation.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison, this section outlines key experimental workflows for the analysis and characterization of this compound and related compounds.
Synthesis of this compound
A common method for the synthesis of dimethyl esters from dicarboxylic acids involves Fischer esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Perfluoro-3,6-dioxaoctane-1,8-dioic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours to drive the equilibrium towards the ester product.
-
Workup: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the dimethyl ester into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography if necessary[4].
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of PFAS in various matrices.
Sample Preparation (Water Matrix): Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water[15].
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analytes from the cartridge with a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent compatible with the LC mobile phase[16].
LC-MS/MS Parameters (Illustrative for PFOA and GenX):
| Parameter | Setting for PFOA | Setting for GenX |
| LC Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase A | Water with ammonium acetate | Water with ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile | Methanol or Acetonitrile |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 413 | 329 |
| Product Ion 1 (m/z) | 369 | 285 |
| Product Ion 2 (m/z) | 169 | 185 |
Note: These are illustrative parameters and must be optimized for the specific instrument and target analytes, including this compound and its diacid. The analysis of PFAS isomers can present additional challenges requiring specialized chromatographic techniques[17][18].
Conclusion and Future Directions
This compound represents an emerging member of the diverse class of per- and polyfluoroalkyl substances. While a complete dataset on its performance and toxicological profile is not yet available, by cross-referencing with its parent diacid and other well-characterized PFECAs like GenX, we can infer key characteristics. Its insolubility in water and potential for hydrolysis are critical factors governing its environmental behavior.
Future research should prioritize obtaining robust experimental data on the toxicity, environmental persistence, and bioaccumulation potential of both this compound and its corresponding diacid. Such data are essential for a comprehensive risk assessment and to inform the development of safer, next-generation fluorinated materials. The analytical protocols outlined in this guide provide a starting point for researchers to undertake these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. exfluor.com [exfluor.com]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The High Persistence of PFAS is Sufficient for their Management as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Environmental persistence of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Perfluoro-3,6-dioxadecanoic acid | C8HF15O4 | CID 2778677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. organomation.com [organomation.com]
- 17. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dimethyl Perfluoro-3,6-dioxaoctane-1,8-dioate
In the fast-paced environment of research and development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate (CAS No. 24647-20-9). As a perfluorinated compound, this substance requires careful consideration for disposal to mitigate potential environmental and health impacts. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in scientific principles.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial.
1.1. Known Hazards:
While a complete toxicological profile for this specific compound is not extensively documented, data from similar perfluorinated esters and available safety information indicate the following potential hazards:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
1.2. Personal Protective Equipment (PPE):
Given the hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat, fully buttoned. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, a respirator with an appropriate cartridge should be used.
1.3. Engineering Controls:
All handling of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Disposal Procedures: A Step-by-Step Guide
The disposal of per- and polyfluoroalkyl substances (PFAS), including this compound, is subject to evolving regulations. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which informs the following procedures.[2][3][4]
2.1. Waste Segregation and Collection:
-
Step 1: Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads). The container should be made of a material compatible with the chemical and have a secure lid.
-
Step 2: Labeling: The waste container must be labeled with the full chemical name: "this compound," the CAS number "24647-20-9," and the appropriate hazard pictograms (e.g., irritant, harmful).
-
Step 3: Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to hazardous reactions.
2.2. Disposal Options:
The selection of a disposal method depends on the quantity of waste and the capabilities of your institution's waste management vendor. The following options are presented in order of preference based on EPA guidance for PFAS compounds.
2.2.1. High-Temperature Incineration (Preferred Method):
-
Scientific Rationale: Thermal decomposition at high temperatures is the most effective method for breaking the strong carbon-fluorine bonds characteristic of PFAS compounds.[5][6] Incomplete combustion can lead to the formation of other hazardous organofluorine compounds. Therefore, this process must be carried out in a permitted hazardous waste incinerator capable of maintaining high temperatures (typically >1000°C) and equipped with appropriate air pollution control devices to scrub acidic gases like hydrogen fluoride (HF) that are formed during decomposition.[7]
-
Procedure:
-
Package the segregated waste container according to your institution's EHS guidelines for hazardous waste.
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Ensure the waste manifest correctly identifies the material and specifies high-temperature incineration as the disposal method.
-
2.2.2. Permitted Hazardous Waste Landfill:
-
Scientific Rationale: If high-temperature incineration is not available, disposal in a permitted hazardous waste landfill is the next best option.[4][8] These landfills are engineered with containment systems, such as liners and leachate collection systems, to minimize the release of hazardous substances into the environment. However, it is important to note that landfilling does not destroy the PFAS molecule, but rather contains it.
-
Procedure:
-
Prepare the waste container as described in section 2.1.
-
Coordinate with your EHS department to ensure the waste is transported to a permitted hazardous waste landfill.
-
2.2.3. Chemical Treatment (For Dilute Aqueous Solutions - Use with Caution):
-
Scientific Rationale: While not a primary disposal method for the pure compound, hydrolysis can be a consideration for dilute aqueous waste streams. Perfluorinated esters can undergo hydrolysis, particularly under basic conditions, to form the corresponding perfluorinated carboxylic acid and alcohol.[2][3] This does not destroy the perfluorinated backbone but transforms the compound. The resulting perfluorinated acid is also a persistent environmental contaminant. Therefore, this method should only be considered if the subsequent treatment of the perfluorinated acid is possible.
-
Procedure: This method is highly specialized and should not be attempted without a thorough risk assessment and a validated protocol approved by your EHS department.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the Safety Data Sheet (if available) or the chemical name and CAS number.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 24647-20-9 | [1][9][10] |
| Molecular Formula | C8H6F8O6 | [9][11] |
| Molecular Weight | 350.12 g/mol | [11] |
| Physical State | Liquid | [9] |
| Solubility in Water | Insoluble | [9] |
| Boiling Point (Predicted) | 288.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.562 ± 0.06 g/cm3 | [1] |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
-
Taylor & Francis Online. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. [Link]
-
U.S. Department of Defense. (2023). Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S.[Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
- INDOFINE Chemical Company, Inc. Safety Data Sheet: this compound. (Link not available for direct deep linking, but can be searched on the supplier website).
-
ACS Publications. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]
-
UND Scholarly Commons. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. [Link]
-
RSC Publishing. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. This compound | 24647-20-9 [amp.chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 7. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. exfluor.com [exfluor.com]
- 10. This compound, CasNo.24647-20-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 11. This compound | C8H6F8O6 | CID 2778346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Unseen: A Comprehensive Guide to Safely Handling Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate, a member of the broader family of per- and polyfluoroalkyl substances (PFAS). The unique properties of PFAS, stemming from the strength of the carbon-fluorine bond, make them invaluable in various applications. However, this same chemical resilience necessitates a robust and informed approach to their handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.
This guide serves as an essential resource for professionals working with this compound (CAS No. 24647-20-9). It moves beyond a simple checklist of safety procedures to provide a deeper understanding of the "why" behind each recommendation, fostering a culture of safety and scientific integrity.
Understanding the Compound: A Snapshot
Before delving into handling protocols, it is crucial to understand the fundamental properties of this compound. This knowledge forms the basis for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| CAS Number | 24647-20-9 | |
| Molecular Formula | C8H6F8O6 | |
| Molecular Weight | 350.12 g/mol | |
| Physical State | Clear Liquid | |
| Solubility | Insoluble in water |
A comprehensive Safety Data Sheet (SDS) from the manufacturer is the primary source of detailed safety information. A link to an SDS for this product can be found in the references.
Core Principles of Safe Handling: A Proactive Stance
The cornerstone of laboratory safety is a proactive, rather than reactive, approach. For a compound like this compound, which belongs to the persistent class of PFAS chemicals, this principle is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. Due to its classification as a skin and eye irritant, and the potential for respiratory irritation, a comprehensive PPE strategy is non-negotiable.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential aerosols, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the compound is a known skin irritant. The choice of glove material should be confirmed for compatibility with the specific substance and any solvents used. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended. | Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing. |
| Respiratory Protection | To be used based on a risk assessment, especially when handling outside of a fume hood or when aerosolization is possible. | While the vapor pressure of this specific compound is not readily available, many esters can be volatile. A risk assessment will determine if respiratory protection is necessary to prevent inhalation. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source or isolate the worker from it.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Safe Storage and Handling Practices
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
In Case of Emergency: A Step-by-Step Response Plan
A well-rehearsed emergency plan is critical to mitigating the consequences of an accidental release.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Situation: From a safe distance, and if trained to do so, assess the extent of the spill and the associated hazards. Consult the Safety Data Sheet.
-
Contain the Spill: If it is safe to do so, prevent the spread of the liquid by using absorbent materials such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Cleanup: Carefully collect the absorbed material into a designated, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (consult the SDS), followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
